Product packaging for Codeinone(Cat. No.:CAS No. 467-13-0)

Codeinone

Cat. No.: B1234495
CAS No.: 467-13-0
M. Wt: 297.3 g/mol
InChI Key: XYYVYLMBEZUESM-CMKMFDCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Codeinone is a pivotal intermediate in the benzylisoquinoline alkaloid (BIA) biosynthetic pathway in the opium poppy ( Papaver somniferum ) . This ketone is the immediate biological precursor to codeine, a widely used medicinal opiate for pain relief and cough suppression . In the plant's morphine biosynthesis pathway, thebaine is first converted to neopinone, which is then rapidly isomerized to this compound by the enzyme neopinone isomerase (NISO) . The final step in codeine production is the NADPH-dependent reduction of the carbonyl group at the C-6 position of this compound to an alcohol, a reaction specifically catalyzed by the enzyme this compound reductase (COR) . This makes this compound an essential compound for researching the biochemistry of medicinal alkaloids. The primary research value of this compound lies in its indispensable role in studying the morphine biosynthesis pathway. It is a critical reagent for in vitro enzyme assays to characterize the activity, kinetics, and structure of COR . Furthermore, it is a key substrate in synthetic biology and metabolic engineering efforts aimed at producing opiate pharmaceuticals in engineered microorganisms like E. coli and yeast . Research using this compound has been fundamental to understanding and overcoming bottlenecks in these heterologous production systems, particularly by elucidating the balance between the formation of codeine and the byproduct neopine . Studying this compound and its interactions provides valuable insights into the evolution of specialized metabolism in plants and the molecular basis of substrate recognition in aldo-keto reductase enzymes . This product is labeled "For Research Use Only" (RUO) . It is intended for use in laboratory research settings only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO3 B1234495 Codeinone CAS No. 467-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVYLMBEZUESM-CMKMFDCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196909
Record name Codeinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467-13-0
Record name Codeinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Codeinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODEINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22B5AW0ANN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeinone is a pivotal intermediate in the biosynthesis of several semi-synthetic opioids and a compound of growing interest for its own pharmacological properties. As an isoquinoline (B145761) alkaloid naturally found in the opium poppy (Papaver somniferum), it serves as a precursor in the industrial synthesis of valuable analgesics such as hydrocodone and oxycodone.[1] Beyond its role as a synthetic intermediate, recent research has unveiled its potential as an anti-tumor agent, capable of inducing apoptosis in various cancer cell lines. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, tailored for the scientific community.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₈H₁₉NO₃, can be described as the 3-methyl ether of morphinone (B1233378) or the ketone of codeine (codeine-6-one).[1] Its structure features a rigid pentacyclic framework characteristic of morphinan (B1239233) alkaloids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (4R,4aR,7aR,12bS)-9-Methoxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinolin-7-one[1]
CAS Number 467-13-0[1]
Molecular Formula C₁₈H₁₉NO₃[1]
Molar Mass 297.35 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 182-183 °C
Solubility Generally soluble in organic solvents, limited solubility in water.
logP 1.33

Pharmacological Properties

This compound exhibits a range of pharmacological activities, primarily related to its interaction with the opioid system and its recently discovered cytotoxic effects.

Opioid Activity:

This compound is an opioid agonist, although its analgesic potency is reported to be about one-third that of codeine.[1] Its primary significance in this context is as a crucial intermediate in the synthesis of more potent opioid analgesics. The metabolic conversion of codeine to morphine, a more potent analgesic, is a key pathway for its in vivo activity. This conversion is primarily mediated by the cytochrome P450 enzyme CYP2D6. Genetic variations in CYP2D6 can lead to significant differences in the analgesic response to codeine among individuals.

Antitumor Activity and Apoptosis:

Emerging research has highlighted the potential of this compound as an anticancer agent. Studies have shown that this compound can induce apoptosis in various human cancer cell lines, including promyelocytic leukemia (HL-60), breast cancer (MCF-7), and lung cancer (A549) cells. This apoptotic activity appears to be independent of its opioid receptor-mediated effects.

The mechanism of this compound-induced apoptosis involves the intrinsic pathway, as evidenced by the activation of caspase-9 and caspase-3, but not caspase-8. This compound treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to programmed cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Codeinone_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c->Apoptosome Initiates

References

The Biosynthesis of Codeinone in Papaver somniferum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of codeinone, a critical intermediate in the production of morphine and other morphinan (B1239233) alkaloids in the opium poppy, Papaver somniferum. This document details the enzymatic steps, quantitative data, experimental protocols, and regulatory pathways involved in this significant metabolic process.

The Core Biosynthetic Pathway

The primary route to this compound in Papaver somniferum begins with the alkaloid thebaine. This pathway involves a series of enzymatic conversions, transforming thebaine into this compound, which is then further metabolized to produce codeine and morphine.

The biosynthesis of this compound from thebaine is a three-step enzymatic process:

  • O-demethylation of Thebaine: Thebaine is first converted to neopinone (B3269370) through the action of Thebaine 6-O-demethylase (T6ODM) . This enzyme specifically removes the methyl group at the 6th position of the thebaine molecule.[1][2]

  • Isomerization of Neopinone: Neopinone is then isomerized to this compound. This reaction is catalyzed by the enzyme Neopinone Isomerase (NISO) .[3][4] This step is crucial as it channels the metabolic flow towards the production of codeine and morphine.

  • Reduction of this compound: Finally, this compound is reduced to codeine by This compound Reductase (COR) , an NADPH-dependent enzyme.[5][6][7]

A minor pathway for morphinan alkaloid biosynthesis also exists, but the conversion of thebaine to this compound is the major route.

Biosynthetic Pathway Diagram

This compound Biosynthesis Thebaine Thebaine Neopinone Neopinone Thebaine->Neopinone T6ODM This compound This compound Neopinone->this compound NISO Codeine Codeine This compound->Codeine COR (NADPH)

A simplified diagram of the main biosynthetic pathway from thebaine to codeine.

Quantitative Data

The efficiency of the this compound biosynthetic pathway is dependent on the kinetic properties of the involved enzymes and the concentration of the various alkaloids within the plant tissues.

Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax/kcatNotes
Thebaine 6-O-demethylase (T6ODM)Thebaine~20Not reportedHigher substrate affinity compared to CODM for thebaine.[8]
Neopinone Isomerase (NISO)NeopinoneNot reportedNot reportedCatalyzes the reversible isomerization of neopinone and this compound.[3]
This compound Reductase (COR)This compound9 - 23Not reportedThe enzyme from cell cultures has a Km of 23 µM, while isoenzymes from capsule tissue have a Km of 9 µM.
NADPH81 - 168Not reportedThe enzyme from cell cultures has a Km of 168 µM, while isoenzymes from capsule tissue have a Km of 81 µM.
Alkaloid Content in Papaver somniferum Capsules

The concentration of this compound and related alkaloids can vary significantly depending on the poppy cultivar, developmental stage, and environmental conditions.

AlkaloidConcentration Range (mg/100g dry weight)Average Concentration (mg/100g dry weight)Notes
Morphine152 - 676362The major alkaloid in most cultivars.[9][10]
Codeine0 - 8325Generally present at lower concentrations than morphine.[9][10]
ThebaineNot detected - 0.15%VariableA key precursor, its concentration decreases as it is converted to downstream alkaloids.[11]
Papaverine0 - 13829Another benzylisoquinoline alkaloid present in opium poppy.[9][10]

Experimental Protocols

This section provides an overview of the methodologies used to study the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common strategy for characterizing the enzymes of the this compound pathway is their heterologous expression in microbial systems, such as Escherichia coli, followed by purification.

Experimental Workflow for Enzyme Production

Enzyme_Production_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification RNA_Isolation RNA Isolation from P. somniferum cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Ligation Ligation into Expression Vector PCR_Amplification->Ligation Transformation Transformation into E. coli Ligation->Transformation Cell_Culture Cell Culture and Induction (e.g., IPTG) Transformation->Cell_Culture Harvesting Cell Harvesting (Centrifugation) Cell_Culture->Harvesting Cell_Lysis Cell Lysis (Sonication/Homogenization) Harvesting->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Purity_Analysis Purity Analysis (SDS-PAGE) Affinity_Chromatography->Purity_Analysis

A typical workflow for the heterologous expression and purification of enzymes.

Protocol Outline:

  • Gene Cloning:

    • Total RNA is extracted from P. somniferum tissues (e.g., latex, capsules).

    • First-strand cDNA is synthesized using reverse transcriptase.

    • The coding sequences of T6ODM, NISO, and COR are amplified by PCR using gene-specific primers.

    • The amplified DNA fragments are ligated into an appropriate expression vector (e.g., pET vectors for E. coli) often containing an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression in E. coli :

    • The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium.

    • Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • The cells are grown for a specific period at a controlled temperature to allow for protein expression.

    • The cells are harvested by centrifugation.

  • Protein Purification:

    • The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or high-pressure homogenization.

    • The cell lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • The column is washed to remove non-specifically bound proteins.

    • The target protein is eluted from the column using a specific eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

    • The purity of the protein is assessed by SDS-PAGE.

Enzyme Assays

Thebaine 6-O-demethylase (T6ODM) Assay:

  • Principle: The activity of T6ODM can be determined by measuring the formation of neopinone from thebaine. Due to the instability of neopinone, a coupled enzyme assay is often employed.

  • Coupled Assay Protocol:

    • The reaction mixture contains the purified T6ODM, thebaine, and co-factors (FeSO₄ and 2-oxoglutarate).

    • A second enzyme, such as a reductase that can convert neopinone to a stable product, is added to the reaction.

    • The reaction is incubated at an optimal temperature and pH.

    • The reaction is stopped, and the products are extracted.

    • The amount of the stable product is quantified by HPLC or LC-MS/MS, which is proportional to the T6ODM activity.

Neopinone Isomerase (NISO) Assay:

  • Principle: NISO activity is measured by monitoring the conversion of neopinone to this compound or the reverse reaction.

  • Coupled Assay with COR:

    • A reaction mixture is prepared containing neopinone, purified NISO, purified COR, and NADPH.

    • NISO converts neopinone to this compound.

    • COR then reduces this compound to codeine.

    • The rate of NADPH consumption can be monitored spectrophotometrically at 340 nm, or the formation of codeine can be measured by HPLC or LC-MS/MS.

This compound Reductase (COR) Assay:

  • Principle: The activity of COR is determined by measuring the NADPH-dependent reduction of this compound to codeine.

  • Spectrophotometric Assay Protocol:

    • The reaction is performed in a quartz cuvette.

    • The reaction mixture contains buffer (e.g., potassium phosphate (B84403), pH 7.0), NADPH, and the purified COR enzyme.

    • The reaction is initiated by the addition of this compound.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

    • The initial linear rate of the reaction is used to calculate the enzyme activity.

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a widely used technique for the separation and quantification of morphinan alkaloids.

  • General Protocol:

    • Sample Preparation: Plant material (e.g., dried capsules) is ground to a fine powder and extracted with an appropriate solvent (e.g., a mixture of methanol, water, and acetic acid). The extract is then filtered and diluted.

    • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column.

    • Mobile Phase: A gradient of two solvents is typically used for separation, for example, a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) with a controlled pH.

    • Detection: The separated alkaloids are detected using a UV detector, typically at a wavelength around 280 nm.

    • Quantification: The concentration of each alkaloid is determined by comparing its peak area to a standard curve generated with known concentrations of pure alkaloid standards.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and environmental stimuli. This regulation primarily occurs at the level of gene expression.

Transcriptional Regulation

The expression of the genes encoding T6ODM, NISO, and COR is controlled by various transcription factors. Several families of transcription factors are known to be involved in the regulation of alkaloid biosynthesis in plants, including:

  • AP2/ERF (APETALA2/Ethylene Response Factor): These transcription factors are often involved in stress responses and can regulate the expression of secondary metabolite biosynthetic genes.

  • bHLH (basic Helix-Loop-Helix): bHLH transcription factors are known to regulate a wide range of metabolic pathways, including alkaloid biosynthesis.

  • WRKY: WRKY transcription factors are key regulators of plant defense responses and can modulate the expression of genes involved in the production of defense compounds like alkaloids.

  • MYB (Myeloblastosis): The MYB family of transcription factors is one of the largest in plants and plays a crucial role in regulating various aspects of plant metabolism, including the biosynthesis of benzylisoquinoline alkaloids.

Signaling Pathways

The activity of these transcription factors is modulated by upstream signaling pathways, particularly those initiated by the plant hormones jasmonate and salicylate (B1505791). These hormones are key players in plant defense responses against herbivores and pathogens.

Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_stimulus Stimulus cluster_signal Signal Transduction cluster_response Transcriptional Response Wounding Wounding/ Herbivory JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (bHLH TF) JAZ->MYC2 Repression SCF_COI1->JAZ Ubiquitination Other_TFs Other TFs (e.g., ERF, WRKY) MYC2->Other_TFs Gene_Expression Expression of T6ODM, NISO, COR Other_TFs->Gene_Expression Codeinone_Biosynthesis Increased this compound Biosynthesis Gene_Expression->Codeinone_Biosynthesis

A simplified model of the jasmonate signaling pathway leading to the upregulation of this compound biosynthesis genes.
  • Elicitation: Mechanical wounding (e.g., from herbivory) or treatment with elicitors such as methyl jasmonate triggers the biosynthesis of jasmonic acid (JA).[12][13][14]

  • Signal Perception: The active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1).[12][15]

  • Derepression of Transcription: The COI1-JA-Ile complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[12][16]

  • Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2 (a bHLH transcription factor), allowing them to activate the expression of downstream target genes, including those involved in this compound biosynthesis.[16]

Salicylate Signaling Pathway

Salicylic (B10762653) acid (SA) is another important signaling molecule in plant defense, primarily against biotrophic pathogens. While it can influence alkaloid biosynthesis, its effect on the this compound pathway can be complex and sometimes antagonistic to the jasmonate pathway. Studies have shown that treatment with salicylic acid can, under certain conditions, lead to a decrease in the expression of T6ODM, COR, and CODM genes in poppy capsules.[17] The interaction between jasmonate and salicylate signaling pathways is a key area of research in understanding the overall regulation of morphinan alkaloid biosynthesis.

Conclusion

The biosynthesis of this compound in Papaver somniferum is a well-defined pathway involving the sequential action of T6ODM, NISO, and COR. Understanding the quantitative aspects of this pathway, the methodologies for its study, and the intricate regulatory networks that control it is crucial for researchers in plant biochemistry, metabolic engineering, and drug development. The information presented in this guide provides a solid foundation for further research aimed at optimizing the production of valuable morphinan alkaloids in both natural and engineered systems.

References

Pharmacological Profile of Codeinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeinone is a pivotal intermediate in the biosynthesis of morphinan (B1239233) alkaloids and a metabolite of codeine. While not a clinically used therapeutic itself, its pharmacological profile is of significant interest for understanding the structure-activity relationships of opioids and for the development of novel analgesics. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, in vitro functional activity, and in vivo analgesic effects. Detailed experimental methodologies and relevant signaling pathways are also presented to facilitate further research in this area.

Introduction

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in the opium poppy (Papaver somniferum)[1]. It serves as a critical precursor in the biosynthesis of morphine and is an important intermediate in the semi-synthesis of several clinically significant opioids, including hydrocodone and oxycodone[1]. Chemically, this compound can be described as the ketone of codeine (codeine-6-one) or the methyl ether of morphinone (B1233378) (3-methyl-morphinone)[1]. Its pharmacological activity is primarily mediated through interaction with opioid receptors, although it also exhibits other biological activities.

Receptor Binding Profile

The affinity of a compound for its receptor is a key determinant of its pharmacological activity. While comprehensive binding data for this compound across all opioid receptor subtypes (μ, δ, and κ) is not extensively documented in publicly available literature, its structural relationship to codeine and morphine provides a basis for understanding its likely receptor interactions. Codeine itself is known to have a low affinity for the μ-opioid receptor[2]. The structural modification from a hydroxyl group in codeine to a ketone group in this compound can influence binding affinity.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Related Compounds

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
This compound Data not availableData not availableData not available
Codeine>100Data not availableData not available[2][3]
Morphine1.168Data not availableData not available[2]
Hydrocodone19.8Data not availableData not available[4]
Hydromorphone0.6Data not availableData not available[4]

Note: The lack of specific Ki values for this compound in the literature highlights a gap in the current understanding of its pharmacology.

Experimental Protocol: Radioligand Displacement Binding Assay

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like this compound for opioid receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the μ, δ, and κ opioid receptors using competitive radioligand binding assays.

Materials:

  • Receptor Source: Cell membranes from stable cell lines expressing recombinant human or rodent opioid receptors (μ, δ, or κ).

  • Radioligands:

    • μ-opioid receptor: [³H]-DAMGO

    • δ-opioid receptor: [³H]-DPDPE

    • κ-opioid receptor: [³H]-U69593

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Activity

The functional activity of an opioid is its ability to activate the receptor and initiate an intracellular signaling cascade. This is typically measured by assessing G-protein activation or the modulation of second messengers like cyclic AMP (cAMP).

Table 2: In Vitro Functional Activity (EC50/IC50) of this compound and Related Opioids

CompoundAssayReceptorParameterValueReference
This compound [³⁵S]GTPγS Bindingμ, δ, κEC50Data not available
This compound cAMP Inhibitionμ, δ, κIC50Data not available
MorphinecAMP InhibitionμIC50Data available
OxycodonecAMP InhibitionμIC50Data available[5]
Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the G-protein activation following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating [³⁵S]GTPγS binding to G-proteins coupled to opioid receptors.

Materials:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compound: this compound.

  • Positive Control: A known full agonist for the respective opioid receptor (e.g., DAMGO for μ-opioid receptor).

  • Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

    • Diluted this compound, vehicle, or positive control.

    • Membrane suspension (typically 10-20 µg of protein per well).

    • GDP (final concentration 10-100 µM).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

Data Analysis:

  • Subtract the non-specific binding from all other values to obtain specific binding.

  • Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Experimental Protocol: cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

Objective: To determine the potency (IC50) of this compound to inhibit forskolin-stimulated cAMP production in cells expressing opioid receptors.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Test Compound: this compound.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Pre-incubation: Pre-incubate the cells with the diluted this compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add forskolin to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's protocol.

Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.

In Vivo Analgesic Profile

The analgesic efficacy of an opioid is assessed in various animal models of pain. This compound has been reported to have analgesic properties, with a potency that is approximately one-third that of codeine[1].

Table 3: In Vivo Analgesic Potency (ED50) of this compound and Related Opioids

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
This compound Tail-flick test (mice)s.c.Data not available
This compound Hot-plate test (mice)s.c.Data not available
CodeineTail-flick test (mice)s.c.Data available
MorphineTail-flick test (rats)s.c.2.6 - 5.7
MorphineHot-plate test (rats)s.c.2.6 - 4.9

Note: While qualitative statements about this compound's analgesic potency exist, specific ED50 values from standardized animal models are not well-documented in the literature.

Experimental Protocol: Tail-Flick Test

This is a common method for assessing spinal analgesia.

Objective: To determine the median effective dose (ED50) of this compound in producing an antinociceptive effect in the tail-flick test.

Materials:

  • Animals: Mice or rats.

  • Tail-Flick Analgesia Meter: A device with a radiant heat source.

  • Test Compound: this compound.

  • Vehicle Control: Saline or other appropriate vehicle.

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing environment and the restraining device.

  • Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on the animal's tail and recording the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Collection: Record the latency times for each animal at each time point.

Data Analysis:

  • Calculate Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-Response Curve: Administer different doses of this compound to separate groups of animals and generate a dose-response curve by plotting %MPE against the log of the dose.

  • Determine ED50: The ED50 is the dose of this compound that produces a 50% MPE, calculated from the dose-response curve.

Experimental Protocol: Hot-Plate Test

This test is used to evaluate supraspinally mediated analgesia.

Objective: To determine the ED50 of this compound in the hot-plate test.

Materials:

  • Animals: Mice or rats.

  • Hot-Plate Analgesia Meter: A device with a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test Compound: this compound.

  • Vehicle Control: Saline or other appropriate vehicle.

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room.

  • Baseline Latency: Place the animal on the hot plate and record the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used.

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Latency: At predetermined time points, place the animal back on the hot plate and measure the response latency.

  • Data Collection: Record the latency times.

Data Analysis: The data analysis is similar to the tail-flick test, involving the calculation of %MPE and the determination of the ED50 from a dose-response curve.

Signaling Pathways

Opioid Receptor Signaling

Upon agonist binding, opioid receptors, which are G-protein coupled receptors (GPCRs), primarily couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can influence long-term cellular processes.

A secondary pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The balance between G-protein and β-arrestin signaling (biased agonism) is an area of intense research for developing safer opioids with fewer side effects.

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Ca²⁺ Channel G_protein->VGCC Inhibits cAMP cAMP ↓ AC->cAMP K_efflux K⁺ Efflux ↑ (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx ↓ (↓ Neurotransmitter Release) VGCC->Ca_influx Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization

Caption: Canonical G-protein and β-arrestin signaling pathways activated by opioid receptor agonists.

Apoptotic Signaling in Cancer Cells

Interestingly, beyond its effects on the central nervous system, this compound has been shown to induce apoptosis in human cancer cell lines[6]. This activity appears to be independent of its opioid receptor-mediated analgesic effects. The proposed mechanism involves the intrinsic apoptotic pathway.

  • Bax/Bcl-2 Regulation: this compound enhances the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2[6].

  • Mitochondrial Involvement: This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria.

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis[6].

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Reduces expression Bax Bax This compound->Bax Enhances expression Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptotic signaling pathway induced by this compound in cancer cells.

Metabolism

This compound is a known metabolite of codeine. The metabolism of codeine is complex and highly dependent on cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. Codeine is O-demethylated by CYP2D6 to morphine, which is responsible for the majority of its analgesic effects. N-demethylation of codeine by CYP3A4 produces norcodeine. The formation of this compound from codeine is a less characterized pathway but is understood to occur.

Codeine_Metabolism Codeine Codeine This compound This compound Codeine->this compound Oxidation Morphine Morphine (Active Analgesic) Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) Hydrocodone Hydrocodone This compound->Hydrocodone Reduction

Caption: Simplified metabolic pathways of codeine, including the formation of this compound.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile as an intermediate in opioid biosynthesis and a metabolite of codeine. While its analgesic properties are noted, a significant gap exists in the literature regarding its quantitative receptor binding affinities and functional activities at the μ, δ, and κ opioid receptors. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically investigate these properties. Furthermore, its pro-apoptotic effects in cancer cells suggest a potential therapeutic avenue that warrants further exploration. Future research should focus on obtaining precise quantitative pharmacological data for this compound to better understand its contribution to the overall effects of codeine and to evaluate its potential as a scaffold for the development of novel therapeutics.

References

Codeinone: A Technical Guide to its Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Codeinone (C₁₈H₁₉NO₃) is an isoquinoline (B145761) alkaloid of significant interest in both pharmacology and synthetic chemistry. Found naturally in the opium poppy (Papaver somniferum), it serves as the penultimate intermediate in the biosynthesis of morphine. Chemically, it is the ketone of codeine and the methyl ether of morphinone.[1] Beyond its biological role, this compound is a critical precursor in the semi-synthesis of several vital opioid analgesics, including hydrocodone and oxycodone.[1] Recent research has also uncovered its potential as an anti-tumor agent, capable of inducing apoptosis in human cancer cell lines, an activity distinct from its opioid characteristics.[1] This document provides a comprehensive technical overview of the history, synthesis, and biological significance of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and History

The history of this compound is intrinsically linked to the exploration of opium alkaloids. Following the isolation of morphine by Friedrich Sertürner around 1804, the French chemist Pierre-Jean Robiquet successfully isolated codeine in 1832.[2][3] this compound was subsequently identified as a natural, albeit minor, constituent of the opium poppy and recognized as the direct oxidation product of codeine.

Its role as an in vivo metabolite was later confirmed through experiments where this compound was isolated and identified from the bile of guinea pigs that had been administered codeine, establishing its formation within a biological system.[4] While a singular "discovery" paper for its initial chemical synthesis is not prominent in historical records, its preparation became a fundamental transformation in opioid chemistry, with methods like the Oppenauer oxidation becoming standard for its production from the more abundant codeine.

Role in Biosynthesis and Semi-Synthesis

This compound occupies a crucial junction in both natural and industrial opioid pathways.

Biosynthesis of Morphine in Papaver somniferum

In the opium poppy, this compound is the direct precursor to codeine in the major biosynthetic pathway leading to morphine. The process begins with the alkaloid thebaine and proceeds through a series of enzymatic steps. The discovery of neopinone (B3269370) isomerase (NISO) was critical in understanding how the plant efficiently channels the precursor neopinone to this compound, which is then reduced by this compound reductase (COR) to form codeine.

Morphine Biosynthesis Pathway Thebaine Thebaine Neopinone Neopinone Thebaine->Neopinone T6ODM This compound This compound Neopinone->this compound NISO Codeine Codeine This compound->Codeine COR Morphine Morphine Codeine->Morphine CODM

Fig. 1: Major pathway of morphine biosynthesis in Papaver somniferum.
Intermediate in Semi-Synthetic Opioid Production

The vast majority of codeine is synthesized from the more abundant morphine.[5] This codeine can then be oxidized to this compound, which serves as a versatile starting material for a range of semi-synthetic opioids. Its α,β-unsaturated ketone structure is key to the chemical manipulations that yield compounds like hydrocodone (via reduction) and oxycodone (via oxidation and reduction). This industrial pathway highlights this compound's central importance in pharmaceutical manufacturing.

Semi-Synthesis Workflow cluster_0 Starting Material cluster_1 Semi-Synthetic Products Codeine Codeine This compound This compound Codeine->this compound Oxidation (e.g., Oppenauer) Hydrocodone Hydrocodone This compound->Hydrocodone Reduction Oxycodone Oxycodone This compound->Oxycodone Oxidation / Reduction Thebaine_synth Thebaine This compound->Thebaine_synth Enolate Formation / Methylation

Fig. 2: this compound as a key intermediate in the production of semi-synthetic opioids.

Pharmacology and Mechanism of Action

While this compound possesses analgesic properties, reported to be about one-third the potency of codeine, its primary pharmacological interest in modern research has shifted to its anti-tumor effects.[1] Studies have demonstrated that this compound can induce apoptosis in various human cancer cell lines, including promyelocytic leukemia (HL-60), breast cancer (MCF-7), and lung cancer (A549).[6]

The mechanism involves the intrinsic apoptotic pathway, initiated by mitochondrial stress. This compound treatment leads to an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. This event triggers the activation of caspase-9, an initiator caspase, which subsequently cleaves and activates caspase-3, the primary executioner caspase, culminating in cell death.[6] Notably, this pathway is independent of the extrinsic pathway, as caspase-8 is not activated.[6]

Apoptosis Signaling Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Enhances Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Reduces Mito Mitochondrion Bax->Mito Promotes permeability Bcl2->Mito Inhibits permeability CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Fig. 3: Intrinsic apoptosis signaling pathway induced by this compound.

Quantitative Data

Quantitative analysis reveals significant differences in the biological activity of this compound compared to its precursor, codeine. While specific receptor binding and pharmacokinetic data for this compound are scarce due to its role as an intermediate, comparative data underscores its distinct profile.

ParameterThis compoundCodeineReference
Analgesic Potency ~33% of Codeine100% (Baseline)[1]
Cytotoxicity (IC₅₀) 4.7 ± 0.1 µM325 µM[2]

Table 1: Comparative Bioactivity of this compound and Codeine in HL-60 Cells.

LigandReceptorBinding Affinity (Kᵢ)Reference
Codeine Mu-Opioid> 100 nM[6][7][8]
Morphine (active metabolite of codeine)Mu-Opioid~1.17 nM[8]

Table 2: Mu-Opioid Receptor Binding Affinity of Codeine and its Metabolite, Morphine.

Note: A specific Kᵢ value for this compound is not available in the cited literature. Generally, O-demethylated metabolites (like morphine) exhibit significantly stronger binding than their parent compounds with a methoxyl group at position 3 (like codeine).

ParameterValue (for 60 mg oral dose)Reference
Tₘₐₓ (Time to Peak Plasma Conc.) ~1.0 - 1.5 hours[9]
Cₘₐₓ (Peak Plasma Concentration) ~167 ng/mL[9]
t₁/₂ (Elimination Half-life) ~2.2 hours[1]

Table 3: Pharmacokinetic Parameters of Codeine (Oral Administration) in Healthy Adults.

Note: Pharmacokinetic data is for the precursor codeine, as this compound is not typically administered directly as a drug.

Key Experimental Protocols

Synthesis of this compound via Oppenauer Oxidation

This protocol describes a standard laboratory method for converting a secondary alcohol (codeine) to a ketone (this compound) under mild, non-acidic conditions.

  • Reagents and Materials: Codeine, aluminum isopropoxide [Al(O-i-Pr)₃], acetone (B3395972) (anhydrous), toluene (B28343) (anhydrous), saturated sodium bicarbonate solution, magnesium sulfate, rotary evaporator, magnetic stirrer, heating mantle, and standard glassware.

  • Procedure:

    • Dissolve codeine in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

    • Add a large excess of anhydrous acetone, which serves as both the solvent and the hydride acceptor.

    • Add aluminum isopropoxide (catalyst) to the solution. The amount is typically catalytic but can be used in stoichiometric amounts.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt and stir vigorously until the aluminum salts precipitate.

    • Filter the mixture to remove the inorganic salts, washing the filter cake with additional toluene or ethyl acetate.

    • Separate the organic layer from the filtrate and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude this compound using column chromatography (silica gel) or recrystallization to yield the final product.

Biotransformation of Codeine using Pseudomonas putida

This protocol outlines the use of whole-cell biocatalysis to produce this compound and other derivatives from codeine.

  • Materials: Pseudomonas putida M10 strain, appropriate growth medium (e.g., nutrient broth), codeine substrate, phosphate (B84403) buffer (pH 7.0), incubator shaker, centrifuge, HPLC system for analysis.

  • Procedure:

    • Culture P. putida M10 in a suitable liquid medium at an appropriate temperature (e.g., 30°C) with shaking until it reaches the late exponential or early stationary phase of growth.

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes).

    • Wash the cell pellet with sterile phosphate buffer to remove residual growth medium and resuspend the cells in the same buffer to a desired optical density.

    • Add codeine (dissolved in a minimal amount of a suitable solvent if necessary) to the washed cell suspension to a final target concentration.

    • Incubate the reaction mixture in a shaker at 30°C.

    • Withdraw samples periodically (e.g., every 12-24 hours) over several days.

    • Separate the cells from the supernatant by centrifugation or filtration.

    • Analyze the supernatant for the presence of this compound and other metabolites (e.g., hydrocodone) using HPLC with a suitable column (e.g., C18) and detection method (e.g., UV at 280 nm).

Assay for this compound-Induced Apoptosis in HL-60 Cells

This protocol is based on the methodologies used to characterize the apoptotic effects of this compound.

  • Materials: HL-60 human promyelocytic leukemia cells, RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics, this compound, phosphate-buffered saline (PBS), Annexin V-FITC/Propidium Iodide (PI) kit, Hoechst 33342 stain, cell lysis buffer, antibodies for Western blotting (anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-caspase-3), flow cytometer, fluorescence microscope.

  • Procedure:

    • Cell Culture and Treatment: Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator. Seed cells at a density of ~1 x 10⁶ cells/mL and treat with various concentrations of this compound for specified time periods (e.g., 6, 12, 24 hours).

    • Morphological Analysis: Harvest cells, wash with PBS, and stain with Hoechst 33342. Observe under a fluorescence microscope for characteristic apoptotic morphology, such as chromatin condensation and nuclear fragmentation.

    • Flow Cytometry for Apoptosis: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the cell population using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

    • Western Blot Analysis:

      • Harvest and lyse treated cells in an appropriate lysis buffer containing protease inhibitors.

      • Determine protein concentration using a BCA or Bradford assay.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against Bax, Bcl-2, cytochrome c (using cytosolic fractions), and cleaved caspase-3.

      • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound stands as a molecule of remarkable versatility. Historically rooted in the study of natural alkaloids, it remains a cornerstone of modern pharmaceutical synthesis. Its well-defined role in the biosynthesis of morphine provides a clear model for pathway analysis, while its utility as a synthetic intermediate ensures its continued industrial relevance. Furthermore, the discovery of its potent, caspase-dependent apoptotic activity in cancer cells opens a new and promising avenue for therapeutic research, distinguishing it from its traditional role within the opioid family and highlighting its potential as a lead compound for future drug development.

References

The Prodrug Principle: An In-depth Technical Guide to the Mechanism of Action of Codeine on Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a widely prescribed opioid analgesic, serves as a quintessential example of a prodrug, exerting its primary pharmacological effects through its metabolic conversion to morphine. This technical guide provides a comprehensive examination of the mechanism of action of codeine and its metabolites at the molecular level, focusing on their interaction with opioid receptors. We will delve into the binding affinities, functional activities, and the intricate signaling pathways that are modulated upon receptor activation. This document synthesizes quantitative data from key experimental assays, presents detailed methodologies for these experiments, and visualizes the complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Prodrug Nature of Codeine

Codeine is an opiate used for the treatment of mild to moderate pain and cough.[1] Its analgesic efficacy is primarily dependent on its biotransformation into morphine, a potent mu-opioid receptor (MOR) agonist.[2] This metabolic conversion is catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6 in the liver.[1] The genetic variability of CYP2D6 leads to significant inter-individual differences in the rate of morphine formation, which can impact both the efficacy and safety of codeine therapy. Understanding the distinct pharmacological profiles of codeine and its principal active metabolite, morphine, at the opioid receptors is crucial for predicting its clinical effects and for the development of safer and more effective analgesics.

Quantitative Data Presentation: Opioid Receptor Binding Affinities

The interaction of codeine and its metabolites with the three main opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—has been quantified through radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following tables summarize the Ki values for codeine, its primary active metabolite morphine, and other relevant metabolites.

Table 1: Comparative Binding Affinities (Ki, nM) of Codeine and Metabolites at Opioid Receptors

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Codeine> 100--[3]
Morphine1.168Low AffinityLow Affinity[2][3]
Morphine-6-glucuronide0.6--[4]

Core Signaling Pathway of Mu-Opioid Receptor Activation

The analgesic effects of morphine, the active metabolite of codeine, are primarily mediated through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP K_Channel K+ Channel K_ion K+ K_Channel->K_ion Efflux Ca_Channel Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Blocks Influx G_alpha->AC G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits ATP ATP ATP->cAMP Analgesia ↓ Neuronal Excitability ↓ Neurotransmitter Release (Analgesia) cAMP->Analgesia K_ion->Analgesia Hyperpolarization Ca_ion Ca2+ Vesicle->Analgesia ↓ Fusion

Core MOR G-protein signaling cascade.

The primary signaling pathway involves the following key steps:

  • G-Protein Coupling: The activated MOR couples to inhibitory G-proteins (Gi/o).[6]

  • G-Protein Dissociation: This coupling promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[6]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[7] Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx.

  • Reduction in Neuronal Excitability: The combined effects of reduced cAMP levels, cellular hyperpolarization, and decreased calcium influx lead to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in pain transmission. This ultimately results in the analgesic effect.

Experimental Protocols

The characterization of codeine and its metabolites' interaction with opioid receptors relies on a suite of in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of codeine and morphine for the mu-opioid receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).[8]

  • Test Compounds: Codeine, Morphine.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and 150 µL membrane suspension.

    • Non-specific Binding: 50 µL Naloxone (10 µM), 50 µL [³H]-DAMGO, and 150 µL membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of codeine or morphine (e.g., 10⁻¹⁰ to 10⁻⁴ M), 50 µL [³H]-DAMGO, and 150 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.[8]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy (Emax) of morphine to activate G-proteins via the mu-opioid receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: Morphine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP: Guanosine 5'-diphosphate.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 25 µL of varying concentrations of morphine.

    • 50 µL of membrane suspension (10-20 µg protein).

    • 50 µL of GDP (final concentration 10-30 µM).[9]

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[9]

  • Incubation: Incubate at 30°C for 60 minutes with gentle shaking.[9]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the morphine concentration.

    • Determine EC50 and Emax values using non-linear regression.

cAMP Inhibition Assay

This assay measures the ability of an agonist for a Gi-coupled receptor to inhibit the production of cAMP.

Objective: To determine the potency (EC50) of morphine to inhibit adenylyl cyclase activity.

Materials:

  • Cells: Whole cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293).

  • Agonist: Morphine.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).[10]

  • Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).[10]

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate cells with IBMX (e.g., 500 µM) for 10-20 minutes at 37°C.

  • Agonist and Stimulator Addition: Add varying concentrations of morphine followed by a fixed concentration of forskolin (e.g., 5 µM).[9]

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the morphine concentration.

    • Determine the IC50 value (the concentration of morphine that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

Experimental and Logical Workflows

Pharmacological Characterization of a Prodrug Opioid

The following workflow outlines the key steps in characterizing a prodrug opioid like codeine.

Prodrug_Workflow Prodrug Prodrug Candidate (e.g., Codeine) Metabolism In Vitro Metabolism (Liver Microsomes, CYP450s) Prodrug->Metabolism Binding_Assay Opioid Receptor Binding Assays (µ, δ, κ) Prodrug->Binding_Assay Functional_Assay Functional Assays (GTPγS, cAMP) Prodrug->Functional_Assay Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolism->Metabolite_ID Active_Metabolite Active Metabolite (e.g., Morphine) Metabolite_ID->Active_Metabolite Active_Metabolite->Binding_Assay Active_Metabolite->Functional_Assay Ki_Values Determine Ki Values Binding_Assay->Ki_Values In_Vivo In Vivo Analgesia Models (e.g., Tail-flick, Hot-plate) Ki_Values->In_Vivo EC50_Emax Determine EC50 & Emax Functional_Assay->EC50_Emax EC50_Emax->In_Vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Clinical Clinical Evaluation PK_PD->Clinical

Workflow for prodrug opioid characterization.

Conclusion

The pharmacological activity of codeine is a complex interplay between its metabolic activation to morphine and the subsequent interaction of morphine with opioid receptors, primarily the mu-opioid receptor. This guide has provided a detailed overview of this mechanism, supported by quantitative binding data, in-depth experimental protocols, and visualizations of the key signaling pathways and research workflows. For scientists and researchers in the field of drug development, a thorough understanding of these fundamental principles is paramount for the rational design of novel analgesics with improved efficacy and safety profiles. The methodologies and data presented herein serve as a valuable resource for the continued investigation of opioid pharmacology.

References

An In-depth Technical Guide to Codeinone Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and principles involved in studying the receptor binding affinity of codeinone, a key intermediate in the biosynthesis of morphine and a derivative of codeine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is an opioid alkaloid that exerts its physiological effects through interaction with the endogenous opioid system. The primary targets of opioids are the G-protein coupled receptors (GPCRs) of the opioid family, principally the mu (µ), delta (δ), and kappa (κ) opioid receptors. The binding affinity of a compound for these receptors is a critical determinant of its pharmacological profile, including its analgesic efficacy and potential side effects. Understanding the binding characteristics of this compound is therefore essential for the development of novel analgesics and for elucidating the complex pharmacology of opioids.

While direct quantitative binding data for this compound is not extensively reported in publicly available literature, data for its close structural analog, codeine, provides valuable insight. Codeine itself exhibits a low affinity for the µ-opioid receptor, and its analgesic effects are largely attributed to its metabolic conversion to morphine. It is hypothesized that this compound shares a similar, if not slightly varied, binding profile. This guide will present available comparative data and provide the methodologies to determine the precise binding affinities of this compound.

Data Presentation: Opioid Receptor Binding Affinity

The binding affinity of a ligand for a receptor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the binding affinity of codeine as a reference for understanding the potential binding profile of this compound, alongside standard reference compounds for each opioid receptor subtype.

Table 1: Binding Affinity (Kᵢ) of Codeine and Reference Ligands at Opioid Receptors

CompoundReceptor SubtypeKᵢ (nM)Reference
Codeineµ (mu)3,300[Volpe et al., 2011]
DAMGOµ (mu)1.23[Emmerson et al., 1994]
DPDPEδ (delta)1.4[Emmerson et al., 1994]
U-69,593κ (kappa)0.89[Emmerson et al., 1994]

Note: Data for codeine is presented as a structural analog of this compound. The binding affinity of this compound is expected to be in a similar range but requires empirical determination.

Table 2: Comparative IC₅₀ Values of Opioids at the Mu-Opioid Receptor

CompoundIC₅₀ (nM)
Morphine3.0
Methadone6.9
Fentanyl1.3
Codeine>10,000

Source: Adapted from various studies using guinea-pig brain homogenates.

Experimental Protocols

The gold standard for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay. This section provides a detailed methodology for conducting such an assay to determine the Kᵢ of this compound for the µ, δ, and κ opioid receptors.

Competitive Radioligand Binding Assay Protocol

1. Objective:

To determine the in vitro binding affinity (Kᵢ) of this compound for the human µ, δ, and κ opioid receptors expressed in a stable cell line.

2. Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human µ, δ, or κ opioid receptor.

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor

    • [³H]DPDPE for δ-opioid receptor

    • [³H]U-69,593 for κ-opioid receptor

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Fluid

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Cell harvester

  • Scintillation counter

3. Membrane Preparation:

  • Thaw the frozen cell membranes on ice.

  • Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Homogenize the membrane suspension using a Polytron or similar device.

4. Assay Procedure:

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competition: Assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹⁰ to 10⁻⁵ M), and membrane suspension.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

5. Data Analysis:

  • Calculate the mean CPM for each condition.

  • Determine Specific Binding :

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • For the competition assay, express the data as a percentage of the maximum specific binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression analysis to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways

Activation of opioid receptors by an agonist like this compound initiates an intracellular signaling cascade. This process is primarily mediated by the activation of inhibitory G-proteins (Gᵢ/Gₒ).

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid This compound (Opioid Agonist) Receptor Opioid Receptor (μ, δ, or κ) Opioid->Receptor Binds to G_Protein G-Protein (Gαi/βγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Ion_Channel_K K+ Channel (e.g., GIRK) G_Protein->Ion_Channel_K Gβγ activates Ion_Channel_Ca Ca2+ Channel G_Protein->Ion_Channel_Ca Gβγ inhibits cAMP ↓ cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) Ca_influx ↓ Ca2+ Influx Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release K_efflux->Neuronal_Activity Ca_influx->Neuronal_Activity

Caption: Canonical G-protein signaling pathway upon opioid receptor activation.

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set Up 96-Well Plate (Total, Non-specific, Competition) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Evaluation of Codeinone Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of codeinone's cytotoxic effects on cancer cell lines. It details the underlying molecular mechanisms, experimental protocols for key assays, and presents available quantitative data. This document is intended to serve as a valuable resource for researchers investigating the potential of this compound as an anticancer agent.

Introduction to this compound's Cytotoxic Potential

This compound, an oxidation metabolite of codeine, has demonstrated significant cytotoxic activity against various human cancer cell lines in vitro.[1] Unlike its parent compound, codeine, which shows minimal cytotoxic effects, this compound induces programmed cell death, or apoptosis, in cancer cells.[2] This activity, coupled with its known antinociceptive properties, suggests that this compound may have potential as a dual-action antitumor agent.[3]

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound is most prominently documented in the human promyelocytic leukemia cell line, HL-60. The 50% cytotoxic concentration (CC50) has been determined, providing a quantitative measure of its potency. While studies indicate that this compound also induces apoptosis in other cell lines such as the human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human oral squamous cell carcinoma (HSC-2), specific CC50 or IC50 values for these cell lines are not consistently reported in publicly available literature.[4][5]

Cell LineCancer TypeCC50 (µM)Reference
HL-60Promyelocytic Leukemia4.7 ± 0.1[2]
MCF-7Breast AdenocarcinomaData not available[4]
A549Lung CarcinomaData not available[4]
HSC-2Oral Squamous Cell CarcinomaData not available[5]

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, signaling pathway.[4] This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspase enzymes, the executioners of apoptosis.

Key Molecular Events:
  • Regulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane.

  • Mitochondrial Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytoplasm.[3]

  • Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[4]

  • Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3][4]

It is noteworthy that this compound's activation of the intrinsic pathway appears to be independent of caspase-8, a key initiator caspase in the extrinsic (death receptor-mediated) pathway.[4]

Signaling Pathway Diagram

Codeinone_Apoptosis_Pathway This compound-Induced Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis (DNA fragmentation, etc.) Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HL-60, MCF-7, A549, HSC-2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50/IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the desired concentrations for the specified time (e.g., 1-6 hours for HL-60 cells).[3]

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment with this compound, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for In Vitro Evaluation of this compound Cytotoxicity Cell_Culture Cell Culture (e.g., HL-60, MCF-7, A549) Codeinone_Treatment This compound Treatment (Dose- and time-dependent) Cell_Culture->Codeinone_Treatment Cell_Viability Cell Viability Assay (MTT) Codeinone_Treatment->Cell_Viability Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) Codeinone_Treatment->Apoptosis_Detection Protein_Analysis Protein Expression Analysis (Western Blot) Codeinone_Treatment->Protein_Analysis Data_Analysis Data Analysis (CC50/IC50, Apoptotic Cell Population, Protein Levels) Cell_Viability->Data_Analysis Apoptosis_Detection->Data_Analysis Protein_Analysis->Data_Analysis

Caption: A generalized workflow for assessing this compound's cytotoxicity.

Conclusion

This compound demonstrates potent cytotoxic effects in vitro, primarily through the induction of the intrinsic apoptotic pathway. The available quantitative data for the HL-60 cell line, combined with the mechanistic understanding of its action, provides a strong foundation for further investigation. Future studies should focus on determining the IC50 values of this compound in a broader range of cancer cell lines to better understand its spectrum of activity and to further elucidate the detailed molecular interactions that govern its pro-apoptotic effects. This technical guide provides the necessary framework for conducting such in vitro evaluations.

References

A Technical Guide to the Synthesis and Characterization of Novel Codeinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel codeinone derivatives. This compound, a critical intermediate in the production of several semi-synthetic opioids, serves as a versatile scaffold for the development of new therapeutic agents. This document details key synthetic methodologies, advanced characterization techniques, and insights into the pharmacological properties of these compounds, with a focus on their potential as analgesics and anti-cancer agents.

Synthesis of Novel this compound Derivatives

The chemical modification of the this compound structure has led to the development of a diverse range of derivatives with unique pharmacological profiles. This section outlines detailed experimental protocols for several key synthetic transformations.

Synthesis of Thebaine from this compound

Thebaine is a crucial precursor for the synthesis of potent opioids like buprenorphine. A practical method for its synthesis from this compound involves the O-methylation of the this compound enolate.

Experimental Protocol: Synthesis of Thebaine from this compound [1]

  • Enolate Formation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a strong base such as potassium tert-butoxide (t-BuOK) (1.2 equivalents) at 0°C. The use of a crown ether, such as 18-crown-6, can enhance the reactivity of the base.

  • Methylation: After stirring for a predetermined time to ensure complete enolate formation, add a methylating agent, such as dimethyl sulfate (B86663) (Me₂SO₄) (1.5 equivalents), to the reaction mixture.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford thebaine.

Reactant Reagents Reaction Conditions Yield Reference
This compoundt-BuOK, 18-crown-6, Me₂SO₄, THF0°C to room temperature54%[1]
N-protected this compoundNaH, Me₂SO₄-57%[1]
N-protected this compoundt-BuOK-72%[1]
Synthesis of 14-Hydroxythis compound

The introduction of a hydroxyl group at the C-14 position of the morphinan (B1239233) scaffold is a key step in the synthesis of opioid antagonists like naloxone (B1662785) and naltrexone, as well as the potent analgesic oxycodone.

Experimental Protocol: Oxidation of Thebaine to 14-Hydroxythis compound [2][3]

  • Reaction Setup: In a suitable reaction vessel, dissolve thebaine hydrochloride in a mixture of formic acid and water.

  • Oxidation: To the stirred solution, add hydrogen peroxide (30%) dropwise, maintaining the reaction temperature below a specified limit (e.g., 2-5°C) to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction for the complete consumption of thebaine using high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture can be neutralized with an aqueous base (e.g., ammonia) to precipitate 14-hydroxythis compound. The solid product is then collected by filtration, washed, and dried.

Starting Material Oxidizing Agent Solvent/Acid Yield Reference
ThebaineHydrogen PeroxideFormic Acid/WaterHigh[2]
ThebainePeracetic AcidAcetic AcidHigh[4]
Diels-Alder Reactions of Thebaine

The conjugated diene system in thebaine readily undergoes [4+2] cycloaddition reactions with various dienophiles to generate 6,14-ethenomorphinans, a class of compounds with exceptionally high affinity for opioid receptors.

Experimental Protocol: General Procedure for Diels-Alder Reaction of Thebaine [5][6]

  • Reaction Setup: Dissolve thebaine in a suitable solvent (e.g., toluene).

  • Addition of Dienophile: Add the desired dienophile (e.g., methyl vinyl ketone, ethyl acrylate) to the solution. The reaction is typically performed in excess of the dienophile.

  • Reaction Conditions: Heat the reaction mixture under reflux for a period ranging from several hours to days, depending on the reactivity of the dienophile.

  • Monitoring and Purification: Monitor the progress of the reaction by TLC. After completion, remove the solvent and excess dienophile under reduced pressure. The resulting cycloadduct can be purified by column chromatography or recrystallization.

Diels_Alder_Reaction Thebaine Thebaine (Diene) TransitionState [4+2] Cycloaddition Transition State Thebaine->TransitionState Dienophile Dienophile (e.g., Methyl Vinyl Ketone) Dienophile->TransitionState Cycloadduct 6,14-Ethenomorphinan Derivative TransitionState->Cycloadduct

Diels-Alder reaction of Thebaine.
Mitsunobu Reaction for C6-Substitution

The Mitsunobu reaction provides a powerful tool for the stereospecific inversion of the C6-hydroxyl group in morphine and codeine analogues, allowing for the introduction of various nucleophiles at this position.

Experimental Protocol: General Mitsunobu Reaction on a Morphinan Scaffold [7][8]

  • Reagent Preparation: In a flask under an inert atmosphere, dissolve the morphinan alcohol (e.g., morphine or codeine), the nucleophile (e.g., a carboxylic acid, phthalimide), and triphenylphosphine (B44618) (PPh₃) in a dry aprotic solvent like THF.

  • Reaction Initiation: Cool the mixture to 0°C and slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. The desired product is then purified from the triphenylphosphine oxide and hydrazide byproducts, typically by column chromatography.

Mitsunobu_Reaction_Workflow Start Morphinan Alcohol (e.g., Codeine) Intermediate Oxyphosphonium Salt Intermediate Start->Intermediate Activation Reagents Nucleophile (Nu-H) + PPh3 + DEAD/DIAD Reagents->Intermediate Product C6-Substituted Morphinan (Inverted Stereochemistry) Intermediate->Product SN2 Attack by Nu-

Mitsunobu reaction workflow.

Characterization of Novel this compound Derivatives

The unequivocal structural elucidation of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure and stereochemistry of this compound derivatives.

General ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the aromatic ring typically appear in the downfield region (δ 6.5-7.0 ppm).

  • Olefinic Protons: Protons on the C7-C8 double bond resonate in the olefinic region.

  • N-Methyl Group: A characteristic singlet for the N-methyl protons is observed around δ 2.4 ppm.

  • C6-Protons: The chemical shift and coupling constants of the protons at the C6 position are indicative of the stereochemistry of substituents at this position.

General ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The C6-carbonyl carbon in this compound derivatives gives a characteristic signal in the downfield region (around δ 200 ppm).

  • Aromatic and Olefinic Carbons: These carbons resonate in the region of δ 110-150 ppm.

Derivative ¹H NMR (δ ppm, key signals) ¹³C NMR (δ ppm, key signals) Reference
This compoundAromatic H's (~6.7), N-CH₃ (~2.4)C6=O (~198.0)General Knowledge
14-Hydroxythis compoundAbsence of C14-H signal, presence of OH signalC14 quaternary signal shifted downfield[2][4]
ThebaineOlefinic H's of diene system, OCH₃ singletsSignals for diene and enol ether carbons[1][9]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information.

Common Fragmentation Pathways:

  • Cleavage of the Piperidine (B6355638) Ring: A characteristic fragmentation pathway for many morphinan alkaloids involves the cleavage of the piperidine ring system.

  • Loss of Substituents: The loss of functional groups from the core structure can be observed, aiding in their identification and localization.

Biological Activity and Signaling Pathways

Novel this compound derivatives have been investigated for a range of biological activities, most notably as opioid receptor modulators and as potential anti-cancer agents.

Opioid Receptor Binding Affinity

The affinity of this compound derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors is a key determinant of their analgesic potential and side-effect profile. This is typically assessed using radioligand binding assays.

Experimental Protocol: Radioligand Competition Binding Assay [10][11]

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the opioid receptor of interest.

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors) and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Compound µ-Opioid Receptor Kᵢ (nM) δ-Opioid Receptor Kᵢ (nM) κ-Opioid Receptor Kᵢ (nM) Reference
Morphine1.2--[12]
Hydrocodone19.8--[12]
Hydromorphone0.6--[12]
14β-[(p-nitrocinnamoyl)amino]this compound derivativesVariedVariedVaried[13]
6β-Naltrexol Carbamate Derivative (9)Subnanomolar--[14][15]
Apoptosis-Inducing Activity

Recent studies have revealed that this compound and some of its derivatives can induce apoptosis in cancer cell lines, suggesting a potential therapeutic application beyond analgesia.

Signaling Pathway of this compound-Induced Apoptosis:

This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. Specifically, this compound has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[16][17][18][19]

Apoptosis_Signaling_Pathway This compound This compound Derivative Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced apoptosis pathway.

Experimental Protocol: Assessment of Apoptosis [19]

  • Cell Culture and Treatment: Culture human cancer cell lines (e.g., HL-60) under standard conditions. Treat the cells with varying concentrations of the this compound derivative for different time points.

  • Annexin V/Propidium Iodide (PI) Staining: Harvest the cells and stain with Annexin V-FITC and PI. Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

  • Caspase Activity Assay: Prepare cell lysates and measure the activity of caspases (e.g., caspase-3, -8, and -9) using fluorogenic or colorimetric substrates.

  • Western Blot Analysis: Perform Western blotting on cell lysates to assess the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspases.

This technical guide provides a foundational understanding of the synthesis and characterization of novel this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for novel therapeutic applications.

References

An In-depth Technical Guide on the Acute and Chronic Toxicology of Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Codeinone, an oxidation metabolite of codeine and a minor constituent of opium, has demonstrated distinct toxicological properties that warrant careful consideration in the context of drug development and safety assessment. While comprehensive toxicological data, particularly concerning chronic exposure, remains limited, existing research highlights its potential for significant acute toxicity and cytotoxicity mediated by mechanisms distinct from typical opioid effects. This technical guide synthesizes the current understanding of the acute and chronic toxicology of this compound, presenting available quantitative data, detailing experimental methodologies from key studies, and visualizing known mechanistic pathways. The conspicuous absence of extensive chronic toxicity and detailed toxicokinetic data underscores a critical knowledge gap for a compound present as a metabolite and impurity in codeine-based pharmaceuticals.

Acute Toxicology

The acute toxicity of this compound is characterized by a higher potency for inducing lethality and distinct neurological symptoms compared to its parent compound, codeine.

Quantitative Data

Limited studies have established the median lethal dose (LD50) of this compound in mice, indicating significant toxicity following parenteral administration.

Parameter Species Route of Administration Dose Toxic Effects Reference
LD50MouseSubcutaneous11 mg/kgConvulsions or effect on seizure threshold.[1][2]
Lethal DoseMouseSubcutaneous10 mg/kgLethality not blocked by naloxone (B1662785); strychnine-like convulsions preventable by phenobarbital (B1680315).[3]
Clinical Signs and Mechanism of Acute Toxicity

The acute toxic effects of this compound appear to be mediated by a non-opioid receptor pathway. The characteristic strychnine-like convulsions and the ineffectiveness of the opioid antagonist naloxone in preventing lethality suggest a mechanism involving the central nervous system that is distinct from the activation of mu-opioid receptors.[3] Pretreatment with the barbiturate (B1230296) phenobarbital has been shown to prevent these convulsions, indicating a potential role for GABAergic pathways in mitigating the acute neurotoxicity of this compound.[3]

Experimental Protocols

Acute Lethality Study in Mice (Nagamatsu et al., 1985; as cited in FDA review)

While the full detailed protocol is not available in the public domain, the study that established a lethal dose of 10 mg/kg in mice involved the following core components:

  • Test Substance: this compound

  • Species: Mice

  • Route of Administration: Subcutaneous injection

  • Endpoint: Lethality

  • Intervention: In some experimental arms, mice were pre-treated with naloxone or phenobarbital to investigate the mechanism of toxicity.[3]

A diagrammatic representation of this experimental workflow is provided below.

G cluster_0 Animal Groups cluster_1 Observation cluster_2 Endpoints A Group 1: this compound (10 mg/kg, s.c.) D Monitor for Convulsions and Lethality A->D B Group 2: Naloxone + this compound B->D C Group 3: Phenobarbital + this compound C->D E Survival Rate D->E F Incidence of Convulsions D->F

Acute toxicity experimental workflow.

Chronic Toxicology

There is a significant lack of publicly available data on the chronic, sub-chronic, or repeated-dose toxicity of this compound. Regulatory documents suggest that the general toxicity of this compound is considered to be adequately characterized by the existing human data for codeine, as this compound is a known metabolite and impurity.[2][4] However, this does not provide specific NOAEL (No-Observed-Adverse-Effect Level) or LOAEL (Lowest-Observed-Adverse-Effect Level) values for this compound itself, nor does it detail target organ toxicities following prolonged exposure. The absence of such data represents a critical gap in the toxicological profile of this compound.

Genotoxicity and Carcinogenicity

Information on the genotoxicity and carcinogenicity of this compound is sparse. An FDA review document mentions that this compound tested negative in the Ames bacterial reverse mutation assay.[4] The same document notes that an in vitro chromosomal aberration assay was inconclusive due to "excessive chromosomal condensation" at higher concentrations, and a repeat of this study was recommended.[4] There are no available studies on the carcinogenic potential of this compound.

Mechanisms of Cellular Toxicity: In Vitro Studies

In contrast to the limited in vivo data, in vitro studies have provided significant insights into the cellular mechanisms of this compound toxicity, highlighting its potent pro-apoptotic activity in human cancer cell lines.

Induction of Apoptosis

This compound has been shown to be a more potent inducer of apoptosis than codeine in human promyelocytic leukemia (HL-60) cells.[5] This activity has also been observed in other human cancer cell lines, including MCF7 (breast adenocarcinoma) and A549 (lung carcinoma).[3]

The apoptotic signaling pathway initiated by this compound has been identified as the intrinsic (mitochondrial) pathway . Key events in this pathway include:

  • Upregulation of Pro-apoptotic Proteins: Increased expression of the Bax protein.[3]

  • Downregulation of Anti-apoptotic Proteins: Decreased expression of the Bcl-2 protein.[3]

  • Mitochondrial Disruption: Release of cytochrome c from the mitochondria into the cytosol.[5]

  • Caspase Activation: Activation of initiator caspase-9 and effector caspase-3, while caspase-8 (a key component of the extrinsic pathway) is not activated.[3]

A diagram of the this compound-induced apoptosis signaling pathway is provided below.

G This compound This compound Bax Bax Activation ↑ This compound->Bax Bcl2 Bcl-2 Inhibition ↓ This compound->Bcl2 Mito Mitochondrial Outer Membrane Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Role of Oxidative Stress

The cytotoxicity of this compound appears to be linked to the induction of oxidative stress. The antioxidant N-acetyl-L-cysteine (NAC) has been shown to counteract the cytotoxic activity of this compound in HL-60 cells.[5][6] This suggests that the generation of reactive oxygen species (ROS) is a key upstream event in the apoptotic cascade, although the precise mechanism by which this compound induces ROS remains to be elucidated.

Experimental Protocols

In Vitro Apoptosis Induction in HL-60 Cells (Hitosugi et al., 2003)

This study provides a detailed methodology for assessing this compound-induced apoptosis.

  • Cell Line: Human promyelocytic leukemia cells (HL-60).

  • Treatment: Cells were treated with varying concentrations of this compound or codeine for 1 to 6 hours.[5]

  • Apoptosis Assessment:

    • DNA Fragmentation: Assessed by agarose (B213101) gel electrophoresis and a fluorometric assay using diamidinophenylindole (DAPI).[5]

    • Apoptotic Cell Morphology: Monitored by microscopic observation after staining with Hoechst 33342.[5]

    • Phosphatidylserine Externalization: Detected by flow cytometry (FACS) after staining with Annexin V.[5]

  • Mechanistic Analysis:

    • Mitochondrial Protein Release: Release of cytochrome c and cytochrome oxidase from mitochondria was monitored by Western blot analysis of cytosolic and mitochondrial fractions.[5]

    • Caspase Activation: Cleavage of procaspase-3 was monitored by Western blot analysis. Intracellular caspase-3-like activity was confirmed by FACS using a cell-permeable substrate.[5]

    • Bax/Bcl-2 Expression: Protein levels were determined by Western blot analysis.[3]

A diagrammatic representation of the experimental workflow for assessing apoptosis is provided below.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays cluster_2 Mechanistic Analysis A Culture HL-60 Cells B Treat with this compound (1-6 hours) A->B C DNA Fragmentation (Agarose Gel, DAPI) B->C D Annexin V Staining (FACS) B->D E Morphology (Hoechst Stain) B->E F Western Blot: - Cytochrome c Release - Caspase-3 Cleavage - Bax/Bcl-2 Expression B->F G FACS: Caspase-3 Activity B->G

Workflow for in vitro apoptosis studies.

Toxicokinetics and Metabolism

Specific toxicokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the literature. Most of the pharmacokinetic research has focused on codeine and its conversion to morphine.

However, it is known that this compound is formed in vivo from codeine. One significant metabolic pathway for this compound appears to be detoxification through conjugation with glutathione.[3] A this compound-glutathione adduct has been isolated and identified in the bile of guinea pigs following codeine administration, suggesting that this is a route of elimination for this compound.

A simplified diagram illustrating the known metabolic relationship is provided below.

G Codeine Codeine This compound This compound Codeine->this compound Oxidation Adduct This compound-GSH Adduct (Excretion) This compound->Adduct Glutathione Glutathione (GSH) Glutathione->Adduct

Metabolic formation and detoxification of this compound.

Conclusion and Future Directions

The available data indicate that this compound possesses a toxicological profile that is distinct and, in some aspects, more severe than that of codeine. Its acute toxicity is characterized by non-opioid mediated neurotoxicity, while its cellular toxicity is driven by the induction of apoptosis via the intrinsic pathway, likely initiated by oxidative stress.

The most significant knowledge gap is the near-complete absence of data on the chronic toxicity of this compound. For a compound that is a known metabolite of a widely used drug, this lack of information is a concern. Future research should prioritize the following areas:

  • Repeated-Dose Toxicity Studies: Sub-chronic (28-day and 90-day) toxicity studies in a rodent and a non-rodent species are essential to identify target organs, establish NOAELs, and characterize the dose-response relationship for long-term exposure.

  • Toxicokinetic Studies: Comprehensive ADME studies of this compound are needed to understand its absorption, distribution, metabolic fate, and excretion, which are critical for risk assessment.

  • Mechanistic Studies: Further elucidation of the upstream signaling events that trigger this compound-induced oxidative stress and apoptosis is warranted.

  • Genotoxicity: A conclusive chromosomal aberration assay should be conducted to fully characterize the genotoxic potential of this compound.

A more complete understanding of the toxicology of this compound is crucial for accurately assessing the safety of codeine-containing products and for any potential future development of this compound or its derivatives as therapeutic agents.

References

Metabolic Pathways of Codeinone In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeinone is a ketone derivative of the opioid alkaloid codeine. It is found as a minor component of opium and is also formed as a metabolite of codeine in vivo. While the metabolic fate of codeine has been extensively studied, the specific biotransformation pathways of this compound itself are less well-documented. This technical guide provides a comprehensive overview of the known and inferred in vivo metabolic pathways of this compound, drawing upon existing research on codeine metabolism and direct studies identifying this compound metabolites. This document is intended to serve as a resource for researchers and professionals involved in opioid research and drug development.

Core Metabolic Pathways of this compound

The in vivo metabolism of this compound is presumed to follow several key pathways, primarily involving reduction, demethylation, and potentially glucuronidation. These pathways are largely analogous to the metabolism of its parent compound, codeine, and are catalyzed by a similar suite of enzymes.

Reduction of the 6-Keto Group

A primary metabolic route for this compound is the reduction of its 6-keto group, leading to the formation of codeine and dihydrocodeine. This reaction is catalyzed by one or more members of the aldo-keto reductase (AKR) superfamily. In the context of plant and microbial biosynthesis, the enzyme this compound reductase (COR) is responsible for the stereospecific reduction of this compound to codeine. While a direct mammalian equivalent of COR has not been definitively identified, it is plausible that mammalian AKRs perform a similar function.

  • This compound to Codeine: This reversible reaction can be considered a key step in the overall metabolic interplay between these two compounds.

  • This compound to Dihydrocodeine: This pathway involves the reduction of both the 6-keto group and the 7,8-double bond.

O-Demethylation

Similar to the O-demethylation of codeine to morphine, this compound is metabolized via O-demethylation at the 3-position to form morphinone (B1233378). This reaction is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. The resulting metabolite, morphinone, is a ketone analog of morphine.

N-Demethylation

N-demethylation of this compound at the nitrogen atom of the piperidine (B6355638) ring is another anticipated metabolic pathway, which would yield northis compound. This reaction is expected to be catalyzed by the cytochrome P450 enzyme CYP3A4, which is responsible for the N-demethylation of codeine to norcodeine.

Glucuronidation

While direct evidence for the glucuronidation of this compound is limited, it is a plausible metabolic pathway. Opioids and their metabolites frequently undergo phase II conjugation with glucuronic acid to increase their water solubility and facilitate excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). It is possible that this compound itself, or its primary metabolites, could be substrates for UGT enzymes.

Quantitative Data on this compound Metabolism

Quantitative data on the in vivo metabolism of this compound is sparse. The most direct evidence comes from a study by Ishida et al. (1991), which identified this compound and morphinone as metabolites in the bile of guinea pigs after the administration of codeine. The results of this study are summarized in the table below.

Metabolite AdductPercentage of Administered Codeine Dose Excreted in Bile (6 hours)
(8S)-(2-hydroxyethylthio)dihydrothis compound (from this compound)10.5%
(8S)-(2-hydroxyethylthio)dihydromorphinone (from Morphinone)2.7%

Data from Ishida et al. (1991)[1]

This study provides valuable quantitative insight into the biliary excretion of this compound and its O-demethylated metabolite, morphinone, following the administration of codeine. It is important to note that these values represent the percentage of the parent codeine dose and not a direct administration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways of this compound and a typical experimental workflow for the in vivo study of its metabolism.

Metabolic Pathways of this compound cluster_reduction Reduction cluster_demethylation Demethylation cluster_conjugation Conjugation (Putative) This compound This compound Codeine Codeine This compound->Codeine This compound Reductase (or mammalian equivalent) Dihydrocodeine Dihydrocodeine This compound->Dihydrocodeine Reductases Morphinone Morphinone This compound->Morphinone CYP2D6 (O-demethylation) Northis compound Northis compound This compound->Northis compound CYP3A4 (N-demethylation) Codeinone_Glucuronide This compound-Glucuronide This compound->Codeinone_Glucuronide UGTs

Caption: A diagram illustrating the primary metabolic pathways of this compound.

Experimental Workflow for In Vivo this compound Metabolism Study start Animal Model (e.g., Guinea Pig) admin Administration of this compound start->admin collection Collection of Biological Samples (Bile, Urine, Plasma) admin->collection extraction Solid-Phase or Liquid-Liquid Extraction collection->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis identification Metabolite Identification and Quantification analysis->identification end Data Interpretation identification->end

Caption: A typical experimental workflow for studying the in vivo metabolism of this compound.

Detailed Experimental Protocols

The following is a detailed methodology adapted from the study by Ishida et al. (1991) for the isolation and identification of this compound and morphinone from guinea pig bile after codeine administration. This protocol provides a solid foundation for designing experiments to study this compound metabolism directly.

Animal Model and Drug Administration:

  • Species: Male Hartley guinea pigs.

  • Drug: Codeine phosphate (B84403) dissolved in saline.

  • Administration: Subcutaneous injection.

  • Dosage: A suitable dose to elicit detectable metabolite levels.

Sample Collection:

  • Matrix: Bile.

  • Procedure: Anesthesia is administered, and the common bile duct is cannulated for bile collection over a specified period (e.g., 6 hours).

Sample Preparation and Extraction:

  • Adduct Formation: Bile samples are treated with a trapping agent, such as 2-mercaptoethanol, to form stable adducts with reactive metabolites like this compound and morphinone.

  • Solid-Phase Extraction: The bile sample is passed through a C18 solid-phase extraction column.

  • Washing: The column is washed with water to remove polar impurities.

  • Elution: The retained metabolites are eluted with a suitable organic solvent, such as methanol.

  • Concentration: The eluate is evaporated to dryness under a stream of nitrogen.

Analytical Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength appropriate for the analytes.

  • Mass Spectrometry (MS):

    • Technique: Fast Atom Bombardment (FAB-MS) or, more modernly, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS).

    • Analysis: Provides molecular weight and fragmentation patterns for structural elucidation of the metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Application: Used for the definitive structural confirmation of isolated metabolites.

Conclusion

The in vivo metabolism of this compound, while not as extensively characterized as that of codeine, can be understood through a combination of direct evidence and logical inference from the metabolic pathways of structurally related opioids. The primary routes of biotransformation include reduction of the 6-keto group, O-demethylation, and N-demethylation, with glucuronidation as a potential secondary pathway. The quantitative data available, although limited, provides a starting point for further pharmacokinetic and pharmacodynamic studies. The experimental protocols outlined in this guide offer a robust framework for future research aimed at fully elucidating the metabolic fate of this compound in vivo. A more complete understanding of these pathways is crucial for the development of safer and more effective opioid analgesics and for the interpretation of toxicological findings.

References

Spectroscopic Analysis of Codeinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of codeinone, a pivotal intermediate in the biosynthesis of several semi-synthetic opioids. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.68d8.2
H-26.62d8.2
H-54.68s
H-76.17d10.2
H-86.65d10.2
H-93.65m
H-10α3.05m
H-10β2.58m
H-134.18s
H-143.15m
N-CH₃2.45s
O-CH₃3.85s

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1114.2
C-2119.8
C-3142.5
C-4145.8
C-587.8
C-6198.5
C-7129.5
C-8148.2
C-950.2
C-1040.8
C-11127.8
C-12131.5
C-1346.5
C-1435.8
C-1620.5
N-CH₃42.9
O-CH₃56.4
Experimental Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of pure this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

  • Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer load Load Sample transfer->load shim Shim Magnet load->shim acquire_1H Acquire 1H Spectrum shim->acquire_1H acquire_13C Acquire 13C Spectrum shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) peak_pick Peak Picking baseline->peak_pick assign_shifts Assign Chemical Shifts peak_pick->assign_shifts analyze_coupling Analyze Coupling Constants assign_shifts->analyze_coupling structure Structure Elucidation analyze_coupling->structure

Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3050MediumC-H stretch (aromatic)
~2930MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (α,β-unsaturated ketone)
~1620MediumC=C stretch (alkene)
~1500MediumC=C stretch (aromatic)
~1280StrongC-O-C stretch (ether)
~1120StrongC-O stretch
~810StrongC-H bend (aromatic, out-of-plane)
Experimental Protocol

KBr Pellet Method:

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for 2-3 hours and allow it to cool in a desiccator.

  • In an agate mortar, grind 1-2 mg of pure this compound to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

  • Grind the mixture thoroughly until a homogenous, fine powder is obtained.

  • Transfer a portion of the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

ATR-FTIR Method:

  • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of powdered this compound onto the center of the diamond crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

FTIR Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Logical Relationship of IR Absorptions

IR_Interpretation cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations This compound This compound CH_arom ~3050 cm⁻¹ (C-H aromatic) This compound->CH_arom CH_aliph ~2930 cm⁻¹ (C-H aliphatic) This compound->CH_aliph CO_ketone ~1680 cm⁻¹ (C=O ketone) This compound->CO_ketone CC_alkene ~1620 cm⁻¹ (C=C alkene) This compound->CC_alkene CC_arom ~1500 cm⁻¹ (C=C aromatic) This compound->CC_arom COC_ether ~1280 cm⁻¹ (C-O-C ether) This compound->COC_ether CH_bend ~810 cm⁻¹ (C-H oop aromatic) This compound->CH_bend

Key IR absorptions of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the α,β-unsaturated ketone system in this compound.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Methanol (B129727)~285~5000

Note: The UV-Vis absorption of this compound is similar to that of codeine, which shows a maximum absorption at approximately 285 nm in acidic solution.[1] The molar absorptivity is an estimate based on similar compounds.

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8 a.u.). A typical concentration for analysis is in the range of 10-20 µg/mL.

UV-Vis Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the same solvent used to prepare the sample to serve as the blank.

  • Record a baseline spectrum with the blank in both the sample and reference beams.

  • Replace the blank in the sample beam with the cuvette containing the this compound solution.

  • Scan the sample over a wavelength range of approximately 200-400 nm.

Biosynthesis and Metabolism of this compound

This compound is a critical intermediate in the biosynthesis of morphine in the opium poppy (Papaver somniferum) and a key precursor in the semi-synthesis of various opioid pharmaceuticals. The following diagram illustrates the position of this compound within the morphine biosynthesis pathway.

Morphine_Biosynthesis Thebaine Thebaine Neopinone Neopinone Thebaine->Neopinone T6ODM This compound This compound Neopinone->this compound Neopinone Isomerase Codeine Codeine This compound->Codeine this compound Reductase (COR) Morphine Morphine Codeine->Morphine CODM

Simplified morphine biosynthesis pathway highlighting this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth structural analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are recommended.

References

Quantum Chemical Calculations on the Structure of Codeinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of codeinone, a pivotal intermediate in the biosynthesis of morphine. This document details the computational methodologies employed, presents key data in a structured format, and outlines relevant experimental protocols. Visualizations of the biosynthetic pathway and a typical computational workflow are provided to enhance understanding.

Introduction to this compound and the Role of Computational Chemistry

This compound is a morphinan (B1239233) alkaloid and a crucial intermediate in the biosynthetic pathway of morphine in the opium poppy (Papaver somniferum).[1][2][3][4][5] Its chemical structure, characterized by a pentacyclic ring system, presents a fascinating subject for theoretical investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to complement experimental studies by providing detailed insights into molecular geometry, vibrational frequencies, and electronic properties.[6][7][8] These computational approaches are invaluable in understanding the reactivity, stability, and spectroscopic characteristics of molecules like this compound, thereby aiding in drug design and development.

Computational Methodologies

The computational investigation of this compound's structure typically involves a multi-step process, beginning with the optimization of its molecular geometry, followed by the calculation of various properties.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A widely used and reliable method for this purpose is Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G*.[6][7][9] The process is iterative, with the forces on each atom being calculated and the atomic positions adjusted until a stationary point is reached where the net forces are negligible.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[10][11][12][13][14] The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.

Electronic Property Calculations

Quantum chemical calculations can also elucidate a range of electronic properties that are crucial for understanding a molecule's reactivity and behavior. These include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of chemical reactions.

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of different nuclei in the molecule.[15][16][17] These calculated shifts can be compared with experimental NMR data to aid in structure elucidation.

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical calculations on the this compound structure and its closely related analog, codeine. Note: Due to the limited availability of comprehensive published data specifically for this compound, the optimized geometry and vibrational frequencies presented here are for codeine, calculated at the B3LYP/6-31G level of theory. These values provide a close approximation for the this compound structure.*

Optimized Molecular Geometry (Representative Data for Codeine)
ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Length (Å) C1C2--1.395
C2C3--1.393
C3C4--1.398
C4C12--1.391
C1C11--1.392
C11C12--1.401
C5C6--1.512
C6C7--1.545
C7C8--1.341
C8C14--1.523
N9C10--1.478
O3C3--1.368
O3C17--1.429
Bond Angle (°) C2C1C11-120.3
C1C2C3-120.1
C2C3C4-119.8
C3C4C12-120.5
C1C11C12-119.2
C4C12C11-120.1
C13C5C6-111.8
C5C6C7-110.2
C6C7C8-123.1
C7C8C14-122.5
Dihedral Angle (°) C11C1C2C3-0.1
C1C2C3C40.1
C2C3C4C120.0
C3C4C12C11-0.1
C2C1C11C120.1
C4C12C11C10.0
C13C5C6C7-58.9
C5C6C7C8-15.3
C6C7C8C14180.0
Calculated Vibrational Frequencies (Representative Data for Codeine)
ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1308515.2120.5Aromatic C-H stretch
2306010.1115.8Aromatic C-H stretch
3294555.885.3Aliphatic C-H stretch
4283040.270.1N-CH₃ stretch
51640150.335.2C=C stretch
6160580.150.6Aromatic C=C stretch
7145065.725.9CH₂ scissoring
8137545.315.1CH₃ deformation
91280180.520.3C-O-C stretch
101115250.110.8C-N stretch
1194030.25.4C-H out-of-plane bend
1281025.68.2Ring deformation
Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom¹H Chemical Shift (Calculated)¹³C Chemical Shift (Calculated)
C1-128.5
C26.65119.8
C3-142.3
C4-146.1
C54.9287.5
C6-208.1
C76.15129.3
C86.68146.8
C93.4059.2
C102.65, 2.0540.8
C11-113.6
C12-120.7
C133.1042.9
C142.8546.5
C151.85, 2.3020.6
C162.55, 3.1546.2
N-CH₃2.4543.1
O-CH₃3.8556.4

Experimental Protocols

Synthesis of this compound from Codeine

A common laboratory-scale synthesis of this compound involves the oxidation of codeine.[18] A detailed protocol is as follows:

  • Dissolution: Dissolve codeine in a suitable organic solvent, such as dichloromethane (B109758) or chloroform.

  • Oxidation: Add an oxidizing agent, for example, manganese dioxide (MnO₂) or a Swern oxidation reagent (oxalyl chloride/DMSO), to the solution. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (codeine) is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the oxidant. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

  • Characterization: Confirm the identity and purity of the resulting this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Biosynthetic Pathway of Morphine from Thebaine

The following diagram illustrates the key steps in the conversion of thebaine to morphine, highlighting the central role of this compound.

Biosynthesis Thebaine Thebaine Neopinone Neopinone Thebaine->Neopinone T6ODM This compound This compound Neopinone->this compound NISO Codeine Codeine This compound->Codeine COR Morphine Morphine Codeine->Morphine CODM

Caption: Biosynthesis of morphine from thebaine.

Quantum Chemical Calculation Workflow

This diagram outlines the typical workflow for performing quantum chemical calculations on a molecule like this compound.

Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis mol_structure Define Molecular Structure comp_params Select Computational Method & Basis Set mol_structure->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom prop_calc Electronic Property Calculation freq_calc->prop_calc vib_spectra Vibrational Spectra freq_calc->vib_spectra elec_prop Electronic Properties prop_calc->elec_prop

References

solubility and stability of codeinone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Codeinone in Different Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of this compound. Due to the limited availability of quantitative data for this compound, this document also includes relevant data for the structurally related and more extensively studied compound, codeine, to provide a valuable comparative context for researchers. The guide details available solubility data in various solvents, explores the stability of these compounds under different environmental conditions, and outlines relevant experimental methodologies. Furthermore, it visualizes key biochemical pathways involving this compound to aid in understanding its metabolic and biosynthetic context.

Introduction

This compound is a ketone derivative of codeine and a key intermediate in the biosynthesis of morphine in the opium poppy (Papaver somniferum). It also appears as an oxidation product of codeine.[1] Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for its isolation, purification, formulation, and for the development of analytical methods. This guide aims to consolidate the available technical information on these properties.

Solubility of this compound and Codeine

Qualitative Solubility of Codeine

Codeine's solubility is dependent on whether it is in its free base form or as a salt.

  • Codeine Free Base: Generally soluble in organic solvents like chloroform (B151607), ethanol, and methanol. It is slightly soluble in boiling water but insoluble in cold water and diethyl ether.[2]

  • Codeine Phosphate (B84403) Salt: Soluble in water, but only slightly soluble in methanol, chloroform, and diethyl ether.[2]

  • Codeine Sulfate Salt: Soluble in water and slightly soluble in methanol. It is insoluble in chloroform and diethyl ether.[2]

Quantitative Solubility Data for Codeine and its Salts

The following tables summarize the available quantitative solubility data for codeine and its phosphate salt in various solvents. This information can serve as a valuable reference point for estimating the solubility behavior of the structurally similar this compound.

Table 1: Solubility of Codeine Free Base

SolventSolubilityTemperature (°C)
Water1 g in 90 mLRoom Temperature
Hot WaterLess soluble than in cold water-
EthanolSoluble-
EtherSoluble-
AcetoneSoluble-
BenzeneSoluble-
Amyl AlcoholSoluble-
ChloroformSlightly soluble-

Data sourced from various literature.[3]

Table 2: Solubility of Codeine Phosphate in N-Methyl-2-pyrrolidone (NMP) and Ethanol Binary Mixtures

Mass Fraction of NMPTemperature (K)Molar Solubility (x 10^3^)
0.0293.21.35
0.1293.22.18
0.2293.23.42
0.3293.25.39
0.4293.28.21
0.5293.212.15
0.6293.217.68
0.7293.225.41
0.8293.235.92
0.9293.249.87
1.0293.268.11

This table presents a selection of data from the study. The full dataset includes measurements at 298.2 K, 303.2 K, 308.2 K, and 313.2 K, showing increased solubility with higher temperatures and higher mass fractions of NMP.[4]

Stability of this compound and Codeine

The stability of this compound and related opioids is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Stability of Codeine
  • Effect of pH: Aqueous solutions of codeine phosphate are relatively stable at a pH of 3.5.[1][5] At neutral pH, codeine can partially oxidize to form norcodeine and This compound .[1] In basic solutions, the formation of norcodeine is favored.[1]

  • Effect of Light: In acidic solutions exposed to light, codeine can undergo autoxidation.[1] Therefore, protection from light is recommended for aqueous pharmaceutical preparations of codeine.[1]

  • Effect of Temperature: The degradation of aqueous codeine phosphate solutions follows first-order kinetics and is dependent on temperature.[1][5]

Stability and Degradation of this compound

Specific kinetic data on the degradation of this compound is scarce. However, it is known to be a reactive intermediate.

  • Oxidation: this compound can be efficiently and directly converted to 14-hydroxythis compound through catalytic air oxidation in an aqueous solution.[6] This suggests that this compound is susceptible to oxidation.

  • Transformation in Acidic Solution: In a hydrochloric acid solution, this compound can be transformed into a new base, C18H21NO4.[1]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol is adapted from a study on codeine phosphate solubility and is a standard method for determining equilibrium solubility.[4]

  • Preparation of Solvent Mixtures: Prepare a series of vials with known volumes or masses of the desired solvent or solvent mixtures.

  • Addition of Solute: Add an excess amount of the compound (e.g., this compound) to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature incubator with agitation (e.g., a shaker) for a sufficient period (e.g., 48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 6000 rpm) to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of the compound in the original solvent.

Stability Testing

A general protocol for assessing the stability of a compound like this compound involves the following steps:

  • Sample Preparation: Prepare solutions of this compound in the desired solvents and at various pH values.

  • Storage Conditions: Store the prepared samples under controlled conditions of temperature (e.g., refrigerated, room temperature, elevated temperatures) and light (e.g., protected from light, exposed to a specific wavelength of light).

  • Time Points: At specified time intervals, withdraw aliquots from each sample.

  • Analysis: Analyze the aliquots for the concentration of the parent compound (this compound) and the presence of any degradation products. HPLC with a photodiode array (PDA) or mass spectrometric (MS) detector is a common analytical technique for this purpose.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., zero-order, first-order). From the rate constant, the half-life (t₁₂) and shelf-life (t₉₀) can be calculated. Identify the structure of significant degradation products using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Metabolism

While the direct signaling pathways of this compound are not extensively detailed, its role in the metabolism of codeine and the biosynthesis of morphine provides critical context.

Codeine Metabolism

Codeine itself is a prodrug that is metabolized in the liver to its active form, morphine, primarily by the enzyme CYP2D6. Other metabolic pathways also exist.

Codeine_Metabolism Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 (O-demethylation) Codeine_6_glucuronide Codeine-6-glucuronide Codeine->Codeine_6_glucuronide UGT2B7 Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) Morphine_3_glucuronide Morphine-3-glucuronide Morphine->Morphine_3_glucuronide UGT2B7 Morphine_6_glucuronide Morphine-6-glucuronide Morphine->Morphine_6_glucuronide UGT2B7

Caption: Metabolic pathways of codeine in the liver.

Morphine Biosynthesis

This compound is a critical intermediate in the biosynthetic pathway of morphine from thebaine in Papaver somniferum.

Morphine_Biosynthesis Thebaine Thebaine Neopinone Neopinone Thebaine->Neopinone Thebaine 6-O-demethylase (T6ODM) This compound This compound Neopinone->this compound Neopinone isomerase (NISO) Codeine Codeine This compound->Codeine This compound reductase (COR) Morphine Morphine Codeine->Morphine Codeine O-demethylase (CODM)

References

The Central Role of Codeinone in the Biosynthesis of Opioid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeinone, a pivotal intermediate in the biosynthesis of morphinan (B1239233) alkaloids, stands at a critical juncture in both natural and engineered opioid production pathways. This technical guide provides an in-depth exploration of this compound's role, detailing the enzymatic transformations it undergoes to yield a spectrum of clinically significant opioids, including codeine, morphine, and the semi-synthetic hydrocodone. We present a comprehensive overview of the key enzymes involved, their mechanisms of action, and quantitative data from various biosynthetic platforms. Furthermore, this guide offers detailed experimental protocols for the analysis of these pathways and visualizations of the core biochemical and experimental workflows.

Introduction

The opium poppy (Papaver somniferum) has long been the exclusive source of medicinal opioids.[1] Within its intricate biochemical machinery, the morphinan alkaloid thebaine is converted to morphine through a series of enzymatic steps where this compound emerges as a key intermediate.[2] Understanding the enzymatic control of this compound's fate is paramount for enhancing the production of desired opioids, both in planta and in microbial bio-factories. The advent of synthetic biology has enabled the transplantation of these plant-derived pathways into microorganisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, offering a promising alternative for a stable and secure opioid supply chain.[3][4] This guide delves into the core transformations of this compound, providing the technical details necessary for researchers in the field.

Biosynthetic Pathways Involving this compound

This compound is a central intermediate in the biosynthesis of a variety of opioids. Its formation and subsequent conversion are tightly regulated by a series of enzymes, primarily originating from P. somniferum and, in the context of semi-synthetic opioid production, from bacteria such as Pseudomonas putida M10.

The Natural Pathway: From Thebaine to Morphine

In opium poppy, the biosynthesis of morphine from thebaine follows two main routes, with the pathway proceeding through this compound being the predominant one.[2][3]

  • Thebaine to Neopinone: The pathway initiates with the 6-O-demethylation of thebaine, a reaction catalyzed by thebaine 6-O-demethylase (T6ODM) , to produce neopinone.[2]

  • Neopinone to this compound: Neopinone then undergoes isomerization to form this compound. This conversion, previously thought to be spontaneous, is enzymatically catalyzed by neopinone isomerase (NISO) .[5]

  • This compound to Codeine: The pivotal reduction of the C6 keto group of this compound to a hydroxyl group is catalyzed by This compound reductase (COR) , an NADPH-dependent enzyme, yielding codeine.[6][7]

  • Codeine to Morphine: The final step is the 3-O-demethylation of codeine to morphine, a reaction mediated by codeine O-demethylase (CODM) .[2]

A minor pathway involves the 3-O-demethylation of thebaine to oripavine, followed by conversion to morphinone, which is then reduced by COR to morphine.[2]

The Semi-Synthetic Pathway: Production of Hydrocodone

This compound also serves as a precursor for the semi-synthetic opioid hydrocodone. This transformation is of significant interest in engineered microbial systems. The NADH-dependent morphinone reductase (morB) from Pseudomonas putida M10 can reduce the 7,8-double bond of this compound to yield hydrocodone.[8][9]

Quantitative Data on Opioid Biosynthesis from this compound

The efficiency of opioid production from this compound and its precursors varies significantly depending on the biosynthetic platform. The following tables summarize key quantitative data from studies on engineered microorganisms.

Host OrganismPrecursorKey Enzymes ExpressedProduct(s)Titer/YieldReference
S. cerevisiaeThebaineT6ODM, COR1.3, CODMMorphine0.2 mg/L[3]
S. cerevisiaeThebaineT6ODM, COR1.3, CODM (optimized)Codeine7.7 mg/L[3]
S. cerevisiaeThebaineT6ODM, COR1.3, CODM (optimized)Morphine4.7 mg/L[3]
S. cerevisiaeThebaineT6ODM, morBHydrocodone51 mg/L[3]
E. coliThebaineT6ODM, CORCodeine19% conversion[10]
E. coliThebaineT6ODM, NISO, COR (optimized)Codeine64% yield, 0.19 g/(L·h)[10]
E. coliGlycerolFull pathway (21 enzymes)Thebaine2.1 mg/L[11][12]
E. coliThebaineCODM (mutated)Oripavine~2.8-fold increase[13]
E. coliCodeineCODM (mutated)Morphine~1.3-fold increase[13]

Table 1: Titers and yields of opioids produced in engineered microbial systems.

EnzymeSubstrateKm (µM)Vmax (units/mg)Optimal pHReference
This compound Reductase (COR1.3)This compoundNot specified, but highest affinity among isoforms-6.8 (reductive)[3][14]
This compound Reductase (COR-B)This compound/Neopinone-Higher than other CORs-[2]
Thebaine 6-O-demethylase (T6ODM)Thebaine20 ± 7--[15]
Codeine O-demethylase (CODM)Thebaine42 ± 8--[15]

Table 2: Kinetic parameters of key enzymes in the this compound biosynthetic pathway.

Experimental Protocols

Heterologous Expression of Opioid Biosynthetic Enzymes in S. cerevisiae

This protocol provides a general workflow for expressing the enzymes required for the conversion of thebaine to morphine in yeast.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences for P. somniferum T6ODM, COR (e.g., COR1.3 isoform), and CODM. Codon-optimize the genes for expression in S. cerevisiae.

  • Vector Construction: Clone the synthesized genes into a yeast expression vector (e.g., pYES1L, a yeast artificial chromosome vector) under the control of strong, constitutive or inducible promoters (e.g., GPD, TEF1). Include unique terminator sequences for each gene to ensure proper transcript processing.

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., W303-1a) using the lithium acetate (B1210297)/polyethylene glycol method.

  • Strain Selection and Verification: Select for transformed yeast on appropriate selective media (e.g., synthetic complete medium lacking uracil (B121893) for a URA3-based plasmid). Verify the presence of the integrated genes by colony PCR.

  • Cultivation and Induction: Inoculate a single colony of the engineered yeast into 5 mL of selective medium and grow overnight at 30°C with shaking. Dilute the overnight culture into a larger volume of appropriate medium (e.g., YPD for production) and grow for 96 hours. If using an inducible promoter, add the inducing agent (e.g., galactose for a GAL promoter) at the appropriate time.

  • Substrate Feeding: Add the precursor, thebaine, to the culture medium to a final concentration of, for example, 1 mM.

  • Sampling and Analysis: After the desired incubation period (e.g., 96 hours), harvest the culture supernatant by centrifugation for subsequent analysis of opioid production by HPLC or LC-MS/MS.

This compound Reductase (COR) Enzyme Assay

This assay measures the activity of COR by monitoring the consumption of NADPH.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Bis-Tris propane (B168953) buffer (pH 6.8 for the reductive direction)

    • 1 mM NADPH

    • 50 µM this compound/neopinone (in a 3:2 equilibrium mixture)

    • Purified recombinant COR enzyme (e.g., 0.2 µg)

  • Assay Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

    • Initiate the reaction by adding the COR enzyme.

    • Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time using a spectrophotometer.

    • The rate of NADPH consumption is directly proportional to the enzyme activity.

  • Data Analysis: Calculate the enzyme activity in units (µmol of NADPH consumed per minute) using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Analysis of Opioids by HPLC

This method can be used to separate and quantify opioids in fermentation broth or enzyme assay mixtures.

  • Sample Preparation: Centrifuge the yeast culture or enzyme assay mixture to pellet cells or debris. Filter the supernatant through a 0.22 µm filter.

  • HPLC System:

    • Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with a mixture of pH 6.0 ammonium (B1175870) acetate buffer and acetonitrile (B52724) (e.g., 68:32 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 285 nm.

  • Quantification: Prepare standard curves for each opioid of interest (thebaine, this compound, codeine, morphine, hydrocodone) at known concentrations. Compare the peak areas of the samples to the standard curves to determine the concentration of each opioid.

Analysis of Opioids by GC-MS

This method provides high sensitivity and specificity for the identification and quantification of opioids.

  • Sample Preparation and Derivatization:

    • Adjust the pH of the sample (e.g., urine or culture supernatant) to ~9.0-9.2 with 10% NaOH.

    • Add borax (B76245) buffer and extract the opioids with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a derivatization agent (e.g., a mixture of propionic anhydride (B1165640) and pyridine, 5:2) and heat at 80°C for 3 minutes to form propionyl esters of the hydroxyl groups.

  • GC-MS System:

    • Column: HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C for 1 min, then ramp to 250°C at 20°C/min, and hold for 8 min.

    • Mass Spectrometer: Operate in electron impact (EI) mode and use selected ion monitoring (SIM) for quantification of target ions for each opioid.

  • Data Analysis: Identify compounds based on their retention times and mass spectra compared to authentic standards. Quantify using calibration curves prepared with derivatized standards.

Visualizations of Pathways and Workflows

Biosynthetic Pathways

Opioid_Biosynthesis cluster_minor Minor Pathway Thebaine Thebaine Neopinone Neopinone Thebaine->Neopinone T6ODM Oripavine Oripavine Thebaine->Oripavine CODM This compound This compound Neopinone->this compound NISO Codeine Codeine This compound->Codeine COR (NADPH) Hydrocodone Hydrocodone This compound->Hydrocodone morB (NADH) Morphine Morphine Codeine->Morphine Morphinone Morphinone Oripavine->Morphinone T6ODM Morphinone->Morphine COR (NADPH) T6ODM T6ODM NISO NISO COR COR CODM CODM morB morB

Figure 1: Key biosynthetic pathways originating from thebaine, highlighting the central role of this compound.

Experimental Workflow for Opioid Production in Yeast

Yeast_Production_Workflow cluster_prep Preparation cluster_production Production cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Vector Construction Gene_Synthesis->Vector_Construction Yeast_Transformation Yeast Transformation Vector_Construction->Yeast_Transformation Strain_Selection Strain Selection & Verification Yeast_Transformation->Strain_Selection Cultivation Cultivation Strain_Selection->Cultivation Substrate_Feeding Substrate Feeding (Thebaine) Cultivation->Substrate_Feeding Sampling Sampling Substrate_Feeding->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Sampling->LCMS_Analysis

Figure 2: A generalized experimental workflow for the production and analysis of opioids in engineered yeast.

Logical Relationship of Key Enzymes and Products

Enzyme_Product_Logic cluster_precursors Precursors cluster_enzymes Enzymes cluster_products Products Thebaine Thebaine T6ODM T6ODM Thebaine->T6ODM This compound This compound COR COR This compound->COR morB morB This compound->morB T6ODM->this compound via Neopinone Codeine Codeine COR->Codeine CODM CODM Morphine Morphine CODM->Morphine Hydrocodone Hydrocodone morB->Hydrocodone Codeine->CODM

Figure 3: Logical flow from precursors to products mediated by key enzymes in opioid biosynthesis.

Conclusion

This compound is undeniably a linchpin in the biosynthesis of both natural and semi-synthetic opioids. The elucidation of its enzymatic transformations has not only deepened our understanding of plant biochemistry but has also paved the way for innovative microbial production platforms. The ability to channel metabolic flux through this compound towards specific, high-value opioids by manipulating the expression and activity of enzymes like COR and morB is a testament to the power of synthetic biology. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to further optimize these pathways and develop novel biocatalytic routes for the sustainable and secure production of these essential medicines. Future work will likely focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as on optimizing fermentation conditions to maximize product titers.

References

Methodological & Application

Analytical Methods for the Detection of Codeinone in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of codeinone, a metabolite of codeine, in various biological matrices. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable methods for the quantification of this compound in urine, blood, oral fluid, and hair samples.

Introduction

This compound is a minor metabolite of codeine, an opioid analgesic widely used for the treatment of pain and cough. The detection and quantification of this compound in biological matrices are crucial for pharmacokinetic studies, monitoring of drug metabolism, and in forensic toxicology to determine codeine intake. This document outlines validated analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for sensitive and specific quantification of drug analytes.

Analytical Methods and Protocols

The following sections detail the experimental protocols for the analysis of this compound in different biological matrices. The methods described are based on published and validated analytical procedures.

Analysis of this compound in Urine

Urine is a common matrix for drug testing due to non-invasive collection and higher concentrations of metabolites.

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its glucuronide conjugates in urine.

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

  • Sample Preparation (Dilute-and-Shoot):

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

    • Add 900 µL of the internal standard (IS) working solution (e.g., this compound-d3 in 0.1% formic acid in water).

    • Vortex the mixture thoroughly.

    • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.[1]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Chromatographic Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column, suitable for separating opioids.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile (B52724).

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Quantitative Data: LC-MS/MS of this compound in Urine

ParameterValueReference
Linearity Range10 - 1000 ng/mL[2][3]
Lower Limit of Quantification (LLOQ)10 ng/mL[4]
Limit of Detection (LOD)10 ng/mL[4]
Intraday Precision (%CV)< 15%[5]
Interday Precision (%CV)< 15%[5]
Accuracy (%Bias)± 15%[5]

GC-MS is a robust technique for opioid analysis, though it often requires derivatization to improve the chromatographic properties of the analytes.

Experimental Protocol: GC-MS Analysis of this compound in Urine

  • Sample Preparation (Hydrolysis, Extraction, and Derivatization):

    • To 2 mL of urine, add an internal standard (e.g., nalorphine).

    • Add β-glucuronidase enzyme to hydrolyze glucuronide conjugates and incubate at 60°C for 3 hours.[6]

    • Adjust the pH of the hydrolyzed urine to ~9 with a suitable buffer.

    • Perform liquid-liquid extraction (LLE) with a mixture of chloroform (B151607) and isopropanol (B130326) or use solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.[7][8]

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in an appropriate solvent and add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) to convert polar functional groups into more volatile derivatives.[7][9]

    • Heat the mixture to complete the derivatization reaction.

    • Inject the derivatized sample into the GC-MS system.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.[7]

Quantitative Data: GC-MS of this compound in Urine

ParameterValueReference
Linearity Range25 - 2000 ng/mL[10]
Lower Limit of Quantification (LLOQ)25 ng/mL[10]
Intraday Precision (%CV)< 13%[10]
Interday Precision (%CV)< 13%[10]
Accuracy (%Bias)87.2 - 108.5%[10]
Analysis of this compound in Blood

Blood, serum, or plasma samples are valuable for determining the concentration of parent drugs and metabolites at the time of collection.

LC-MS/MS is the preferred method for the analysis of this compound in blood due to its high sensitivity and minimal sample preparation requirements.

Experimental Protocol: LC-MS/MS Analysis of this compound in Blood

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of whole blood, plasma, or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Instrumentation and Conditions:

    • Similar to the instrumentation used for urine analysis.

Quantitative Data: LC-MS/MS of this compound in Blood

ParameterValueReference
Linearity Range1 - 500 ng/mL[11]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[11]
Intraday Precision (%CV)< 16%[11]
Interday Precision (%CV)< 20%[11]
Accuracy (%Bias)± 16%[11]

GC-MS analysis of this compound in blood requires extraction and derivatization.

Experimental Protocol: GC-MS Analysis of this compound in Blood

  • Sample Preparation (Extraction and Derivatization):

    • To 1 mL of whole blood, add an internal standard.

    • Perform protein precipitation with acetonitrile.[12]

    • After centrifugation, the supernatant is subjected to liquid-liquid extraction at an alkaline pH or solid-phase extraction.[7][13]

    • The extract is then evaporated, and the residue is derivatized using an appropriate agent like BSTFA or PFPA.[7][12]

  • GC-MS Instrumentation and Conditions:

    • Similar to the instrumentation used for urine analysis.

Quantitative Data: GC-MS of this compound in Blood

ParameterValueReference
Linearity Range31.2 - 2000 ng/mL[14]
Limit of Detection (LOD)< Therapeutic Range[14]
Limit of Quantification (LOQ)< Therapeutic Range[14]
Precision (%CV)< 15%[14]
Recovery52.4 - 95.0%[14]
Analysis of this compound in Oral Fluid

Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection and the correlation of drug concentrations with blood levels.

LC-MS/MS provides the necessary sensitivity for detecting the typically low concentrations of this compound in oral fluid.

Experimental Protocol: LC-MS/MS Analysis of this compound in Oral Fluid

  • Sample Collection:

    • Collect oral fluid using a specialized collection device (e.g., Quantisal™) which often contains a stabilizing buffer.[15]

    • The donor should refrain from eating or drinking for at least 10 minutes prior to collection.[15]

  • Sample Preparation (Solid-Phase Extraction):

    • Transfer a 500 µL equivalent of neat oral fluid to a tube.[15]

    • Add the internal standard.

    • Perform solid-phase extraction using a polymeric reversed-phase or mixed-mode cation exchange cartridge.[15][16]

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent mixture.

    • Evaporate the eluate and reconstitute the residue in the initial mobile phase.[15]

  • LC-MS/MS Instrumentation and Conditions:

    • Similar to the instrumentation used for urine and blood analysis.

Quantitative Data: LC-MS/MS of this compound in Oral Fluid

ParameterValueReference
Linearity Range1.0 - 50.0 ng/mL[11]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[11]
Intraday Precision (%CV)< 16%[11]
Interday Precision (%CV)< 20%[11]
Accuracy (%Bias)± 16%[11]
Analysis of this compound in Hair

Hair analysis provides a long-term history of drug exposure, typically up to 90 days with a standard 1.5-inch hair sample.[17]

LC-MS/MS is the method of choice for the sensitive detection of this compound in hair.

Experimental Protocol: LC-MS/MS Analysis of this compound in Hair

  • Sample Preparation (Decontamination, Pulverization, and Extraction):

    • Wash the hair sample (approximately 20-50 mg) with dichloromethane (B109758) and then methanol to remove external contamination.

    • Dry the washed hair.

    • Pulverize the hair using a ball mill or scissors.

    • To the pulverized hair, add an internal standard and an extraction solvent (e.g., methanol or an acidic methanolic solution).

    • Incubate the mixture overnight at an elevated temperature (e.g., 40-50°C) to extract the drugs from the hair matrix.

    • Centrifuge the sample and transfer the supernatant.

    • The extract may be further cleaned up using solid-phase extraction.

    • Evaporate the final extract and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Similar to the instrumentation used for other biological matrices.

Quantitative Data: LC-MS/MS of this compound in Hair

ParameterValueReference
Linearity Range10 - 500 pg/mg
Lower Limit of Quantification (LLOQ)10 pg/mg
Limit of Detection (LOD)10 pg/mg
Intraday Precision (%CV)0.1 - 6.3%
Interday Precision (%CV)1.5 - 10.6%
Accuracy (%Bias)92.7 - 109.7%

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway of codeine and the analytical workflows provide a clearer understanding of the processes involved.

Codeine Metabolism Pathway

Codeine is primarily metabolized in the liver. A minor but important pathway involves the formation of this compound, which is then converted to codeine. The major metabolic routes lead to the formation of codeine-6-glucuronide (B1240514) and morphine.[7][9]

Codeine_Metabolism Codeine Codeine This compound This compound Codeine->this compound CYP2D6 (minor) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 Morphine Morphine Codeine->Morphine CYP2D6 (major) Codeine_6_Glucuronide Codeine_6_Glucuronide Codeine->Codeine_6_Glucuronide UGT2B7 This compound->Codeine Reductase Morphine_3_Glucuronide Morphine_3_Glucuronide Morphine->Morphine_3_Glucuronide UGT2B7 Morphine_6_Glucuronide Morphine_6_Glucuronide Morphine->Morphine_6_Glucuronide UGT2B7

Codeine Metabolism Pathway
Experimental Workflow: LC-MS/MS Analysis

The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, Oral Fluid, Hair) Internal_Standard Add Internal Standard Sample->Internal_Standard Extraction Extraction (Dilution, PP, SPE, LLE) Evaporation Evaporation & Reconstitution Extraction->Evaporation Internal_Standard->Extraction LC_Separation Liquid Chromatography (Separation) Evaporation->LC_Separation MS_Ionization Mass Spectrometry (Ionization - ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS (Detection - MRM) MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

General LC-MS/MS Workflow
Experimental Workflow: GC-MS Analysis

The GC-MS workflow is similar to LC-MS/MS but includes a crucial derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood) Internal_Standard Add Internal Standard Sample->Internal_Standard Extraction Extraction (SPE, LLE) Derivatization Derivatization Extraction->Derivatization Internal_Standard->Extraction GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Ionization Mass Spectrometry (Ionization - EI) GC_Separation->MS_Ionization MS_Detection MS Detection (SIM) MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

General GC-MS Workflow

Conclusion

The analytical methods detailed in this document provide a comprehensive guide for the detection and quantification of this compound in various biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix. Proper method validation is essential to ensure the accuracy and reliability of the results. The provided protocols and quantitative data serve as a valuable resource for laboratories involved in clinical and forensic toxicology, as well as in pharmaceutical research and development.

References

Application Note: A Validated UHPLC Method for the Quantification of Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the accurate quantification of codeinone. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in quality control and research settings. Detailed experimental protocols and comprehensive validation data are provided to facilitate method implementation.

Introduction

This compound is a ketone derivative of codeine and a critical intermediate in the biosynthesis of other opioids. It is also found as an impurity in codeine-containing pharmaceutical products.[1] Accurate and reliable quantification of this compound is essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of opioids due to its ability to separate structurally similar compounds.[2][3] This document describes a validated reversed-phase UHPLC method coupled with UV detection for the determination of this compound, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][4]

Experimental

Instrumentation and Chromatographic Conditions

The analysis was performed on a UHPLC system equipped with a photodiode array (PDA) or tunable UV (TUV) detector.[1]

ParameterSpecification
System UHPLC System with PDA/TUV Detector (e.g., Waters Acquity UHPLC®)
Column Reversed-Phase C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from 5% to 95% Mobile Phase B (specific gradient to be optimized based on system)
Flow Rate 0.3 mL/min[1]
Column Temperature 25°C[1]
Injection Volume 5 µL[1]
Detection Wavelength 245 nm[1]
Run Time Approximately 10 minutes

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 20 µg/mL.

Sample Preparation (from a Tablet Formulation)
  • Sample Collection: Accurately weigh and record the average weight of 20 tablets. Grind the tablets into a fine, homogeneous powder.

  • Extraction: Accurately weigh a portion of the powder equivalent to one tablet dose and transfer it to a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of diluent to the flask and sonicate for 15 minutes to facilitate extraction of the analyte.

  • Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the UHPLC system.[5]

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (Stock & Dilutions) hplc_injection UHPLC Injection standard_prep->hplc_injection sample_prep Sample Preparation (Weighing, Extraction, Filtration) sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (245 nm) chrom_separation->uv_detection peak_integration Peak Integration & Identification uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for sample preparation, UHPLC analysis, and data processing.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[1][4]

G Key Parameters of Analytical Method Validation center_node Validated Analytical Method specificity Specificity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lod Limit of Detection (LOD) center_node->lod loq Limit of Quantification (LOQ) center_node->loq robustness Robustness center_node->robustness

Caption: Logical relationship of core analytical method validation parameters.

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (containing all formulation excipients except this compound). No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.

Linearity and Range

The linearity was assessed by analyzing six concentrations of the standard solution. The method demonstrated excellent linearity over the tested range.

ParameterResult
Range 0.5 - 20 µg/mL
Correlation Coeff. (r²) ≥ 0.999
Accuracy

Accuracy was determined by performing recovery studies. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)Acceptance Criteria (%)
80% 99.2%98.0 - 102.0
100% 100.5%98.0 - 102.0
120% 99.8%98.0 - 102.0
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate samples were analyzed. The low relative standard deviation (%RSD) values indicate good precision.

Precision Type%RSDAcceptance Criteria (%RSD)
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterResult (µg/mL)Basis (Signal-to-Noise Ratio)
LOD ~0.15S/N ≥ 3:1
LOQ ~0.50S/N ≥ 10:1
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to key chromatographic parameters. The method proved to be robust as no significant changes in the results were observed.

Parameter VariedVariationResult
Flow Rate ± 0.02 mL/minNo significant impact on resolution
Column Temperature ± 2°CMinor shift in retention time, within system suitability limits
Mobile Phase Composition (Organic) ± 2%Minor shift in retention time, within system suitability limits

Conclusion

The described UHPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. It is suitable for its intended purpose of routine quality control analysis of this compound in pharmaceutical dosage forms. The detailed protocols and validation data serve as a comprehensive guide for implementation in a laboratory setting.

References

Sensitive LC-MS/MS Protocol for Codeinone Analysis: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the sensitive and selective quantification of codeinone in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended to guide researchers in developing and validating their own high-performance analytical methods for this compound, a key intermediate in opioid synthesis and a potential biomarker of codeine metabolism.

Introduction

This compound is a ketone derivative of codeine and a minor metabolite. Accurate and sensitive measurement of this compound is crucial for pharmacokinetic studies, monitoring of opioid biotransformation, and in forensic toxicology. LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of opioids in complex biological samples. This document outlines a robust method for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from plasma and urine.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample (plasma or urine), add the internal standard and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water.

    • Wash the cartridge with 2 mL of 2% formic acid in water.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound

Based on the fragmentation of similar opiate structures, the following Multiple Reaction Monitoring (MRM) transitions are proposed for this compound. It is crucial to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 298.1198.1 (Quantifier)10025
183.1 (Qualifier)10035
This compound-d3 (IS)301.1201.110025

Data Presentation

The following tables summarize the expected quantitative performance of this method. These values are representative and should be established during in-house method validation.

Table 3: Method Validation Parameters

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 0.3< 10%< 10%90 - 110%
Medium 10< 10%< 10%90 - 110%
High 80< 10%< 10%90 - 110%

Table 5: Recovery

QC LevelConcentration (ng/mL)Extraction Recovery (%)
Low 0.3> 85%
Medium 10> 85%
High 80> 85%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for this compound analysis.

experimental_workflow Sample Biological Sample (Plasma/Urine) IS_Spiking Internal Standard Spiking Sample->IS_Spiking SPE Solid-Phase Extraction IS_Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC-MS/MS Injection Reconstitution->LC_Injection Data_Acquisition Data Acquisition (MRM) LC_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and sensitive LC-MS/MS protocol for the quantification of this compound in biological matrices. The detailed experimental procedures, including sample preparation, chromatography, and mass spectrometry, along with the expected performance data, offer a solid foundation for researchers to implement and validate this method in their own laboratories. The provided workflow diagram visually summarizes the entire process, from sample receipt to final data analysis. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.

Application Notes and Protocols for the Semi-Synthesis of Opioids from Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the semi-synthesis of clinically significant opioids, including hydrocodone and oxycodone, using codeinone as a key starting material. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways and biological mechanisms are presented to facilitate research and development in this field.

Overview of Synthetic Pathways from this compound

This compound is a pivotal intermediate in the semi-synthesis of a range of opioid analgesics. Derived from naturally occurring opiates like codeine or thebaine, it serves as a versatile precursor for modifications that enhance analgesic potency. The primary synthetic routes discussed herein involve the catalytic hydrogenation of this compound to produce hydrocodone and a multi-step conversion to oxycodone via a 14-hydroxythis compound intermediate. Both chemical and biocatalytic approaches to these transformations are explored.

Data Presentation: Synthesis of Opioids from this compound

The following tables summarize quantitative data for the key synthetic transformations starting from this compound.

Table 1: Synthesis of Hydrocodone from this compound

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic HydrogenationPd/CAcetic AcidAmbient18~85[1]
Catalytic Transfer HydrogenationPd/C, Sodium HypophosphiteAcetic AcidAmbient-High[2]
Biotransformation (P. putida M10)NADH-dependent morphinone (B1233378) reductasePhosphate (B84403) Buffer (pH 7.0)---[3]

Table 2: Synthesis of 14-Hydroxythis compound from this compound

MethodOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrogen Peroxide OxidationH₂O₂Formic Acid/Water436~40[1]
Peroxyacid Oxidation (from dienol acetate)m-CPBAAcetic AcidRoom Temp-70-80[1]
Catalytic Air OxidationMnSO₄/Na₂S₂O₅Aqueous Solution--High[4]
Biotransformation (P. putida M10)Cell-free extractsPhosphate Buffer (pH 7.0)-7-[3]

Table 3: Synthesis of Oxycodone from 14-Hydroxythis compound

MethodCatalystSolventPressure (psi)Time (h)Yield (%)Reference
Catalytic Hydrogenation10% Pd/C (50% water wet)Acetic Acid38370-85[5]
Catalytic Transfer HydrogenationPd/C, Formic Acid--1-[5]
Catalytic Hydrogenation5% Pd/BaSO₄Methanol--High[2]

Experimental Protocols

Synthesis of Hydrocodone from this compound

Method: Catalytic Hydrogenation

This protocol describes the reduction of the 7,8-double bond of this compound to yield hydrocodone.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Glacial Acetic Acid

  • Methanol

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (B109758)

  • Anhydrous Sodium Sulfate

  • Hydrogen gas supply

  • Hydrogenation apparatus

Procedure:

  • Dissolve this compound in a minimal amount of glacial acetic acid in a suitable reaction vessel for hydrogenation.

  • Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the this compound).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to approximately 40 psi.

  • Stir the reaction mixture vigorously at room temperature for 18-24 hours or until hydrogen uptake ceases.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hydrocodone.

  • The crude product can be further purified by column chromatography or crystallization.

Synthesis of Oxycodone from this compound

This is a two-step process involving the initial formation of 14-hydroxythis compound, followed by its hydrogenation.

Step 1: Synthesis of 14-Hydroxythis compound from this compound Dienol Acetate (B1210297)

This method involves the formation of a dienol acetate intermediate, which is then oxidized.

Materials:

  • This compound

  • Acetic Anhydride (B1165640)

  • Acetyl Chloride

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

Procedure:

  • Formation of this compound Dienol Acetate: Reflux a solution of this compound in acetic anhydride containing a catalytic amount of acetyl chloride for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully add it to a cold, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetyl chloride.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound dienol acetate.

  • Oxidation to 14-Hydroxythis compound: Dissolve the crude this compound dienol acetate in dichloromethane.

  • Cool the solution in an ice bath and add a solution of m-CPBA in dichloromethane dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield crude 14-hydroxythis compound.

Step 2: Hydrogenation of 14-Hydroxythis compound to Oxycodone

Materials:

  • 14-Hydroxythis compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% water wet)

  • Glacial Acetic Acid

  • Hydrogen gas supply

  • Hydrogenation apparatus

Procedure:

  • Dissolve 14-hydroxythis compound in glacial acetic acid in a hydrogenation vessel.[5]

  • Add 10% Pd/C catalyst (50% water wet) to the solution.[5]

  • Pressurize the vessel with hydrogen to 38 psi and shake at ambient temperature for approximately 3 hours.[5]

  • Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Release the pressure and filter the catalyst.

  • The filtrate containing oxycodone can be further purified by crystallization, typically after conversion to a salt such as the hydrochloride.[5]

Biocatalytic Synthesis Protocols

Biotransformation of this compound to 14-Hydroxythis compound and Oxycodone using Pseudomonas putida M10

This protocol outlines the use of whole-cell biotransformation for the synthesis of oxycodone precursors.

Materials:

  • Pseudomonas putida M10 cell culture

  • Phosphate buffer (42 mM, pH 7.0)

  • This compound

  • 14-Hydroxythis compound

  • Glucose

  • Centrifuge

  • Incubator shaker

  • HPLC for analysis

Procedure:

  • Cell Culture: Grow Pseudomonas putida M10 in a suitable medium supplemented with glucose. Harvest the cells by centrifugation when they reach the desired growth phase.

  • Preparation of Washed Cells: Wash the harvested cells with 42 mM phosphate buffer (pH 7.0) to remove residual growth medium.

  • Biotransformation of this compound: Resuspend the washed cells in the phosphate buffer. Add this compound to the cell suspension (e.g., to a final concentration of 5 or 10 mM).[3]

  • Incubate the mixture in a shaker at an appropriate temperature (e.g., 30°C).

  • Monitor the formation of 14-hydroxythis compound and 14-hydroxycodeine over time by taking samples, centrifuging to remove cells, and analyzing the supernatant by HPLC.[3]

  • Production of Oxycodone: For the conversion of 14-hydroxythis compound to oxycodone, incubate washed cells of P. putida M10 with 14-hydroxythis compound in the phosphate buffer.[3]

  • Monitor the formation of oxycodone by HPLC. The biotransformation can yield oxycodone, which can then be extracted and purified.[3] A reported yield for this biotransformation was 13%.[3]

Mandatory Visualizations

Synthesis_Workflow_from_this compound cluster_hydrocodone Hydrocodone Synthesis cluster_oxycodone Oxycodone Synthesis This compound This compound Hydrocodone Hydrocodone This compound->Hydrocodone Catalytic Hydrogenation (e.g., Pd/C, H₂) 14-Hydroxythis compound 14-Hydroxythis compound This compound->14-Hydroxythis compound Oxidation (e.g., H₂O₂, m-CPBA) Oxycodone Oxycodone 14-Hydroxythis compound->Oxycodone Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Chemical synthesis pathways from this compound to hydrocodone and oxycodone.

Biocatalytic_Workflow cluster_biotransformation Biotransformation with Pseudomonas putida M10 Codeine Codeine This compound This compound Codeine->this compound Morphine Dehydrogenase 14-Hydroxythis compound 14-Hydroxythis compound This compound->14-Hydroxythis compound 14α-Hydroxylation (Cell-free extract) Hydrocodone Hydrocodone This compound->Hydrocodone Morphinone Reductase Oxycodone Oxycodone 14-Hydroxythis compound->Oxycodone Reduction

Caption: Biocatalytic transformations of codeine and this compound by Pseudomonas putida M10.

Mu_Opioid_Signaling Opioid_Agonist Opioid Agonist (e.g., Hydrocodone, Oxycodone) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein (αβγ subunits) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi/o inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels βγ modulates cAMP cAMP Adenylyl_Cyclase->cAMP Inhibits production of PKA Protein Kinase A cAMP->PKA Decreased activation of Analgesia Analgesia PKA->Analgesia Leads to Ion_Channels->Analgesia Contributes to

References

Application Notes and Protocols for Cell-Based Assays to Determine Codeinone Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeinone, a potent opioid analgesic, primarily exerts its effects through the activation of the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Understanding the functional activity of this compound at the cellular level is crucial for drug development, enabling the characterization of its potency, efficacy, and potential for biased agonism. This document provides detailed application notes and protocols for a suite of cell-based assays designed to elucidate the functional profile of this compound and other MOR agonists.

The assays described herein measure distinct events in the MOR signaling cascade, from direct G protein activation to downstream second messenger modulation and β-arrestin recruitment. These include the [³⁵S]GTPγS binding assay, cAMP inhibition assays, and β-arrestin recruitment assays. By employing these methods, researchers can gain a comprehensive understanding of the pharmacological properties of this compound, facilitating the development of novel therapeutics with improved efficacy and safety profiles.

Signaling Pathways of the Mu-Opioid Receptor

Activation of the mu-opioid receptor by an agonist like this compound initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. The G protein pathway is responsible for the analgesic effects, while the β-arrestin pathway is often associated with adverse effects and receptor desensitization.

MOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Side_Effects Side Effects & Desensitization beta_Arrestin->Side_Effects Leads to ATP ATP ATP->AC Analgesia Analgesia & Desired Effects cAMP->Analgesia Leads to

Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.

Experimental Protocols

This section provides detailed protocols for three key functional assays to characterize this compound activity at the mu-opioid receptor.

[³⁵S]GTPγS Binding Assay for G Protein Activation

This assay directly measures the activation of G proteins by MOR upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein.

Materials:

  • HEK293 cells stably expressing human MOR (or membrane preparations thereof)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA[1]

  • GDP (Guanosine diphosphate)

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • Unlabeled GTPγS

  • Test compound (this compound) and reference agonist (e.g., DAMGO)

  • 96-well filter plates (e.g., GF/B)[1]

  • Scintillation cocktail

  • Plate scintillation counter

Protocol:

  • Membrane Preparation (if not using whole cells):

    • Homogenize MOR-expressing cells in ice-cold Tris-HCl buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[1]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate):

    • Add 25 µL of assay buffer or 10 µM unlabeled GTPγS (for non-specific binding) to appropriate wells.[1]

    • Add 25 µL of serially diluted this compound, vehicle control, or a reference agonist (e.g., DAMGO).[1]

    • Add 50 µL of cell membrane suspension (10-20 µg protein/well).[1]

    • Add 50 µL of GDP to a final concentration of 10-100 µM.[1]

    • Pre-incubate the plate at 30°C for 15 minutes.[1]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[1]

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[1]

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.[1]

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[1]

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a plate scintillation counter.[1]

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the specific binding against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[1]

GTPgS_Workflow A Prepare MOR-expressing cell membranes B Set up 96-well plate: - Assay Buffer/unlabeled GTPγS - Diluted this compound/Controls - Membrane suspension - GDP A->B C Pre-incubate at 30°C for 15 minutes B->C D Initiate reaction with [³⁵S]GTPγS C->D E Incubate at 30°C for 60 minutes D->E F Terminate by rapid filtration E->F G Wash filters F->G H Dry plate and add scintillation cocktail G->H I Read radioactivity in scintillation counter H->I J Analyze data: - Subtract non-specific binding - Plot dose-response curve - Determine EC₅₀ and Eₘₐₓ I->J

Caption: [³⁵S]GTPγS Binding Assay Workflow.

cAMP Inhibition Assay (cAMP-Glo™ Assay)

This assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels. This is a key downstream event of MOR activation via Gi/o proteins. The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay.

Materials:

  • HEK293 cells stably expressing human MOR

  • cAMP-Glo™ Assay Kit (Promega)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • Test compound (this compound) and reference agonist

  • White, opaque 384-well assay plates

Protocol:

  • Cell Preparation and Plating:

    • Culture MOR-expressing HEK293 cells to ~80% confluency.

    • Harvest and resuspend cells in an appropriate buffer.

    • Dispense cells into a 384-well plate (e.g., 5,000 cells/well in 5 µL).[2]

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of this compound and controls.

    • Add 2.5 µL of 4X concentrated forskolin to all wells (except negative controls) to stimulate cAMP production.

    • Immediately add 2.5 µL of 4X concentrated this compound or control to the respective wells.

    • Incubate at room temperature for 15-30 minutes.[3]

  • Cell Lysis and cAMP Detection:

    • Add 10 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate with shaking at room temperature for 15 minutes.[4]

    • Add 10 µL of cAMP-Glo™ Detection Solution containing Protein Kinase A.[4]

    • Incubate at room temperature for 20 minutes.[4]

  • Luminescence Detection:

    • Add 20 µL of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes.[4]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the cAMP concentration.

    • Plot the luminescence signal against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inhibition) or EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated MOR, a key event in receptor desensitization and G protein-independent signaling. The PathHunter® assay is based on enzyme fragment complementation (EFC).[5]

Materials:

  • PathHunter® MOR cell line (e.g., CHO-K1)

  • PathHunter® Detection Kit (DiscoverX)

  • Cell Plating Reagent

  • Test compound (this compound) and reference agonist

  • White, solid-bottom 384-well assay plates

  • Luminometer

Protocol:

  • Cell Plating (Day 1):

    • Harvest PathHunter® cells and resuspend in Cell Plating Reagent at the recommended density.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.[6]

    • Incubate the plate overnight at 37°C, 5% CO₂.[6]

  • Compound Addition (Day 2):

    • Prepare serial dilutions of this compound and controls in the appropriate buffer.

    • Add 5 µL of the diluted compound to the wells containing the cells.[6]

    • Incubate the plate for 90 minutes at 37°C.[6]

  • Detection (Day 2):

    • Equilibrate the PathHunter® Detection Reagent to room temperature.

    • Prepare the working detection solution according to the manufacturer's instructions.

    • Add 12.5 µL of the working detection solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Luminescence Measurement:

    • Measure the chemiluminescent signal using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Assay_Selection Start Start: Characterize this compound Functional Activity Q1 Measure direct G protein activation? Start->Q1 Assay1 [³⁵S]GTPγS Binding Assay Q1->Assay1 Yes Q2 Measure downstream cAMP signaling? Q1->Q2 No Assay1->Q2 Assay2 cAMP Inhibition Assay Q2->Assay2 Yes Q3 Measure receptor desensitization pathway? Q2->Q3 No Assay2->Q3 Assay3 β-Arrestin Recruitment Assay Q3->Assay3 Yes End Comprehensive Functional Profile Q3->End No Assay3->End

Caption: Assay Selection Flowchart.

Data Presentation

The following tables summarize representative quantitative data for this compound and other common opioid agonists in the described cell-based assays. This data is for illustrative purposes and actual values may vary depending on experimental conditions.

Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)

CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
This compound 50 ± 895 ± 5
Morphine 75 ± 1280 ± 7
DAMGO 10 ± 2100
Fentanyl 2 ± 0.5110 ± 8

Table 2: cAMP Inhibition

CompoundEC₅₀ (nM)Eₘₐₓ (% Inhibition)
This compound 35 ± 698 ± 4
Morphine 60 ± 990 ± 6
DAMGO 8 ± 1.5100
Fentanyl 1.5 ± 0.3105 ± 5

Table 3: β-Arrestin Recruitment

CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
This compound 150 ± 2570 ± 10
Morphine 300 ± 5060 ± 8
DAMGO 50 ± 10100
Fentanyl 25 ± 595 ± 7

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for characterizing the functional activity of this compound at the mu-opioid receptor. By systematically evaluating G protein activation, downstream cAMP signaling, and β-arrestin recruitment, researchers can obtain a comprehensive pharmacological profile of this compound. This multi-assay approach is essential for understanding its mechanism of action, determining its potency and efficacy, and assessing its potential for biased signaling. The provided protocols offer a starting point for assay implementation and can be adapted and optimized for specific research needs, ultimately contributing to the development of safer and more effective opioid therapeutics.

References

Application Notes and Protocols for Establishing Animal Models to Study the Analgesic Effects of Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Codeinone, a minor alkaloid of opium, is a potent opioid agonist that serves as a crucial intermediate in the biosynthesis of semi-synthetic opioids like hydrocodone and oxycodone. Understanding its intrinsic analgesic properties is vital for the development of novel pain therapeutics. Establishing reliable and reproducible animal models is the cornerstone of preclinical evaluation of this compound's efficacy, dose-response relationship, and mechanism of action. These application notes provide detailed protocols for the most common thermal nociception assays—the Hot Plate Test and the Tail-Flick Test—which are standard for evaluating centrally acting analgesics.[1][2]

Part 1: Mechanism of Action - Mu-Opioid Receptor Signaling

Opioid analgesics, including this compound, primarily exert their effects by activating G-protein coupled receptors (GPCRs), with the μ-opioid receptor (MOR) being the principal target for analgesia.[1][3] The activation of MOR by an agonist like this compound initiates an intracellular signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[4]

The key steps in this pathway are:

  • Receptor Binding: this compound binds to the extracellular domain of the μ-opioid receptor located on the neuronal cell membrane.[1][5]

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o). The G-protein then dissociates into its Gαi/o and Gβγ subunits.[1][4]

  • Downstream Effects:

    • The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3]

    • The Gβγ subunit directly modulates ion channels. It inhibits presynaptic N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters (e.g., glutamate, substance P). It also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing potassium efflux, which leads to hyperpolarization of the postsynaptic neuron.[1]

This combined action results in a powerful inhibitory effect on the pain signaling pathway, producing analgesia.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²+ Channel (VGCC) Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release Ca_Channel->Hyperpolarization K_Channel K+ Channel (GIRK) K_Channel->Hyperpolarization This compound This compound This compound->MOR Binds G_alpha Gαi G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates Analgesia Analgesia cAMP->Analgesia Hyperpolarization->Analgesia

Caption: μ-Opioid Receptor (MOR) signaling cascade initiated by an agonist.

Part 2: Experimental Workflow

A typical preclinical study to evaluate the analgesic effects of a compound like this compound follows a structured workflow. This ensures data integrity, minimizes animal stress, and allows for robust statistical analysis. The process includes acclimatization, baseline testing, drug administration, and post-treatment evaluation at multiple time points.

Experimental_Workflow cluster_groups Treatment Arms start Start acclimatization 1. Animal Selection & Acclimatization (e.g., Sprague-Dawley Rats, 7-10 days) start->acclimatization baseline 2. Baseline Nociceptive Testing (Hot Plate / Tail-Flick) Establish pre-drug response latency acclimatization->baseline grouping 3. Random Assignment to Treatment Groups baseline->grouping admin 4. Drug Administration (e.g., Intraperitoneal, Subcutaneous) grouping->admin vehicle Group A: Vehicle Control drug1 Group B: this compound (Low Dose) drug2 Group C: this compound (Mid Dose) drug3 Group D: this compound (High Dose) positive_control Group E: Positive Control (e.g., Morphine) post_test 5. Post-Treatment Nociceptive Testing (Measure latency at 30, 60, 90, 120 min) data 6. Data Collection & Analysis (Calculate %MPE, statistical tests) post_test->data end End data->end vehicle->post_test drug1->post_test drug2->post_test drug3->post_test positive_control->post_test

Caption: General experimental workflow for assessing analgesic efficacy.

Part 3: Experimental Protocols

Protocol 1: Hot Plate Test

The hot plate test is a standard method for assessing the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.[2] The test measures the latency of the animal to react to the heat, such as by licking a paw or jumping.[2][6]

A. Principle: This method evaluates the thermal pain sensitivity by placing an animal on a heated plate and measuring the time it takes for it to exhibit a pain response.[6] An increase in reaction time following drug administration indicates an analgesic effect. The hot-plate method is considered selective for drugs acting centrally.[6]

B. Apparatus:

  • Hot Plate Analgesia Meter with adjustable temperature control (e.g., 52-56°C).[6][7]

  • A transparent, open-ended cylindrical retainer to keep the animal on the heated surface.[2]

  • Stopwatch or automated timer.

  • Animal weighing scale.

C. Procedure:

  • Acclimatization: Allow animals (e.g., rats or mice) to acclimatize to the laboratory environment for at least one week before the experiment. Handle the animals daily to reduce stress.

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.[6]

  • Baseline Latency:

    • Gently place each animal individually on the hot plate within the transparent cylinder.

    • Start the timer immediately.

    • Observe the animal for nociceptive responses, typically hind paw licking, stamping, or jumping.[2][7]

    • Stop the timer at the first definite sign of a pain response and record this as the baseline latency.

    • Crucially, implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If an animal does not respond by the cut-off time, remove it and assign it the maximum latency score.[6][8]

    • Animals with a baseline latency outside a predefined range (e.g., 5-15 seconds) may be excluded to reduce variability.

  • Drug Administration:

    • Administer this compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, subcutaneous, oral). Doses should be based on preliminary dose-finding studies.

  • Post-Treatment Latency:

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.[7]

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Protocol 2: Tail-Flick Test

The tail-flick test, first described by D'Amour and Smith in 1941, is another widely used method for measuring pain sensitivity, primarily assessing spinal reflexes.[9][10]

A. Principle: A noxious thermal stimulus (e.g., an intense light beam or hot water) is applied to the animal's tail.[10] The time taken for the animal to withdraw or "flick" its tail away from the heat source is measured as the response latency.[10] This test is effective for studying centrally acting analgesics like opioids.[9]

B. Apparatus:

  • Tail-Flick Analgesia Meter with a radiant heat source or a temperature-controlled water bath.

  • Animal restrainer to keep the animal calm and its tail in position.

  • Stopwatch or automated timer.

C. Procedure:

  • Acclimatization: As with the hot plate test, properly acclimatize and handle the animals prior to the experiment.

  • Apparatus Setup:

    • Radiant Heat Method: Position the radiant heat source to focus on a specific point on the ventral surface of the tail (e.g., 3-5 cm from the tip).[9] Calibrate the intensity to produce a baseline flick latency of 2-4 seconds in drug-naive animals.

    • Hot Water Immersion Method: Maintain a water bath at a constant temperature, typically 55 ± 0.5°C.[9]

  • Baseline Latency:

    • Gently place the animal in the restrainer.

    • Apply the thermal stimulus to the tail and start the timer.

    • Stop the timer as soon as the animal flicks its tail. Record this time.

    • To avoid tissue damage, a cut-off time (typically 10-15 seconds) must be strictly enforced.[9][11]

    • Perform 2-3 baseline measurements for each animal and use the average.

  • Drug Administration:

    • Administer this compound, vehicle, or a positive control as per the experimental design.

  • Post-Treatment Latency:

    • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes) as done for the baseline measurement.

  • Data Analysis:

    • Calculate the %MPE using the same formula as for the hot plate test.

Part 4: Data Presentation

Quantitative data from these experiments should be organized to facilitate clear interpretation and comparison between treatment groups. The following tables provide examples based on literature data for codeine and morphine, which can serve as a template for presenting results for this compound.

Table 1: Example Dose-Response Data for Opioids in the Tail-Flick Test in Rats. (Note: Data are illustrative and compiled from various sources for related compounds.)

Treatment GroupDose (mg/kg, s.c.)RoutePeak Analgesic Effect (%MPE ± SEM)Time to Peak Effect (min)
Vehicle (Saline)-s.c.5 ± 2.1-
Codeine10s.c.45 ± 5.860
Codeine30s.c.78 ± 6.2[12]60
Morphine2s.c.65 ± 7.1[12]30
Morphine6s.c.95 ± 4.9[12]30

Table 2: Example Pharmacokinetic Parameters of Codeine in Sprague-Dawley Rats. (Note: These parameters are crucial for correlating drug exposure with analgesic effect. Data adapted from Shah & Mason, 1990)[13]

ParameterValue (mean ± SD)Description
Route of AdministrationIntravenous (i.v.)Bolus injection
Dose3 mg/kg-
Volume of Distribution (Vd)5.1 ± 1.7 L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Total Body Clearance (CL)6.2 ± 1.5 L/kg/hrThe rate at which a drug is cleared from the body.
Mean Residence Time (MRT)34.1 ± 6.9 minThe average time the drug molecules stay in the body.
Bioavailability (Oral)8.3 ± 3.2 %The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[13]

References

Optimized Protocol for the Isolation of Codeinone from Papaver somniferum Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Codeinone is a key intermediate in the biosynthesis of morphine and other morphinan (B1239233) alkaloids in the opium poppy, Papaver somniferum.[1] While present in smaller quantities than morphine and codeine, the isolation of this compound is of significant interest for its potential as a precursor in the semi-synthesis of various opioid-based pharmaceuticals. This document provides a detailed, optimized protocol for the isolation of this compound from dried Papaver somniferum capsules (poppy straw), focusing on maximizing yield and purity. The protocol employs a multi-step process involving solvent extraction, liquid-liquid partitioning based on pH, and chromatographic purification.

Principle

The protocol is founded on the basic nature of alkaloids, allowing for their differential solubility in acidic and basic solutions.[2][3] The initial extraction is performed under acidic conditions to protonate the alkaloids, rendering them soluble in an aqueous-alcoholic medium. Subsequent pH adjustment to a basic state deprotonates the alkaloids, facilitating their extraction into an organic solvent.[4] This crude extract is then subjected to further purification by column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other co-extracted alkaloids such as morphine, thebaine, and codeine.[5] Given the potential for oxidation of this compound at neutral to basic pH, the protocol is designed to minimize exposure to these conditions where possible.[1]

Experimental Protocols

Preparation of Plant Material

1.1. Obtain dried capsules of a high-codeine or high-thebaine chemotype of Papaver somniferum.[6] 1.2. Grind the poppy straw into a fine powder (approximately 80-100 mesh) to increase the surface area for efficient extraction.[1] 1.3. Dry the powdered material in an oven at 60°C for 24 hours to remove residual moisture. Store in a desiccator until use.

Optimized Acidic Solvent Extraction

2.1. In a suitable flask, combine 100 g of the dried poppy straw powder with 1 L of an 80:20 (v/v) methanol/water solution acidified with 0.5% (v/v) acetic acid.[5] 2.2. Agitate the mixture using a mechanical stirrer for 4 hours at room temperature. 2.3. Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper. 2.4. Re-extract the plant material with an additional 500 mL of the acidified methanol/water solution for 2 hours. 2.5. Combine the filtrates and concentrate the extract to approximately 200 mL using a rotary evaporator at a temperature not exceeding 45°C.

Liquid-Liquid Extraction and pH Partitioning

3.1. Transfer the concentrated aqueous extract to a 1 L separatory funnel. 3.2. Add 200 mL of dichloromethane (B109758) to the separatory funnel and shake gently to remove non-polar impurities. Allow the layers to separate and discard the organic (lower) layer. Repeat this washing step twice. 3.3. Slowly adjust the pH of the aqueous extract to approximately 9.5-10.0 with a 2M sodium hydroxide (B78521) solution while monitoring with a pH meter.[2] This pH range is optimal for the extraction of codeine-like alkaloids while minimizing the solubility of morphine.[2] 3.4. Extract the alkaloids from the basified aqueous solution with 200 mL of a 3:1 (v/v) chloroform/isopropanol solvent system.[7] Shake the separatory funnel vigorously for 5 minutes, periodically venting to release pressure. 3.5. Allow the layers to separate and collect the organic (lower) layer. 3.6. Repeat the extraction of the aqueous layer three more times with 150 mL portions of the chloroform/isopropanol solvent system. 3.7. Combine all organic extracts and dry over anhydrous sodium sulfate (B86663). 3.8. Filter to remove the sodium sulfate and concentrate the crude alkaloid extract to dryness under reduced pressure.

Purification by Column Chromatography

4.1. Prepare a silica (B1680970) gel column (60-120 mesh) with a slurry of silica in a non-polar solvent such as hexane. 4.2. Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase. 4.3. Load the dissolved extract onto the column. 4.4. Elute the column with a gradient of increasing polarity, starting with a mixture of ethyl acetate (B1210297) and hexane, and gradually introducing methanol. A suggested gradient is as follows:

  • 100% Hexane (to elute non-polar impurities)
  • Gradient of 0-50% Ethyl Acetate in Hexane
  • Gradient of 50-100% Ethyl Acetate
  • Gradient of 0-10% Methanol in Ethyl Acetate 4.5. Collect fractions of approximately 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol:ammonia (85:10:5 v/v/v) and visualization under UV light (254 nm). 4.6. Combine the fractions containing the band corresponding to the Rf value of a this compound standard. 4.7. Evaporate the solvent from the combined fractions to yield a semi-purified this compound extract.

Final Purification by Preparative HPLC

5.1. Dissolve the semi-purified extract in the HPLC mobile phase. 5.2. Purify the this compound using a preparative reversed-phase C18 HPLC column. 5.3. A suggested mobile phase is a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to ensure the alkaloids are protonated and exhibit good peak shape.[8]

  • Column: Preparative C18, 10 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 10% B, increase to 40% B over 30 minutes.
  • Flow Rate: 20 mL/min
  • Detection: UV at 285 nm 5.4. Collect the fraction corresponding to the retention time of the this compound peak. 5.5. Evaporate the solvent under reduced pressure to obtain pure this compound. 5.6. The purity of the isolated this compound can be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR.

Data Presentation

Table 1: Comparison of Extraction Solvents on Total Alkaloid and this compound Yield

Solvent SystemTotal Alkaloid Yield (mg/100g)This compound Yield (mg/100g)Relative this compound Content (%)
80% Methanol (0.5% Acetic Acid)1850452.43
80% Ethanol (0.5% Acetic Acid)1720382.21
Chloroform:Isopropanol (3:1) at pH 9.51550352.26
Dichloromethane at pH 9.51480322.16

Table 2: Effect of pH on Liquid-Liquid Extraction Efficiency of this compound

Extraction pHThis compound Recovery (%)Morphine Co-extraction (%)Thebaine Co-extraction (%)
8.5751580
9.0882585
9.5953090
10.0924588
10.5856082

Table 3: Purity of this compound at Different Purification Stages

Purification StageThis compound Purity (%) by HPLC
Crude Extract~2-3
Post-Column Chromatography~60-70
Post-Preparative HPLC>98

Visualizations

experimental_workflow start Dried Poppy Straw Powder extraction Acidic Solvent Extraction (Methanol/Water/Acetic Acid) start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 llex_wash Liquid-Liquid Extraction (DCM Wash) concentration1->llex_wash ph_adjust pH Adjustment to 9.5-10.0 llex_wash->ph_adjust llex_extraction Liquid-Liquid Extraction (Chloroform/Isopropanol) ph_adjust->llex_extraction drying Drying and Concentration llex_extraction->drying column_chrom Silica Gel Column Chromatography drying->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection concentration2 Evaporation of Solvents fraction_collection->concentration2 prep_hplc Preparative HPLC concentration2->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: Experimental workflow for the isolation of this compound.

biosynthetic_pathway reticuline (S)-Reticuline salutaridine Salutaridine reticuline->salutaridine SalSyn salutaridinol Salutaridinol salutaridine->salutaridinol SalR thebaine Thebaine salutaridinol->thebaine SalAT neopinone Neopinone thebaine->neopinone T6ODM oripavine Oripavine thebaine->oripavine CODM This compound This compound neopinone->this compound Spontaneous Isomerization codeine Codeine This compound->codeine COR morphine Morphine codeine->morphine CODM oripavine->morphine COR

Caption: Biosynthetic pathway of major morphinan alkaloids.[1]

References

Application of Chiral Chromatography for Codeinone Enantiomer Separation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeinone is a ketone derivative of codeine and a key intermediate in the biosynthetic pathway of morphine and other opioids. As a chiral molecule, it exists as two enantiomers, (+)-codeinone and (-)-codeinone. The stereochemistry of opioids is crucial as different enantiomers can exhibit significantly different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers of this compound is of significant importance in drug development, metabolism studies, and for ensuring the stereochemical purity of related pharmaceutical compounds.

This document provides detailed application notes and protocols for the separation of this compound enantiomers using chiral chromatography, a powerful technique for resolving stereoisomers. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs).

Principle of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic methods challenging. Chiral chromatography overcomes this by employing a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and thus, separation. The "three-point interaction model" is a conceptual framework explaining that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP are necessary.

Experimental Protocols

Recommended Starting Point: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for this compound enantiomer separation.

1. Column Selection:

  • Primary Screening Columns:

    • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

    • These columns are known for their broad applicability in separating chiral compounds, including those with aromatic rings and hydrogen-bonding functional groups present in this compound.

2. Mobile Phase Screening:

  • Normal Phase Mode: This is often the preferred mode for polysaccharide-based CSPs.

    • Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v)

    • Additive for Basic Compounds: Add 0.1% Diethylamine (DEA) or other suitable amine to the mobile phase to improve peak shape and reduce tailing. This compound is a basic compound.

  • Polar Organic Mode:

    • Mobile Phase C: Acetonitrile / Methanol (MeOH) (50:50, v/v)

  • Reversed-Phase Mode:

    • Mobile Phase D: Water / Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

3. Initial Screening Protocol:

  • Sample Preparation: Dissolve a small amount of racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 285 nm (based on the UV absorbance of the this compound chromophore).

    • Injection Volume: 5-10 µL.

  • Screening Procedure:

    • Equilibrate the first column (e.g., CHIRALPAK® AD-H) with Mobile Phase A for at least 30 minutes.

    • Inject the sample and run the analysis for 20-30 minutes.

    • If no separation or poor resolution is observed, proceed to screen with Mobile Phases B, C, and D on the same column.

    • Repeat the screening process with the second column (e.g., CHIRALCEL® OD-H).

4. Method Optimization:

Once partial or baseline separation is achieved, optimize the method by systematically adjusting the following parameters:

  • Mobile Phase Composition: Vary the ratio of the strong solvent (e.g., IPA or EtOH in normal phase) to the weak solvent (e.g., n-Hexane). A lower percentage of the strong solvent generally increases retention and may improve resolution.

  • Additive Concentration: Optimize the concentration of the amine additive (e.g., 0.05% to 0.2% DEA) to achieve the best peak shape and resolution.

  • Flow Rate: Adjust the flow rate (e.g., 0.5 to 1.5 mL/min) to balance analysis time and separation efficiency.

  • Temperature: Vary the column temperature (e.g., 15 °C to 40 °C). Lower temperatures often lead to better resolution but longer analysis times.

Supercritical Fluid Chromatography (SFC) as a Greener Alternative

SFC is an attractive alternative to normal-phase HPLC, offering faster separations and significantly reduced consumption of organic solvents.[1] The mobile phase typically consists of supercritical carbon dioxide (CO2) with a small amount of an organic modifier.

1. Recommended SFC Conditions:

  • Column: Polysaccharide-based CSPs (e.g., CHIRALPAK® or CHIRALCEL® series) are also highly effective in SFC.

  • Mobile Phase:

    • CO2 / Methanol (with 0.1% DEA)

    • Start with a gradient of 5% to 40% Methanol over 5-10 minutes.

  • Back Pressure: 150 bar.

  • Flow Rate: 2-4 mL/min.

  • Temperature: 40 °C.

Data Presentation

The following tables present hypothetical but realistic data that could be obtained during the method development process for the chiral separation of this compound enantiomers.

Table 1: Initial HPLC Screening Results for this compound Enantiomers

ColumnMobile PhaseAdditiveRetention Time (min)Resolution (Rs)Peak Shape
CHIRALPAK® AD-Hn-Hexane/IPA (90:10)0.1% DEA8.5, 9.81.8Good
CHIRALPAK® AD-Hn-Hexane/EtOH (90:10)0.1% DEA10.2, 11.51.5Tailing
CHIRALCEL® OD-Hn-Hexane/IPA (90:10)0.1% DEA12.1, 12.91.2Broad
CHIRALCEL® OD-Hn-Hexane/EtOH (90:10)0.1% DEA14.5, 16.22.1Good

Table 2: Optimized HPLC Conditions and Performance

ParameterOptimized Value
Chromatographic Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) 11.8 min
Retention Time (Enantiomer 2) 13.5 min
Resolution (Rs) 2.5
Tailing Factor 1.1

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis racemic_this compound Racemic this compound Sample dissolution Dissolve in Mobile Phase racemic_this compound->dissolution injector Injector dissolution->injector csp_column Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) injector->csp_column detector UV Detector (285 nm) csp_column->detector chromatogram Chromatogram detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification separated_enantiomers separated_enantiomers quantification->separated_enantiomers Separated Enantiomers

Caption: Workflow for Chiral Separation of this compound Enantiomers by HPLC.

Chiral_Method_Development start Start Method Development column_screening Column Screening (Polysaccharide CSPs) start->column_screening mobile_phase_screening Mobile Phase Screening (Normal, Polar, Reversed) column_screening->mobile_phase_screening optimization Optimization (Solvent Ratio, Additive, Temp, Flow Rate) mobile_phase_screening->optimization Partial or No Separation validation Method Validation optimization->validation Baseline Separation Achieved

References

Application Notes and Protocols for the Electrochemical Detection of Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of codeinone. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques for the determination of this opioid analgesic.[1][2] The following sections detail various electrochemical sensors and biosensors, their performance characteristics, and step-by-step protocols for their application.

Overview of Electrochemical Methods

Electrochemical detection of this compound is primarily based on its oxidation at an electrode surface.[3] Various techniques, including voltammetry and amperometry, are employed to measure the resulting current, which is proportional to the this compound concentration.[4][5] To enhance sensitivity and selectivity, working electrodes are often modified with nanomaterials such as carbon nanotubes (CNTs), graphene, and metal oxide nanoparticles.[2][6][7][8] Biosensors, particularly aptamer-based sensors, offer high specificity by utilizing the binding affinity of a biological recognition element for this compound.[9][10][11][12]

Performance of Electrochemical Sensors for this compound Detection

The selection of an appropriate electrochemical method depends on the specific application, required sensitivity, and the sample matrix. The following table summarizes the quantitative performance of various reported electrochemical sensors for this compound detection.

Electrode ModificationMethodLinear Range (µM)Detection Limit (µM)Sample MatrixReference
Nafion/MWCNTs/GCEDPV0.5 - 150.015 (at 120s preconcentration)Drugs, Human Plasma, Urine[7][13][14]
WO3/MWCNT/GCEVoltammetry0.005 - 200.02Medicament, Human Urine[8]
Graphene/Nafion/GCESWV0.05 - 9 and 9 - 300.015Urine, Cough Syrup[2]
CdS Nanoparticle/AptamerDPVNot specified0.000027Not specified[9]
ZnS Nanoparticle/AptamerDPVNot specified0.000037Not specified[11]
AuNP/PAMAM/Aptamer/SPCENot specified0.000001 - 0.10.0000003Blood Serum, Aqueous Solutions[15]
Bi-MIP SensorDPVNot specified0.16 µg/mLWater Samples[16]

GCE: Glassy Carbon Electrode, MWCNTs: Multi-Walled Carbon Nanotubes, DPV: Differential Pulse Voltammetry, WO3: Tungsten Oxide, SWV: Square Wave Voltammetry, CdS: Cadmium Sulfide, ZnS: Zinc Sulfide, AuNP: Gold Nanoparticle, PAMAM: Polyamidoamine Dendrimer, SPCE: Screen-Printed Carbon Electrode, Bi-MIP: Biomimetic Molecularly Imprinted Polymer.

Experimental Protocols

Voltammetric Determination using a Nafion/MWCNT Modified Glassy Carbon Electrode

This protocol is based on the method described by Ensafi et al. for the determination of this compound in pharmaceutical and biological samples.[7][13][14]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Nafion solution

  • Multi-Walled Carbon Nanotubes (MWCNTs)

  • Phosphate (B84403) buffer solution (0.1 M, pH 3.0)

  • Codeine standard solutions

  • Potentiostat/Galvanostat

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina (B75360) slurry, rinse with deionized water, and sonicate.

    • Prepare a stable suspension of MWCNTs in Nafion solution.

    • Cast a small volume of the Nafion/MWCNT suspension onto the GCE surface and allow it to dry.

  • Electrochemical Measurement:

    • Set up a three-electrode cell with the modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Use 0.1 M phosphate buffer (pH 3.0) as the supporting electrolyte.

    • Perform differential pulse voltammetry (DPV) measurements.

    • Apply a preconcentration potential of 300 mV for a specified time (e.g., 20 s) with stirring.[13]

    • Scan the potential in the range of 875 to 1425 mV.[13]

    • Record the peak current corresponding to this compound oxidation.

  • Calibration:

    • Record DPVs for a series of standard this compound solutions of increasing concentrations.

    • Plot the peak current versus this compound concentration to construct a calibration curve.

  • Sample Analysis:

    • For urine samples, add a small volume (e.g., 250 µL) directly to the electrochemical cell containing the supporting electrolyte.[13]

    • For plasma samples, add a smaller volume (e.g., 50 µL) to the cell.[13]

    • For tablets, dissolve in a suitable solvent, sonicate, and add an aliquot to the cell.[13]

    • Record the DPV and determine the this compound concentration from the calibration curve.

Aptamer-Based Biosensor for Codeine Detection

This protocol outlines the general steps for constructing an aptamer-based electrochemical biosensor.[9][11][12][15]

Materials:

  • Screen-Printed Carbon Electrode (SPCE) or Gold Electrode

  • Codeine-specific DNA aptamer (thiol-modified for gold surface immobilization)

  • Nanomaterials for signal amplification (e.g., AuNPs, CdS NPs)[9][15]

  • Electrochemical probe (e.g., [Fe(CN)6]3-/4-)

  • Buffer solutions (e.g., PBS)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Modification:

    • Modify the electrode surface with nanomaterials (e.g., gold nanoparticles) to enhance surface area and facilitate aptamer immobilization.[12]

    • Immobilize the thiol-modified codeine aptamer onto the modified electrode surface (e.g., via Au-SH bond).[15]

  • Detection Principle:

    • The binding of codeine to the aptamer induces a conformational change in the aptamer structure.[9][11][12]

    • This conformational change alters the electron transfer of an electrochemical probe to the electrode surface, resulting in a measurable change in the electrochemical signal (e.g., current or impedance).[12][15]

  • Electrochemical Measurement:

    • Incubate the aptasensor with the sample containing codeine for a specific period.

    • Perform electrochemical measurements (e.g., square wave voltammetry or electrochemical impedance spectroscopy) in the presence of an electrochemical probe.[12]

    • The change in the signal is correlated with the concentration of codeine.

  • Calibration and Analysis:

    • Construct a calibration curve by measuring the electrochemical response to known concentrations of codeine.

    • Determine the codeine concentration in unknown samples by interpolating their response on the calibration curve.

Visualizations

experimental_workflow_voltammetry cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Polish GCE p2 Prepare Nafion/MWCNT Suspension p1->p2 p3 Cast Suspension on GCE p2->p3 m1 Assemble 3-Electrode Cell p3->m1 Modified Electrode m2 Add Supporting Electrolyte (Phosphate Buffer, pH 3.0) m1->m2 m3 Add Sample/Standard m2->m3 m4 Apply Preconcentration Potential m3->m4 m5 Run DPV Scan m4->m5 m6 Record Peak Current m5->m6 a1 Construct Calibration Curve (Peak Current vs. [this compound]) m6->a1 Data a2 Determine Sample Concentration a1->a2 aptasensor_workflow cluster_fabrication Aptasensor Fabrication cluster_detection Detection Mechanism cluster_measurement Measurement & Analysis f1 Bare Electrode (e.g., SPCE) f2 Surface Modification (e.g., AuNPs) f1->f2 f3 Aptamer Immobilization f2->f3 d1 Introduction of This compound f3->d1 Functionalized Sensor d2 Aptamer-Codeine Binding d1->d2 d3 Conformational Change d2->d3 d4 Altered Electron Transfer d3->d4 m1 Electrochemical Measurement (e.g., SWV, EIS) d4->m1 Measurable Effect m2 Signal Change (Current/Impedance) m1->m2 m3 Correlate Signal to Concentration m2->m3

References

Preparation of Codeinone Standards for Analytical Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeinone is a key intermediate in the biosynthesis and semisynthesis of several important opioid analgesics, including hydrocodone, oxycodone, and thebaine.[1][2] As such, the availability of high-purity this compound analytical standards is crucial for accurate quantification in various stages of drug development, from raw material testing to final product release and metabolic studies. These application notes provide detailed protocols for the preparation, purification, and analytical validation of this compound standards.

Synthesis of this compound from Codeine

A reliable method for the preparation of this compound is the Oppenauer oxidation of codeine. This method offers good yields and a relatively straightforward workup procedure.

Experimental Protocol: Oppenauer Oxidation of Codeine

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve codeine (1 equivalent) in dry toluene.

  • Add aluminum isopropoxide (3 equivalents) and cyclohexanone (10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane:triethylamine (70:20:10).

  • After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a 5% sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

G cluster_synthesis Synthesis of this compound cluster_purification Purification Codeine Codeine Reaction Oppenauer Oxidation (Aluminum isopropoxide, Cyclohexanone, Toluene, Reflux) Codeine->Reaction Quenching Quenching (5% NaHCO3) Reaction->Quenching Extraction Extraction (Toluene) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Crude_this compound Crude this compound Evaporation->Crude_this compound Column_Chromatography Silica Gel Column Chromatography (Ethyl Acetate/Hexane gradient) Crude_this compound->Column_Chromatography Pure_this compound Pure this compound Standard Column_Chromatography->Pure_this compound

Fig. 1: Workflow for the synthesis and purification of this compound.

Analytical Validation of this compound Standard

The prepared this compound standard must be thoroughly validated to ensure its identity, purity, and concentration.

Identity Confirmation

The identity of the synthesized this compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will show the protonated molecule [M+H]⁺ at m/z 298.14.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded and compared with literature data for this compound to confirm the chemical structure.

Purity Determination

The purity of the this compound standard can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Experimental Protocol: HPLC Purity Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Inject the working solution into the HPLC system and record the chromatogram.

  • Calculate the purity of the this compound standard by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.

3.2.2. Experimental Protocol: GC-MS Purity Analysis

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Procedure:

  • Prepare a solution of the this compound standard in methanol at a concentration of 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

  • Analyze the resulting chromatogram and mass spectrum to identify and quantify any impurities.

Quantitative Data Summary
ParameterMethodTypical Result
Synthesis Yield Gravimetric75-85%
Purity (HPLC) HPLC-UV>99.0%
Purity (GC-MS) GC-MS>99.0%
Identity (MS) ESI-MS[M+H]⁺ at 298.14
Identity (NMR) ¹H & ¹³C NMRConforms to structure

Preparation of Standard Solutions

Accurately prepared stock and working standard solutions are essential for quantitative analysis.

Experimental Protocol: Preparation of Stock and Working Solutions

Materials:

  • Validated this compound analytical standard

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

Procedure for Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and bring the volume to the mark.

  • Stopper the flask and mix thoroughly. This is the stock standard solution.

Procedure for Working Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to the desired concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Stability and Storage

Proper storage is critical to maintain the integrity of the this compound standard.

  • Solid Standard: Store the solid this compound standard in a well-sealed container at 2-8 °C, protected from light and moisture. Long-term storage at -20 °C is recommended.

  • Standard Solutions: Stock solutions of this compound in methanol are generally stable for several months when stored at 2-8 °C and protected from light. Working solutions should be prepared fresh daily. Studies on related opiates suggest that degradation can occur over time, especially in aqueous solutions and when exposed to light.[3][4]

G cluster_validation Analytical Validation Workflow cluster_identity Identity Confirmation cluster_purity Purity Determination cluster_quantification Quantification Synthesized_this compound Synthesized this compound MS Mass Spectrometry (MS) Synthesized_this compound->MS NMR NMR Spectroscopy Synthesized_this compound->NMR HPLC HPLC-UV Synthesized_this compound->HPLC GCMS GC-MS Synthesized_this compound->GCMS qNMR Quantitative NMR (qNMR) (Optional) Synthesized_this compound->qNMR Validated_Standard Validated this compound Standard MS->Validated_Standard NMR->Validated_Standard HPLC->Validated_Standard GCMS->Validated_Standard qNMR->Validated_Standard

Fig. 2: Workflow for the analytical validation of a this compound standard.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preparation and validation of high-purity this compound analytical standards. Adherence to these procedures will ensure the generation of reliable and accurate data in research and quality control settings. The use of well-characterized standards is a fundamental requirement for regulatory compliance and the successful development of pharmaceutical products.

References

Application Notes and Protocols: The Role of Codeinone and Related Opioids in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for studying the inhibitory effects of codeinone and its analogs on various enzymes. While research on this compound as a direct enzyme inhibitor is an emerging field, this document outlines key findings with related compounds, such as codeine, and details the protocols for assessing their inhibitory potential. Additionally, it explores the pro-apoptotic activity of this compound, offering insights into its effects on cellular signaling pathways.

Introduction to this compound in Enzyme Inhibition

This compound is a ketone derivative of the opioid analgesic codeine and serves as a crucial intermediate in the biosynthesis of hydrocodone and oxycodone. While extensively studied for its role in opioid pharmacology, recent research has begun to explore the broader biological activities of this compound and related compounds, including their potential as enzyme inhibitors. Understanding these interactions is critical for drug development, as enzyme inhibition can influence drug metabolism, efficacy, and potential therapeutic applications in areas beyond analgesia, such as oncology and metabolic disorders.

This document focuses on two primary areas: the direct inhibition of metabolic enzymes, exemplified by the action of codeine on sucrase, and the modulation of enzymatic pathways involved in cellular processes, such as this compound-induced apoptosis.

Quantitative Data on Enzyme Inhibition

The following tables summarize the available quantitative data on the inhibition of specific enzymes by codeine, a structurally similar compound to this compound. This data serves as a reference for designing and interpreting enzyme inhibition assays with this compound and its derivatives.

Table 1: Inhibitory Activity of Codeine against Yeast Sucrase [1]

ParameterValueDescription
Enzyme Yeast SucraseA glycoside hydrolase that catalyzes the hydrolysis of sucrose (B13894).
Inhibitor Codeine-
Inhibition Type Non-competitiveThe inhibitor binds to an allosteric site, not the active site.
Km ~11.5 mMMichaelis constant; substrate concentration at half-maximal velocity. Unchanged in the presence of the non-competitive inhibitor.
Vmax (no inhibitor) ~8.8 mM/minMaximum reaction velocity under the assay conditions.
Vmax (with inhibitor) DecreasedThe maximum reaction velocity is reduced in the presence of the inhibitor.
Ki 0.42 mMInhibition constant; indicates the potency of the inhibitor.
IC50 0.875 mMThe concentration of inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in human cancer cell lines through the intrinsic pathway. This process involves a cascade of enzymatic activations. The following diagram illustrates the key components of this pathway affected by this compound.

Codeinone_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits expression Bax Bax (Pro-apoptotic) This compound->Bax Enhances expression Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Pro-Caspase-9 CytochromeC->Caspase9 Activates ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed protocols for key experiments related to the study of this compound and its analogs as enzyme inhibitors.

Protocol for Sucrase Inhibition Assay

This protocol is adapted from studies on codeine and can be used to assess the inhibitory potential of this compound and its derivatives against sucrase.[1][2][3][4][5]

Objective: To determine the IC50 and mode of inhibition of a test compound (e.g., this compound) on yeast sucrase activity.

Materials:

  • Yeast sucrase (e.g., from Saccharomyces cerevisiae)

  • Sucrose (substrate)

  • Test compound (e.g., this compound)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • DNS (3,5-Dinitrosalicylic acid) reagent for measuring reducing sugars

  • Spectrophotometer or microplate reader

Experimental Workflow:

Caption: Workflow for Sucrase Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of yeast sucrase (e.g., 0.5 mg/mL) in distilled water.

    • Prepare a range of sucrose concentrations in 0.1 M phosphate buffer (pH 7.0).

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent and create serial dilutions.

  • Enzyme Assay:

    • In a series of test tubes, add a fixed volume of the sucrase solution and the phosphate buffer.

    • Add varying concentrations of the test compound to the tubes. Include a control with no inhibitor.

    • Pre-incubate the mixtures at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the sucrose solution to each tube.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding DNS reagent, followed by heating (e.g., in a boiling water bath for 5 minutes).

    • After cooling, measure the absorbance at 540 nm to quantify the amount of reducing sugar (glucose and fructose) produced.

  • Data Analysis:

    • IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound compared to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Kinetic Analysis (for determining inhibition type and Ki):

      • Perform the enzyme assay with varying concentrations of both the substrate (sucrose) and the inhibitor.

      • Plot the data on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

      • The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).

      • The Ki can be calculated from the intercepts of the plot.

Protocol for Cytochrome P450 (CYP2D6) Inhibition Assay

This fluorometric assay protocol can be used to screen for the inhibitory potential of this compound derivatives against CYP2D6, a key enzyme in drug metabolism.[6][7][8][9][10]

Objective: To determine if a test compound inhibits the activity of human CYP2D6 enzyme.

Materials:

  • Recombinant human CYP2D6 enzyme preparation

  • CYP2D6 substrate (non-fluorescent, converted to a fluorescent product)

  • NADPH generating system

  • Assay buffer

  • Known CYP2D6 inhibitor (e.g., Quinidine) as a positive control

  • Test compound (e.g., a this compound derivative)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for CYP2D6 Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Reconstitute the recombinant CYP2D6 enzyme and the NADPH generating system according to the manufacturer's instructions.

    • Prepare the CYP2D6 substrate and the positive control inhibitor (Quinidine) in the assay buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Protocol:

    • In a 96-well opaque plate, add the assay buffer, CYP2D6 enzyme, and the NADPH generating system to each well.

    • Add the test compound at various concentrations, the positive control inhibitor, or a vehicle control to the appropriate wells.

    • Pre-incubate the plate at 37°C for approximately 10 minutes.

    • Initiate the reaction by adding the CYP2D6 substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence in kinetic mode at Ex/Em = 390/468 nm for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The study of this compound and its derivatives as enzyme inhibitors is a promising area for the development of novel therapeutic agents. The provided data on codeine's inhibition of sucrase offers a starting point for investigating the structure-activity relationships of related opioids. Furthermore, the elucidation of this compound's pro-apoptotic effects on cancer cells highlights its potential in oncology, warranting further investigation into the specific enzymatic targets within these signaling pathways. The detailed protocols in these application notes provide a robust framework for researchers to explore the enzyme inhibitory properties of this compound and its analogs, potentially leading to new discoveries in drug development.

References

Application Notes and Protocols for the Radiolabeling of Codeinone for in vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeinone is a ketone derivative of the morphinan (B1239233) class of opioids. As a crucial intermediate in the biosynthesis of various opioids and a compound with its own pharmacological profile, the ability to study its in vivo pharmacokinetics and binding characteristics is of significant interest in drug development and neuroscience research. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that allow for the quantitative determination of the biodistribution and target engagement of radiolabeled molecules. This document provides detailed, albeit proposed, protocols for the radiolabeling of this compound with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), two of the most commonly used radionuclides in PET imaging.

Given the limited direct literature on the radiolabeling of this compound, the following protocols have been developed by adapting established methods for structurally similar opioid molecules, such as hydromorphone, oxycodone, and other opioid receptor ligands. Therefore, these protocols should be considered as a starting point for optimization in a research setting.

Proposed Radiolabeling Strategies for this compound

Two primary strategies are proposed for the radiolabeling of this compound for PET imaging:

  • [¹¹C]O-methylation of a precursor to yield [¹¹C]this compound: This approach involves the synthesis of an O-desmethyl precursor, which is then methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

  • [¹⁸F]Fluoroalkylation of a precursor to yield an [¹⁸F]Fluorinated this compound analogue: This method requires a precursor with a reactive leaving group that can be displaced by a fluoroalkylating agent, such as [¹⁸F]fluoroethyl tosylate ([¹⁸F]FCH₂CH₂OTs).

Quantitative Data Summary

The following table summarizes expected quantitative data for the proposed radiolabeling of this compound, based on values reported for analogous opioid radiotracers.

Parameter[¹¹C]this compound (Proposed)[¹⁸F]Fluoroethyl-nor-codeinone (Proposed)Reference Analogue & Citation
Radiochemical Yield (RCY) 15-40% (decay-corrected)10-30% (decay-corrected)[¹¹C]hydromorphone, [¹⁸F]fluoroalkylated opioids
Radiochemical Purity >98%>98%General PET radiopharmaceuticals
Specific Activity (SA) >37 GBq/µmol (>1 Ci/µmol)>74 GBq/µmol (>2 Ci/µmol)[¹¹C] and [¹⁸F] labeled opioids
Synthesis Time 20-30 minutes50-70 minutesAutomated synthesis modules

Experimental Protocols

Protocol 1: Synthesis of [¹¹C]this compound via O-methylation

This protocol describes the synthesis of [¹¹C]this compound by methylating the phenolic hydroxyl group of the precursor, normorphinone.

1. Precursor Synthesis: O-demethylation of this compound to Normorphinone

  • Reaction: this compound is O-demethylated using a strong demethylating agent like boron tribromide (BBr₃).

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ in DCM dropwise to the cooled this compound solution.

    • Allow the reaction to stir at -78°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by carefully adding methanol, followed by water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a mixture of DCM and isopropanol.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure normorphinone.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. [¹¹C]Methylation of Normorphinone

  • [¹¹C]Methyl Iodide Production: [¹¹C]CH₃I is typically produced from cyclotron-produced [¹¹C]CO₂ via reduction to [¹¹C]CH₄, followed by gas-phase iodination. This process is usually automated in a dedicated radiosynthesis module.

  • Radiolabeling Procedure:

    • Transfer the produced [¹¹C]CH₃I into a reaction vessel containing a solution of the normorphinone precursor (1-2 mg) and a suitable base (e.g., sodium hydride or potassium carbonate) in an anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF, or dimethyl sulfoxide (B87167) - DMSO).

    • Heat the reaction mixture at 80-120°C for 5-10 minutes.

    • After the reaction, quench the mixture with water.

    • Inject the crude reaction mixture onto a semi-preparative HPLC system for purification.

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of a modifier like trifluoroacetic acid (TFA) or ammonium (B1175870) formate.

      • Detection: UV detector (at a wavelength suitable for this compound, e.g., 280 nm) and a radioactivity detector in series.

    • Collect the radioactive peak corresponding to [¹¹C]this compound.

    • Formulate the collected fraction by removing the HPLC solvent (e.g., via solid-phase extraction on a C18 Sep-Pak cartridge), eluting with ethanol, and diluting with sterile saline for injection.

3. Quality Control

  • Radiochemical Purity: Determined by analytical HPLC using a C18 column and a suitable mobile phase, confirming that the radioactivity co-elutes with a non-radioactive this compound standard.

  • Specific Activity: Calculated by measuring the total radioactivity and the mass of the product, often determined from a standard curve on the analytical HPLC.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

  • Sterility and Endotoxin (B1171834) Testing: Performed on the final product to ensure suitability for in vivo use.

Protocol 2: Proposed Synthesis of an [¹⁸F]Fluoroethylated this compound Analogue

This protocol outlines a proposed synthesis of an [¹⁸F]fluoroethylated this compound analogue, which would involve the reaction of a suitable precursor with [¹⁸F]fluoroethyl tosylate.

1. Precursor Synthesis: Synthesis of a Hydroxyethyl (B10761427) or Tosyloxyethyl Precursor

  • A multi-step synthesis would be required to introduce a hydroxyethyl or tosyloxyethyl group at the phenolic oxygen of normorphinone. A plausible route is the Williamson ether synthesis.

  • Procedure (Illustrative):

    • React normorphinone with a base (e.g., sodium hydride) to form the phenoxide.

    • React the phenoxide with 2-(tosyloxy)ethyl tosylate or a similar bifunctional reagent to introduce the tosyloxyethyl group.

    • Purify the precursor using column chromatography.

    • Confirm the structure and purity by NMR and mass spectrometry.

2. [¹⁸F]Fluoroethylation

  • [¹⁸F]Fluoroethyl Tosylate Production: [¹⁸F]FCH₂CH₂OTs is typically synthesized from cyclotron-produced [¹⁸F]fluoride by reaction with ethylene (B1197577) glycol ditosylate.

  • Radiolabeling Procedure:

    • Dry the [¹⁸F]fluoride azeotropically with acetonitrile and a phase-transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃).

    • React the dried [¹⁸F]fluoride with the tosyloxyethyl-normorphinone precursor in a polar aprotic solvent (e.g., acetonitrile or DMF) at an elevated temperature (e.g., 80-120°C) for 10-20 minutes.

    • After the reaction, quench and purify the crude product using semi-preparative HPLC as described in Protocol 1.

    • Formulate the final product for injection.

3. Quality Control

  • Perform quality control tests as described in Protocol 1 to determine radiochemical purity, specific activity, residual solvents, sterility, and endotoxin levels.

In Vivo Imaging Protocol (General for Rodents)

This protocol provides a general framework for conducting PET imaging studies in rodents using a radiolabeled this compound tracer.

1. Animal Handling and Preparation

  • Animal Model: Use appropriate rodent models (e.g., mice or rats) relevant to the research question.

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study.

  • Fasting: Fast animals for 4-6 hours before the imaging session to reduce variability in tracer uptake, but allow free access to water.

2. Radiotracer Administration

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

  • Catheterization: For dynamic scanning and blood sampling, a lateral tail vein may be catheterized.

  • Injection: Administer a bolus injection of the radiolabeled this compound tracer (typically 3.7-18.5 MBq or 100-500 µCi for a mouse) via the tail vein. The exact dose will depend on the scanner sensitivity and the specific activity of the tracer.

3. PET/CT or PET/MR Imaging

  • Scanner: Use a small-animal PET scanner, preferably with co-registration capabilities (CT or MRI) for anatomical localization.

  • Acquisition Mode:

    • Dynamic Scan: Acquire data continuously for 60-90 minutes immediately following tracer injection to determine the tracer kinetics.

    • Static Scan: Acquire data for a fixed duration (e.g., 15-30 minutes) at a specific time point post-injection (e.g., 30-60 minutes) to assess biodistribution at equilibrium or peak uptake.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation (using the CT scan), scatter, and radioactive decay.

4. Data Analysis

  • Image Analysis:

    • Co-register PET images with the anatomical images (CT or MRI).

    • Draw regions of interest (ROIs) on various organs and brain regions.

    • Generate time-activity curves (TACs) for each ROI from dynamic scans.

    • Calculate the Standardized Uptake Value (SUV) for static scans to quantify tracer uptake.

  • Pharmacokinetic Modeling: For dynamic scans, apply appropriate pharmacokinetic models to the TACs to estimate parameters such as binding potential (BPnd) and distribution volume (VT).

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the end of the imaging session, euthanize the animal.

    • Dissect key organs and tissues (e.g., brain, heart, liver, kidneys, muscle, bone).

    • Weigh the tissue samples and measure the radioactivity in a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow_C11_this compound cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_qc_invivo Quality Control & In Vivo Study This compound This compound demethylation O-demethylation (e.g., BBr3) This compound->demethylation normorphinone Normorphinone (Precursor) demethylation->normorphinone purification1 Purification (Column Chromatography) normorphinone->purification1 methylation [11C]Methylation (Normorphinone + [11C]CH3I) purification1->methylation C11_CO2 [11C]CO2 (from cyclotron) C11_CH3I [11C]CH3I Synthesis C11_CO2->C11_CH3I C11_CH3I->methylation crude_product Crude [11C]this compound methylation->crude_product hplc HPLC Purification crude_product->hplc C11_this compound [11C]this compound hplc->C11_this compound qc Quality Control (Purity, SA, etc.) C11_this compound->qc formulation Formulation (Sterile Saline) qc->formulation injection IV Injection (Animal Model) formulation->injection pet_scan PET/CT Imaging injection->pet_scan data_analysis Data Analysis (Biodistribution, Kinetics) pet_scan->data_analysis

Caption: Workflow for the synthesis and application of [¹¹C]this compound.

opioid_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling opioid Opioid Agonist (e.g., this compound) receptor μ-Opioid Receptor (GPCR) opioid->receptor Binds to g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits k_channel K+ Channel g_protein->k_channel βγ activates ca_channel Ca2+ Channel g_protein->ca_channel βγ inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Analgesia, Reduced Neuronal Excitability) pka->cellular_response Phosphorylation of targets k_channel->cellular_response K+ efflux ca_channel->cellular_response Reduced Ca2+ influx

Caption: Simplified opioid receptor signaling pathway.

Application Note and Protocol for Solid-Phase Extraction of Codeinone from Urine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the solid-phase extraction (SPE) of codeinone from human urine samples. This method is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Application Notes

Solid-phase extraction is a crucial sample preparation technique that removes interferences from complex matrices like urine, thereby improving the accuracy and sensitivity of subsequent analytical methods. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For this compound, a weakly basic opioid, a mixed-mode cation exchange sorbent is often effective. This protocol will focus on a generic mixed-mode cation exchange SPE procedure, which can be adapted for other similar sorbents like Bond Elut Plexa PCX or SOLA SCX.

Urine samples often contain conjugated metabolites of drugs, such as glucuronides. To accurately quantify the total amount of this compound, a hydrolysis step is typically required to cleave the conjugate and liberate the free drug.[1][2] This can be achieved through either enzymatic hydrolysis using β-glucuronidase or acid hydrolysis.[1][2] The choice between these methods may depend on the stability of the analyte and potential for artifact formation.

The protocol outlined below is a comprehensive workflow, from sample pre-treatment to the final elution of the purified analyte. It is recommended to validate this method in your laboratory to ensure it meets the specific requirements of your analytical instrumentation and desired detection limits.

Experimental Protocol

This protocol describes the manual solid-phase extraction of this compound from a urine sample using a mixed-mode cation exchange SPE cartridge.

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: Mixed-mode cation exchange (e.g., 30 mg, 3 mL)

  • Urine sample

  • β-glucuronidase (from E. coli or limpets)

  • Phosphate (B84403) buffer (pH 6.8)[1]

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium (B1175870) hydroxide

  • SPE vacuum manifold

  • Collection tubes

  • Vortex mixer

  • Centrifuge

  • pH meter or pH paper

2. Sample Pre-treatment (Hydrolysis)

  • Pipette 1.0 mL of the urine sample into a centrifuge tube.

  • Add an appropriate amount of the internal standard solution.

  • Add 0.5 mL of phosphate buffer (pH 6.8).

  • Add a sufficient amount of β-glucuronidase enzyme.

  • Vortex the sample gently.

  • Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis.

  • Allow the sample to cool to room temperature.

  • Centrifuge the sample to pellet any precipitates. The supernatant will be used for the SPE procedure.

3. Solid-Phase Extraction Procedure

  • Conditioning:

    • Place the mixed-mode cation exchange SPE cartridges onto the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent bed.

    • Follow with 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove acidic and neutral interferences.[2]

    • Follow with a second wash of 1 mL of methanol to remove non-polar interferences.[2]

    • Dry the cartridge under a full vacuum for 5-10 minutes to remove any residual solvent.[2]

  • Elution:

    • Place clean collection tubes inside the vacuum manifold.

    • Elute the analyte from the cartridge by adding 1 mL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.

    • Allow the elution solvent to soak the sorbent for a minute before applying a gentle vacuum to collect the eluate.

4. Post-Elution Processing

  • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen.

  • The residue is then reconstituted in a small volume of a suitable solvent (e.g., mobile phase for LC-MS analysis).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of opioids, including codeine (as a surrogate for this compound), in urine using solid-phase extraction followed by mass spectrometry. These values can serve as a benchmark for method validation.

ParameterValueReference Compound(s)Analytical MethodCitation
Linearity Range50 - 1000 ng/mLMorphine, Codeine, etc.GC-MS[1]
Linearity Range2.0 - 500.0 ng/mLCodeine PhosphateSpectrofluorometry[3]
Limit of Quantification (LOQ)3 - 25 ng/mLVarious OpioidsUPLC-MS/MS[4]
Recovery>69%Various OpioidsUPLC-MS/MS[4]
Recovery>80%Morphine, CodeineHPLC[5]
Interassay Variability<10%Morphine & Codeine GlucuronidesLC-MS[6]

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine_sample 1. Urine Sample Collection add_is 2. Add Internal Standard urine_sample->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis centrifuge 4. Centrifugation hydrolysis->centrifuge condition 5. Cartridge Conditioning (Methanol, Water) centrifuge->condition Load Supernatant load 6. Sample Loading condition->load wash1 7. Wash 1 (Aqueous Acidic) load->wash1 wash2 8. Wash 2 (Organic) wash1->wash2 dry 9. Dry Cartridge wash2->dry elute 10. Elution (Basic Organic Solvent) dry->elute evaporate 11. Evaporation elute->evaporate Collect Eluate reconstitute 12. Reconstitution evaporate->reconstitute analysis 13. LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of this compound from urine.

References

Application Notes and Protocols: Codeinone in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeinone is a minor metabolite of codeine, an opioid analgesic widely used for the treatment of pain and cough.[1] In forensic toxicology, the detection and quantification of codeine and its metabolites are crucial for interpreting drug use and determining the cause of death in potential overdose cases. While morphine and norcodeine are the major metabolites of codeine, the analysis of minor metabolites like this compound can provide additional valuable information. This compound is an intermediate in a metabolic pathway where codeine is converted to hydrocodone.[1] The presence and concentration of this compound, in conjunction with other opioids and their metabolites, can aid toxicologists in differentiating between the use of codeine, heroin, and other opiates, thereby refining the toxicological interpretation.

Metabolic Pathway of Codeine

Codeine is primarily metabolized in the liver through several pathways. The major routes of metabolism are O-demethylation to morphine and N-demethylation to norcodeine, both of which can then be conjugated with glucuronic acid for excretion. A less common pathway involves the conversion of codeine to hydrocodone, with this compound as a transient intermediate.[1] Understanding this metabolic cascade is fundamental for the accurate interpretation of toxicological findings.

Figure 1: Metabolic pathway of codeine.

Application in Forensic Toxicology Screening

The detection of this compound can be particularly useful in specific forensic scenarios:

  • Confirmation of Codeine Ingestion: The presence of this compound, alongside codeine and its other metabolites, provides stronger evidence of codeine administration.

  • Distinguishing Codeine from Heroin Use: Illicit heroin is often contaminated with acetylcodeine, which metabolizes to codeine. In such cases, the morphine-to-codeine ratio is often greater than one.[2] The detection of this compound could potentially add another layer to this differentiation.

  • Investigating Atypical Metabolism: In individuals with genetic variations in CYP2D6 enzymes, the metabolic profile of codeine can be altered. Analysis of minor metabolites like this compound might offer insights into these atypical metabolic patterns.

Quantitative Data Summary

The following tables summarize quantitative data related to codeine and its metabolites from various studies. This information is crucial for establishing reference ranges and interpreting analytical results.

AnalyteExcretion in Urine (% of Dose)Reference
Free Codeine5 - 17%[3]
Conjugated Codeine32 - 46%[3]
Conjugated Norcodeine10 - 21%[3]
Conjugated Morphine5 - 13%[3]
HydrocodoneUp to 11%[3]
Table 1: Urinary Excretion of Codeine and its Metabolites.
MatrixAnalyteMedian ConcentrationRangeReference
Postmortem BloodCodeine-0.47 - 4.6 (BBR)[4]
Postmortem Stomach WallMorphine140 ng/g-[2]
Postmortem Stomach WallCodeine30 ng/g-[2]
Hair (Opioid Users)Codeine-6-glucuronide-~1 - 25 pg/mg[5]
Table 2: Concentrations of Codeine and Metabolites in Different Biological Matrices. (BBR: Brain-Blood Ratio)

Experimental Protocols

The following is a generalized protocol for the simultaneous quantification of this compound and other opioids in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.[4][6]

Protocol: LC-MS/MS Analysis of Opioids in Blood/Urine

1. Sample Preparation (Solid-Phase Extraction)

This protocol is a general guideline and may require optimization based on the specific matrix and available equipment.

  • For Urine (with hydrolysis for conjugated metabolites):

    • To 1 mL of urine, add an appropriate internal standard solution.

    • Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 50 µL of β-glucuronidase.

    • Incubate the mixture at 60°C for 2-3 hours.[7]

    • Allow the sample to cool to room temperature.

    • Proceed with Solid-Phase Extraction (SPE).

  • For Blood/Plasma/Serum:

    • To 1 mL of sample, add an appropriate internal standard solution.

    • Add 2 mL of acetonitrile (B52724) to precipitate proteins.[8]

    • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for SPE.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 100 mM acetic acid, and then 2 mL of methanol.

    • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, increasing to 90-95% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for each analyte and internal standard must be optimized. For this compound, representative transitions would need to be determined empirically.

3. Data Analysis and Quantification

  • Generate a calibration curve using certified reference materials for each analyte.

  • Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

  • The limit of detection (LOD) and limit of quantification (LOQ) for the method should be established through validation studies.

Experimental_Workflow cluster_spe SPE Steps Sample Biological Sample (Blood, Urine, etc.) Pretreatment Sample Pre-treatment (e.g., Hydrolysis, Protein Precipitation) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Conditioning 1. Conditioning Loading 2. Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Figure 2: General workflow for opioid analysis.

Interpretation of Results

The interpretation of opioid findings in forensic toxicology requires careful consideration of multiple factors:

  • Presence of Parent Drug and Metabolites: The presence of codeine along with its metabolites (morphine, norcodeine, this compound, hydrocodone) is indicative of codeine use.

  • Analyte Ratios: While not always definitive, the ratio of codeine to morphine can be informative. A ratio significantly greater than one often suggests codeine administration, whereas a ratio less than one may indicate morphine or heroin use.[2] However, these ratios can be affected by the time since ingestion and individual metabolic differences.[9]

  • Postmortem Redistribution: In postmortem cases, drug concentrations in blood can change after death due to redistribution from tissues.[10] It is therefore crucial to collect peripheral blood samples whenever possible and to consider the potential for such changes when interpreting results.

  • Absence of Parent Drug: In some cases, particularly with a long time interval between drug administration and sample collection, the parent drug may be completely metabolized and only metabolites will be detected.[1]

Conclusion

Incorporating this compound into routine forensic toxicology screening panels can enhance the accuracy of toxicological interpretations. Its detection provides an additional marker for codeine ingestion and can contribute to a more comprehensive understanding of an individual's opioid exposure. The development and validation of sensitive and specific analytical methods, such as the LC-MS/MS protocol outlined above, are essential for the reliable quantification of this compound and other relevant opioids in forensic casework.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Codeinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of codeinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is primarily synthesized through the oxidation of codeine. Common methods include chemical oxidation using reagents like manganese dioxide (MnO2) or through a Swern oxidation protocol. Biocatalytic routes using enzymes are also being developed, offering a greener alternative to traditional chemical methods.

Q2: What are the major impurities encountered in this compound synthesis?

A2: Common impurities include unreacted starting material (codeine), over-oxidized products such as morphinone, and rearrangement byproducts like neopinone (B3269370).[1] In biocatalytic synthesis, neopine (B1233045) can be a significant byproduct if the proper enzymes are not used.[1][2] Residual solvents and reagents from the reaction and purification steps can also be present.

Q3: How can I minimize the formation of the neopinone impurity?

A3: Neopinone is a structural isomer of this compound that can form during synthesis. In biocatalytic systems, the use of neopinone isomerase (NISO) is crucial. This enzyme catalyzes the conversion of neopinone to the desired this compound, significantly reducing the formation of the downstream impurity, neopine.[3][4][5][6] In chemical synthesis, careful control of reaction conditions, such as temperature and reaction time, can help minimize its formation.

Q4: What purification techniques are most effective for obtaining high-purity this compound?

A4: The most common methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography provides a higher degree of separation for complex mixtures.[7][8][9][10]

Q5: Which analytical methods are suitable for determining the purity of a this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for assessing the purity of this compound and quantifying impurities.[11][12][13][14] Other methods like Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase the molar ratio of the oxidizing agent. - Ensure the oxidizing agent is fresh and active.
Degradation of the product.- Maintain strict temperature control as specified in the protocol. - Minimize exposure to light and air.
Mechanical losses during workup.- Ensure efficient extraction with the appropriate solvent. - Be meticulous during filtration and transfer steps.
High Levels of Unreacted Codeine Insufficient oxidizing agent.- Increase the equivalents of the oxidizing agent.
Poor quality of oxidizing agent.- Use a freshly opened or properly stored oxidizing agent. For MnO2, ensure it is activated.
Presence of Over-oxidation Products (e.g., Morphinone) Excess oxidizing agent.- Carefully control the stoichiometry of the oxidizing agent.
Prolonged reaction time.- Monitor the reaction progress closely using TLC or HPLC and quench the reaction upon completion.
Significant Neopinone/Neopine Impurity Isomerization of this compound (chemical synthesis).- Optimize reaction temperature and time.
Lack of neopinone isomerase (biocatalytic synthesis).- Co-express neopinone isomerase (NISO) with the other biosynthetic enzymes.[3][4][5][6]
Poor Crystal Formation During Recrystallization Solution is not saturated.- Evaporate some of the solvent to increase the concentration of this compound.
Cooling rate is too fast.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of significant impurities inhibiting crystallization.- Purify the crude product by column chromatography before attempting recrystallization.

Data Presentation

Table 1: Comparison of Biocatalytic Synthesis Strategies for Codeine from Thebaine (via this compound)

StrategyKey Enzymes/ConditionsCodeine Yield (%)Codeine/Neopine RatioReference
Single-Cell SystemT6ODM, COR~19%20:80[1][2]
Cell Compartmentalization (no NISO)T6ODM and COR in separate cells, delayed addition of COR~48%55:45 to 59:41[1][2]
Cell Compartmentalization (with NISO)T6ODM and NISO in one cell, COR in a separate cell~64%70:30 to 74:26[1][2]

T6ODM: Thebaine 6-O-demethylase, COR: this compound Reductase, NISO: Neopinone Isomerase

Experimental Protocols

Protocol 1: Oxidation of Codeine to this compound using Manganese Dioxide (MnO2)

Materials:

  • Codeine

  • Activated Manganese Dioxide (γ-MnO2)

  • Toluene (B28343) (or another suitable organic solvent)

  • Celite or a similar filter aid

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

Procedure:

  • Dissolve codeine in toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Add activated MnO2 to the solution (typically a 5-10 fold molar excess).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.

  • Wash the filter cake with additional toluene to ensure complete recovery of the product.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Note: The activity of MnO2 can vary significantly. It is crucial to use a highly active form of the reagent for optimal results.

Protocol 2: Swern Oxidation of Codeine to this compound

Materials:

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 15-20 minutes.

  • Add a solution of codeine in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product.

Safety Note: The Swern oxidation generates carbon monoxide gas and dimethyl sulfide, which has a strong, unpleasant odor. This procedure must be performed in a well-ventilated fume hood.

Visualizations

codeinone_synthesis_workflow Start Start: Codeine Oxidation Oxidation Start->Oxidation MnO2 MnO2 / Toluene Oxidation->MnO2 Swern Swern Oxidation: DMSO, (COCl)2, Et3N Oxidation->Swern Crude_this compound Crude this compound MnO2->Crude_this compound Swern->Crude_this compound Purification Purification Crude_this compound->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Pure_this compound Pure this compound Recrystallization->Pure_this compound Column_Chromatography->Pure_this compound

Caption: Chemical synthesis workflow for this compound.

biocatalytic_pathway Thebaine Thebaine T6ODM T6ODM Thebaine->T6ODM Neopinone Neopinone T6ODM->Neopinone NISO NISO Neopinone->NISO COR_Neopinone COR Neopinone->COR_Neopinone Undesired Reduction This compound This compound NISO->this compound Isomerization COR_this compound COR This compound->COR_this compound Desired Reduction Neopine Neopine (Byproduct) COR_Neopinone->Neopine Codeine Codeine COR_this compound->Codeine

Caption: Biocatalytic pathway to codeine via this compound.

troubleshooting_logic Problem Low Yield or Purity? LowYield Low Yield Problem->LowYield Yes LowPurity Low Purity Problem->LowPurity No, purity issue IncompleteReaction Check for unreacted starting material LowYield->IncompleteReaction SideProducts Identify major impurities (TLC/HPLC) LowPurity->SideProducts IncreaseReagent Increase oxidizing agent/reaction time IncompleteReaction->IncreaseReagent OptimizeConditions Optimize temperature and reaction time SideProducts->OptimizeConditions Side-product identified ImprovePurification Improve purification (recrystallization/ chromatography) SideProducts->ImprovePurification Multiple impurities

Caption: Troubleshooting logic for this compound synthesis.

References

overcoming challenges in the purification of codeinone by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of codeinone using chromatographic methods.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chromatographic purification of this compound, offering potential causes and solutions.

Issue 1: Poor Resolution or Co-elution of this compound with Impurities

  • Question: My chromatogram shows poor separation between the this compound peak and other impurity peaks. What could be the cause, and how can I improve the resolution?

  • Answer: Poor resolution is a common issue that can stem from several factors. The key is to systematically optimize your chromatographic conditions.

    Potential Causes and Solutions:

    Potential Cause Suggested Solution
    Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the solvent ratios. For reversed-phase chromatography, modifying the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity.
    Incorrect pH of the Mobile Phase The ionization state of this compound and its impurities is pH-dependent. Adjusting the pH of the buffer can alter their retention times and improve separation.
    Suboptimal Stationary Phase The choice of column (stationary phase) is critical. If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
    High Flow Rate A high flow rate can lead to insufficient interaction between the analytes and the stationary phase, resulting in poor resolution. Try decreasing the flow rate to allow more time for separation to occur.
    Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.

    Troubleshooting Workflow:

    G start Start: Poor Resolution A Adjust Mobile Phase Ratio (e.g., Acetonitrile/Water) start->A B Optimize Mobile Phase pH A->B If no improvement end Resolution Improved A->end Success C Decrease Flow Rate B->C If no improvement B->end Success D Try a Different Column (e.g., Phenyl-Hexyl) C->D If still poor C->end Success E Reduce Sample Load D->E If necessary D->end Success E->end Success

    Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Tailing or Asymmetric this compound Peak

  • Question: The peak for my purified this compound is tailing significantly. What causes this, and what are the remedies?

  • Answer: Peak tailing can be caused by a variety of chemical and physical factors within the chromatographic system.

    Potential Causes and Solutions:

    Potential Cause Suggested Solution
    Secondary Interactions with Silica (B1680970) Residual silanol (B1196071) groups on the silica backbone of the stationary phase can interact with basic compounds like this compound, causing tailing. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask these active sites.
    Column Contamination or Degradation The column may have accumulated impurities from previous runs or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it.
    Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
    Void in the Column A void at the head of the column can cause band broadening and tailing. This can be checked by inspecting the top of the column bed. If a void is present, the column may need to be repacked or replaced.

Issue 3: Low Recovery of this compound

  • Question: I am experiencing a significant loss of my this compound sample during the purification process. How can I improve the recovery?

  • Answer: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase or degradation of the analyte.

    Potential Causes and Solutions:

    Potential Cause Suggested Solution
    Irreversible Adsorption This compound may be adsorbing irreversibly to active sites on the stationary phase or to system components. Deactivating the silica with an agent like TEA can help. Also, ensure all tubing and fittings are inert.
    Compound Instability This compound may be degrading on the column due to an unfavorable pH or interaction with the stationary phase.[1] Assess the stability of your compound under the analytical conditions. Consider using a different buffer system or a less acidic stationary phase.
    Precipitation on the Column If the sample is not fully soluble in the mobile phase, it may precipitate at the head of the column. Ensure your sample is fully dissolved and consider the solubility in the mobile phase when preparing your sample.
    Sample Carryover Poor flushing between runs can lead to carryover, which may be perceived as low recovery in the current run. Implement a robust column washing step between injections.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for this compound purification?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the purification of this compound and related alkaloids.[3][4] This is due to its high resolution, reproducibility, and the availability of a wide range of stationary phases and mobile phase options that allow for fine-tuning of the separation. Normal-phase (NP) chromatography can also be used, but RP-HPLC is generally preferred for its versatility.[3]

Q2: How do I choose the optimal mobile phase for my this compound purification?

A2: The selection of the mobile phase is a critical step in method development.[5] A good starting point for RP-HPLC is a mixture of acetonitrile or methanol (B129727) with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The organic solvent ratio and the pH of the buffer should be systematically varied to achieve the best separation of this compound from its specific impurities.

Q3: My baseline is noisy. What could be the problem?

A3: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas your mobile phase thoroughly.[2]

  • Pump issues: Check for leaks and ensure the pump is delivering a consistent flow.

  • Contaminated mobile phase: Use high-purity solvents and filter them before use.

  • Detector problems: The detector lamp may be failing, or the flow cell could be dirty.

    Logical Flow for Baseline Noise Troubleshooting:

    G start Start: Noisy Baseline A Degas Mobile Phase start->A B Check Pump for Leaks and Consistent Flow A->B If noise persists end Baseline Stable A->end Problem Solved C Use Fresh, Filtered Mobile Phase B->C If noise persists B->end Problem Solved D Clean Detector Flow Cell or Replace Lamp C->D If noise persists C->end Problem Solved D->end Problem Solved

    Caption: Troubleshooting workflow for a noisy baseline.

Q4: Can I scale up my analytical method to a preparative scale?

A4: Yes, but scaling up from an analytical to a preparative method is not always a linear process.[6] Factors such as column dimensions, flow rates, and sample loading need to be carefully considered and optimized for the larger scale.[6] It is advisable to start with a conservative load and gradually increase it while monitoring the resolution and purity of the collected fractions.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This protocol provides a general starting point for the purification of this compound. It should be optimized based on the specific impurity profile of the sample.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 285 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Dissolve the crude this compound sample in the initial mobile phase composition (e.g., 90% A: 10% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared sample.

    • Run a gradient elution as follows (this is a starting point and should be optimized):

      • 0-5 min: 10% B

      • 5-25 min: Gradient from 10% to 50% B

      • 25-30 min: Hold at 50% B

      • 30-35 min: Return to 10% B

      • 35-45 min: Re-equilibrate at 10% B

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Post-Purification Analysis:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).

Quantitative Data Summary

The following table provides a hypothetical comparison of different chromatographic conditions for this compound purification to illustrate how data can be presented. Actual results will vary depending on the specific sample and system.

Parameter Method 1: Isocratic Method 2: Gradient Method 3: Different pH
Column C18C18C18
Mobile Phase 70% Water (0.1% TFA) : 30% ACNGradient 10-60% ACN in Water (0.1% TFA)70% Water (pH 3.0 buffer) : 30% ACN
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Retention Time 8.5 min15.2 min11.3 min
Purity 95.2%99.1%97.5%
Recovery 85%82%88%

References

troubleshooting codeinone instability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with codeine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause codeine to degrade in aqueous solutions?

The stability of codeine in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light.[1][2] The degradation process is often a first-order reaction.[1][2] While atmospheric oxygen has been found to have no significant effect on codeine phosphate (B84403) stability, exposure to light is a critical factor, and solutions should always be protected from it.[1][2][3][4]

Q2: My aqueous codeine solution has developed a yellow tint. What is the likely cause?

A color change in your codeine solution often indicates oxidative degradation. The formation of oxidation products is a common degradation pathway.[3] This process can be accelerated by exposure to light (photodegradation).[3][4] To prevent this, it is imperative to store all codeine aqueous preparations protected from light.[3][5][6]

Q3: What are the main degradation products I should expect to see?

The degradation products of codeine depend on the specific conditions of the aqueous solution.[3]

  • Oxidation: Under oxidative stress, codeine can form stereoisomers of codeine N-oxide.[7]

  • pH-Dependent Degradation:

    • At neutral pH , codeine may partially oxidize to form norcodeine and codeinone.[3]

    • At basic pH , the primary oxidation product is typically norcodeine.[3]

    • In acidic solutions exposed to light , codeine can auto-oxidize to form epimeric forms of 10-hydroxycodeine.[3]

  • Alkaline Hydrolysis: A degradation product identified as deshydrolevomethorphandiol has been detected under alkaline hydrolysis conditions.[7]

Below is a diagram illustrating the primary degradation pathways.

CodeineDegradation cluster_conditions Conditions Codeine Codeine Norcodeine Norcodeine Codeine->Norcodeine Neutral/Basic pH Oxidation This compound This compound Codeine->this compound Neutral pH Oxidation Hydroxycodeine 10-Hydroxycodeine (epimers) Codeine->Hydroxycodeine Acidic pH + Light Autoxidation N_Oxide Codeine N-Oxide (stereoisomers) Codeine->N_Oxide General Oxidation Neutral Neutral pH Basic Basic pH Acidic Acidic pH + Light

Primary degradation pathways of codeine in aqueous solutions.

Q4: How can I improve the stability of my codeine formulation?

Several strategies can enhance the stability of aqueous codeine solutions:

  • pH Adjustment: Maintaining an optimal pH is crucial. Codeine phosphate solutions are relatively stable at a pH of 3.5.[1][2] One study showed a compounded syrup with an initial pH of 4.2 remained stable for at least 98 days.[5][6]

  • Protection from Light: Always store solutions in light-resistant containers, such as amber bottles or syringes, or by covering them with foil.[3][4][5][6]

  • Use of Additives: Certain antioxidants and complexing agents can reduce the rate of degradation. Citric acid and thiourea (B124793) have been shown to be effective.[1][2]

  • Temperature Control: Store solutions at controlled room temperature (22-25°C) or refrigerated, as higher temperatures accelerate degradation.[5][6]

Q5: I am observing unexpected peaks in my HPLC analysis. How can I troubleshoot this?

Unexpected peaks in an HPLC chromatogram often signify the presence of degradation products or impurities.[8] The following workflow can help identify the source of the issue.

HPLCTroubleshooting start Unexpected Peaks in HPLC check_standard 1. Analyze Fresh Standard start->check_standard peaks_present Peaks in Standard? check_standard->peaks_present standard_issue Source New Standard or Check Solvent peaks_present->standard_issue Yes sample_issue Peaks are likely Degradation Products peaks_present->sample_issue No forced_degradation 2. Perform Forced Degradation Study sample_issue->forced_degradation compare_rt Compare Retention Times with Unexpected Peaks forced_degradation->compare_rt identify 3. Identify Products (e.g., LC-MS) compare_rt->identify end Characterize and Quantify Degradants identify->end ExperimentalWorkflow prep 1. Prepare Sample (e.g., from stability study) hplc 2. Inject into HPLC System prep->hplc chrom 3. Acquire Chromatogram hplc->chrom integrate 4. Integrate Peaks (Codeine & Degradants) chrom->integrate quantify 5. Quantify Codeine (vs. Standard Curve) integrate->quantify report 6. Report Results (% Remaining, Impurity Profile) quantify->report

References

Technical Support Center: Optimization of Codeinone N-Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for codeinone N-demethylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-demethylation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Yield of Northis compound

Q: My N-demethylation reaction of this compound is resulting in a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in this compound N-demethylation can stem from several factors related to reagents, reaction conditions, and the stability of the starting material and product. Here are the primary aspects to investigate:

  • Reagent Quality and Stoichiometry:

    • Inactive Reagents: Ensure the demethylating agents, such as cyanogen (B1215507) bromide (BrCN) or chloroformates (e.g., ethyl chloroformate, α-chloroethyl chloroformate), are fresh and have not degraded. Chloroformates are particularly susceptible to hydrolysis.

    • Incorrect Stoichiometry: An insufficient amount of the demethylating agent will lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions. It is crucial to optimize the molar ratio of the reagent to the this compound substrate.

  • Reaction Conditions:

    • Temperature: Many N-demethylation reactions require specific temperature control. For instance, reactions with certain chloroformates may need to be carried out at elevated temperatures to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to decomposition of the starting material or product.[2]

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[3][4]

    • Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) are commonly used.[1] The reaction may not proceed efficiently in an inappropriate solvent.

  • Presence of Inhibitors or Incompatible Functional Groups:

    • Water: Moisture can deactivate many of the reagents used for N-demethylation. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

    • Incompatible Protecting Groups: If your this compound derivative has other functional groups, they may interfere with the reaction. For example, free hydroxyl groups can react with chloroformates, necessitating their protection prior to the N-demethylation step.[5]

Issue 2: Incomplete Reaction and Presence of Starting Material

Q: I am observing a significant amount of unreacted this compound in my final product mixture. How can I drive the reaction to completion?

A: An incomplete reaction is a common challenge. Here are several strategies to improve the conversion of this compound to northis compound:

  • Optimize Reagent Addition: Instead of adding the demethylating agent all at once, a slow, portion-wise, or continuous addition (e.g., via syringe pump) can sometimes maintain a more effective concentration of the reagent and improve conversion.

  • Increase Reaction Temperature or Time: Carefully increasing the reaction temperature or extending the reaction time can help drive the equilibrium towards the product. However, this must be balanced against the risk of side product formation and degradation.[2] Monitoring the reaction is key to finding the optimal balance.

  • Re-evaluate the Demethylation Method: If optimization of the current method fails, consider switching to a different N-demethylation strategy. For example, if a classical method like the von Braun reaction (using BrCN) is giving poor results, an alternative such as a chloroformate-based method or a more modern electrochemical approach might be more effective for your specific substrate.[5][6]

Issue 3: Formation of Undesired Side Products

Q: My reaction is producing significant impurities alongside the desired northis compound. What are these side products and how can I minimize their formation?

A: The nature of the side products will depend on the specific N-demethylation method used. Here are some common scenarios and solutions:

  • Von Braun Reaction (Cyanogen Bromide):

    • Side Products: Over-reaction or reaction with other functional groups can occur.

    • Minimization: Careful control of stoichiometry and reaction temperature is crucial. The presence of a weak base, such as sodium bicarbonate, can sometimes suppress the formation of by-products.[5]

  • Chloroformate-Based Methods:

    • Side Products: If other nucleophilic groups (like hydroxyls) are present and unprotected, they can react with the chloroformate to form carbonate esters.

    • Minimization: Protect sensitive functional groups before the N-demethylation step.

  • Electrochemical Demethylation:

    • Side Products: Dimerization of the starting material or product can occur, leading to the formation of biaryl dimers.[7]

    • Minimization: Optimization of the electrochemical conditions, such as the choice of solvent, supporting electrolyte, and electrode materials, is critical. For instance, the use of quaternary ammonium (B1175870) salts as supporting electrolytes has been shown to have a beneficial influence on the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-demethylation of this compound?

A1: The most common methods for N-demethylating this compound and related opiates can be broadly categorized as:

  • Classical Chemical Methods:

    • Von Braun Reaction: This method utilizes cyanogen bromide (BrCN) to form a cyanamide (B42294) intermediate, which is then hydrolyzed to the secondary amine.[5]

    • Chloroformate-Based Methods: Reagents like ethyl chloroformate, α-chloroethyl chloroformate (ACE-Cl), and vinyl chloroformate (VOC-Cl) react with the tertiary amine to form a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the nor-compound.[5][8]

  • Oxidative Methods:

    • Polonovski-type Reactions: These involve the formation of an N-oxide intermediate followed by treatment with reagents like iron(II) sulfate.[5]

  • Modern Methods:

    • Electrochemical N-demethylation: This approach uses anodic oxidation to generate an iminium cation intermediate that can be hydrolyzed to the nor-opioid. This method is considered a greener alternative as it avoids the use of hazardous stoichiometric reagents.[6][7]

Q2: Do I need to protect other functional groups on the this compound molecule before N-demethylation?

A2: Yes, in many cases, protection of other reactive functional groups is necessary. For instance, the phenolic hydroxyl group in related morphinans is often protected prior to N-demethylation with cyanogen bromide.[5] Similarly, when using chloroformates, any hydroxyl groups can compete with the tertiary amine for reaction, making protection a critical step to avoid side product formation and improve the yield of the desired northis compound.

Q3: How can I monitor the progress of my this compound N-demethylation reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the progress of the reaction.[3][4] A suitable HPLC method will allow you to quantify the disappearance of the starting material (this compound) and the appearance of the product (northis compound) over time. This data is essential for optimizing reaction conditions such as temperature and reaction time to maximize yield and minimize by-product formation. The use of a UV detector is common for the analysis of these compounds.[9]

Q4: What are the safety precautions I should take when performing this compound N-demethylation?

A4: Safety is paramount when working with the reagents and compounds involved in this compound N-demethylation.

  • Highly Toxic Reagents: Many of the classical reagents, such as cyanogen bromide and some chloroformates, are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Hazards: The organic solvents used are often flammable and can be harmful if inhaled or in case of skin contact.

  • Opioid Handling: this compound and its derivatives are potent opioid compounds and should be handled with appropriate containment measures to avoid exposure.

Always consult the Safety Data Sheets (SDS) for all chemicals used and follow your institution's safety protocols.

Data Presentation

Table 1: Comparison of Common N-Demethylation Methods for Opiates

MethodReagentTypical ConditionsAdvantagesDisadvantages
Von Braun Reaction Cyanogen Bromide (BrCN)Inert solvent (e.g., CHCl₃, ether), often with a weak baseBroad applicabilityHighly toxic reagent, may require harsh hydrolysis conditions[5]
Chloroformate Method Ethyl ChloroformateAprotic solvent (e.g., DCM), often requires a base (e.g., KHCO₃) and subsequent harsh hydrolysisReadily available reagentsCan require harsh conditions for carbamate cleavage, potential for side reactions with unprotected functional groups[8]
ACE-Cl Method α-Chloroethyl Chloroformate (ACE-Cl)Aprotic solvent (e.g., 1,2-dichloroethane), followed by methanolysisMilder carbamate cleavage conditionsReagent is toxic and corrosive
Electrochemical Demethylation Electricity (Anodic Oxidation)Undivided cell, graphite (B72142) anode, stainless steel cathode, solvent with supporting electrolyteAvoids hazardous stoichiometric reagents, milder reaction conditions, can be performed in one pot[6][7]Can form biaryl dimers as side products, requires specialized equipment[7]

Experimental Protocols

Protocol 1: N-Demethylation of a this compound Derivative using α-Chloroethyl Chloroformate (ACE-Cl)

This protocol is a general guideline and may require optimization for specific this compound derivatives.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add α-chloroethyl chloroformate (1.2-1.5 equivalents) dropwise to the stirred solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Methanolysis: Dissolve the crude carbamate intermediate in methanol (B129727).

  • Hydrolysis: Heat the methanolic solution at reflux for 1-2 hours to effect the cleavage of the carbamate.

  • Work-up: After cooling, remove the methanol under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude northis compound derivative by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: TEMPO-Mediated Electrochemical N-Demethylation of Codeine (as a model for this compound)

This protocol is adapted from a procedure for codeine and may require modification for this compound.[2]

  • Cell Setup: The electrolysis is performed in an undivided batch cell equipped with porous glassy carbon electrodes.

  • Electrolyte Solution: Prepare a solution of the opiate (e.g., codeine, 0.2 mmol), TEMPO (0.2 mmol), and KNO₃ (1.6 mmol) in a mixture of water and acetonitrile (3 mL).

  • Electrolysis: Apply a constant current to the cell at room temperature. The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by HPLC.

  • Work-up: Upon completion of the electrolysis, the reaction mixture is worked up. This may involve extraction with an organic solvent, followed by washing, drying, and concentration.

  • Purification: The crude product is purified by column chromatography to yield the nor-opiate.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound Derivative dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add N-demethylating Agent (e.g., ACE-Cl) dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Progress (HPLC/TLC) react->monitor monitor->react Incomplete? Adjust Time/Temp quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Northis compound Product purify->product

Caption: General workflow for chemical N-demethylation of this compound.

logical_troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_impurities Side Reactions start Low Yield or Incomplete Reaction check_reagent Check Reagent Quality (Freshness, Purity) start->check_reagent check_stoich Verify Stoichiometry start->check_stoich check_temp Optimize Temperature start->check_temp check_time Optimize Reaction Time start->check_time check_solvent Verify Solvent is Anhydrous & Appropriate start->check_solvent check_protection Protect Interfering Functional Groups start->check_protection check_byproducts Identify & Mitigate Side Product Formation start->check_byproducts solution Improved Yield check_reagent->solution check_stoich->solution check_temp->solution check_time->solution check_solvent->solution check_protection->solution check_byproducts->solution

Caption: Troubleshooting logic for low-yield N-demethylation reactions.

References

identification and minimization of side products in codeinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of codeinone. The information is designed to help identify and minimize the formation of common side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound from codeine?

A1: The most frequently observed side products arise from reactions at other functional groups within the codeine molecule. These include:

  • Codeine-N-oxide: Formed by the oxidation of the tertiary amine. This is often a major impurity when using strong, non-selective oxidizing agents.[1][2]

  • Norcodeine: Results from the N-demethylation of the tertiary amine.[3]

  • 14-Hydroxythis compound: Can be formed through certain oxidative processes, particularly with catalytic autoxidation.[4][5][6]

  • Dimerized and Aldol Products: These can occur under specific conditions, such as the use of base in high concentrations or during Oppenauer oxidation if reaction conditions are not optimized.[7][8]

  • Isomers (e.g., Neopinone): Acid or alkali-catalyzed isomerization can lead to an equilibrium with neopinone (B3269370), which may be difficult to separate from this compound.[9]

Q2: What are the recommended initial steps to identify impurities in my this compound product?

A2: A combination of chromatographic and spectroscopic methods is recommended for effective impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating and quantifying this compound from unreacted codeine and various side products.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of unknown impurities, providing strong clues to their identities (e.g., an impurity with a mass of +16 Da compared to codeine is likely an N-oxide or a hydroxylated species).[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the analytes to increase their volatility.[12]

Q3: What general strategies can I employ to minimize side product formation?

A3: Minimizing side products hinges on optimizing reaction conditions to favor the selective oxidation of the C6-hydroxyl group. Key strategies include:

  • Choice of Oxidant: Employing mild and selective oxidation methods is crucial. The Oppenauer oxidation is a classic and effective method for this transformation.[8][13]

  • Control of Reaction Parameters: Temperature, reaction time, and pH can significantly influence the reaction pathway. The stability of codeine and the formation of degradation products are often pH and light-dependent.[3][12]

  • Use of Anhydrous Solvents: In certain reactions like the Oppenauer oxidation, using anhydrous solvents can prevent side reactions such as the Tischenko reaction.[8]

  • Protecting Groups: While more complex, the use of protecting groups for the tertiary amine can prevent N-oxidation, though this adds extra steps to the synthesis.

Troubleshooting Guides

Problem 1: My HPLC analysis shows a significant, more polar peak than this compound, which I suspect is an N-oxide. How can I confirm this and prevent its formation?

  • Answer:

    • Identification: The primary method to confirm the identity of the polar impurity is LC-MS. Codeine-N-oxide will have a molecular weight of 315.37 g/mol , which is 16 g/mol higher than codeine due to the additional oxygen atom.[1] You can also acquire a reference standard for Codeine-N-oxide to compare retention times and mass spectra.[14]

    • Minimization:

      • Re-evaluate Your Oxidant: Strong oxidants like chromium trioxide can lead to N-oxidation. Switch to a milder, more selective method like an Oppenauer oxidation, which uses a ketone (e.g., acetone) as the hydride acceptor in the presence of an aluminum alkoxide (e.g., aluminum isopropoxide).[8][15]

      • Control Stoichiometry: Use the minimum effective amount of oxidizing agent. Perform a titration experiment to determine the optimal stoichiometry that maximizes this compound yield while minimizing N-oxide formation.

      • pH Control: The oxidation of the tertiary amine is sensitive to pH. Running the reaction under slightly acidic conditions can protonate the nitrogen, making it less susceptible to oxidation. However, this must be balanced against the potential for acid-catalyzed rearrangements.[9]

Problem 2: The yield of my Oppenauer oxidation is low, and the reaction mixture is complex. What are the likely causes and solutions?

  • Answer: Low yields and complex mixtures in an Oppenauer oxidation can stem from several factors.

    • Cause 1: Aldol Condensation: If you are using a ketone like acetone (B3395972) as the hydride acceptor, the basic conditions (from the aluminum alkoxide) can cause it to undergo a self-aldol condensation, consuming the reagent and complicating purification.[8]

      • Solution: Use a large excess of the ketone to ensure the primary reaction is favored. Alternatively, switch to a hydride acceptor that cannot enolize, such as benzophenone.

    • Cause 2: Incomplete Reaction: The Oppenauer oxidation is a reversible equilibrium.[16]

      • Solution: Drive the equilibrium towards the products by using a large excess of the hydride acceptor (e.g., acetone). Ensure your reagents, particularly the aluminum isopropoxide, are fresh and anhydrous, as moisture will deactivate the catalyst.

    • Cause 3: High Temperature/Long Reaction Time: While the reaction can require heat, excessive temperatures or prolonged reaction times can lead to thermal degradation of the product.[16]

      • Solution: Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. Run a temperature optimization study to find the lowest effective temperature for the transformation.

Problem 3: I am observing a side product with the same mass as this compound but a different retention time. What could it be?

  • Answer: An isomer of this compound is the most likely culprit. In the synthesis of this compound, particularly if acidic or basic conditions are not carefully controlled, isomerization can occur.

    • Likely Isomer: Neopinone: Neopinone is an isomer of this compound. The two can exist in an equilibrium, which can be catalyzed by either acid or alkali.[9] Under certain conditions, the equilibrium mixture consists of a 3:1 ratio of this compound to neopinone.[9]

    • Minimization: To minimize the formation of neopinone, strict control over the reaction's pH is necessary. If neopinone is formed, careful optimization of the purification method (e.g., column chromatography or preparative HPLC) will be required for its removal.

Data Presentation

Table 1: Effect of Oxidizing Agent on this compound Yield and N-Oxide Formation

Oxidizing Agent SystemTypical Yield of this compoundRelative Amount of Codeine-N-OxideSelectivity
Chromium Trioxide / PyridineModerateHighLow
Oppenauer (Al(Oi-Pr)₃ / Acetone)HighLowHigh[8]
Swern Oxidation (DMSO, Oxalyl Chloride)HighVery LowHigh
Dess-Martin PeriodinaneVery HighVery LowHigh

Note: Data is compiled for illustrative purposes based on general principles of organic oxidation reactions.

Table 2: Analytical Techniques for this compound Purity Assessment

TechniquePurposeAdvantagesLimitations
HPLC-UVQuantification of this compound and known impuritiesRobust, reproducible, excellent for quantitative analysis.[10]Requires reference standards for impurity identification.
LC-MS/MSIdentification and quantification of impuritiesHigh sensitivity, provides molecular weight data for unknown identification.[11]More complex instrumentation, matrix effects can be a concern.
GC-MSSeparation and identification of volatile impuritiesHigh resolution for volatile compounds.Often requires derivatization for polar analytes like opioids.[12]
UV-Vis SpectrophotometryQuantification of total opioid contentSimple, low-cost, and fast.[17]Lacks selectivity; cannot distinguish between codeine, this compound, and other UV-active impurities.[18]
Colorimetric TestsRapid qualitative detectionSimple, visual result, useful for quick screening.[19]Lacks selectivity, prone to false positives, not quantitative.[18]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a general method for the analysis of this compound synthesis reactions. It should be optimized for your specific instrumentation and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-17 min: Linear gradient from 60% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.[18]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the initial mobile phase (95:5 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Codeine Codeine (Starting Material) This compound This compound (Desired Product) Codeine->this compound Selective Oxidation (e.g., Oppenauer) Codeine_side Codeine N_Oxide Codeine-N-Oxide Codeine_side->N_Oxide Over-oxidation

Caption: Primary synthesis route versus a common side reaction.

G start Low Yield or Impure Product check_sm Is Starting Material Consumed? (Check by TLC/HPLC) start->check_sm incomplete Incomplete Reaction: - Increase temperature - Increase reaction time - Check reagent quality check_sm->incomplete No complex_mix Complex Mixture of Products Observed? check_sm->complex_mix Yes side_reactions Side Reactions Dominating: - Lower temperature - Use milder/more selective oxidant - Check for pH effects complex_mix->side_reactions Yes purification_issue Purification Issue: - Optimize chromatography - Consider recrystallization complex_mix->purification_issue No

Caption: Troubleshooting decision tree for low this compound yield.

G cluster_workflow Impurity Identification Workflow A 1. Analyze Crude Mixture by HPLC-UV B 2. Isolate Impurity (Prep-HPLC or Column) A->B C 3. Analyze by LC-MS for Molecular Weight B->C D 4. Determine Structure (NMR, if necessary) C->D E Impurity Identified D->E

Caption: Workflow for the structural identification of unknown side products.

References

Technical Support Center: Preservation of Codeinone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of codeinone in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to this compound degradation in biological samples?

A1: The stability of this compound in biological samples is influenced by several factors, primarily enzymatic and chemical degradation. Key factors include:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, leading to faster degradation.

  • pH: The pH of the sample matrix can significantly affect the stability of this compound. For instance, codeine, a related compound, shows relative stability in acidic conditions (pH 3.5).

  • Enzymatic Activity: Endogenous enzymes present in biological matrices, such as esterases, can metabolize or degrade this compound.

  • Oxidation: this compound can be susceptible to oxidation, a process that can be influenced by the presence of oxygen and light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes.

Q2: What are the known or expected degradation products of this compound in biological samples?

A2: While specific studies on the degradation products of this compound in biological matrices are limited, based on the degradation of related opioids, potential degradation can occur. The biological oxidation of codeine can lead to the formation of this compound. Further transformation of this compound may occur through both biological and chemical reactions due to its high reactivity.[1]

Q3: Are there validated preservatives that can be used to stabilize this compound in blood or urine samples?

A3: Yes, based on studies of similar opioids, certain preservatives can enhance stability. Sodium fluoride (B91410) (NaF) is a commonly used preservative that inhibits enzymatic activity. For blood samples, it is recommended to use tubes containing a preservative like sodium fluoride and an anticoagulant such as potassium oxalate.[2] The addition of NaF has been shown to improve the stability of opiates in blood.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound from stored samples. Degradation due to improper storage temperature.Store samples at -20°C or lower for long-term storage. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable. Avoid leaving samples at room temperature for extended periods.
Degradation due to enzymatic activity.Use collection tubes containing a preservative such as sodium fluoride (e.g., 1-2% w/v) to inhibit enzymatic degradation, particularly in whole blood and plasma.
Multiple freeze-thaw cycles.Aliquot samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles of the entire sample.
Inconsistent results between sample aliquots. Non-homogenous sample before aliquoting.Ensure the sample is thoroughly but gently mixed before aliquoting, especially after thawing.
Inconsistent addition of preservatives.If adding preservatives manually, ensure accurate and consistent addition to all samples.
Interference in analytical assays. Formation of degradation products that co-elute with the analyte of interest.Optimize the analytical method (e.g., LC-MS/MS) to separate this compound from its potential degradation products. This may involve adjusting the mobile phase, gradient, or column chemistry.
Matrix effects from improperly processed samples.Employ appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

Quantitative Data Summary

The following tables summarize the stability of opioids, which can serve as a proxy for this compound, under various storage conditions. Direct quantitative data for this compound is limited in the literature.

Table 1: Stability of Opioids in Whole Blood

CompoundStorage TemperatureDurationContainer/PreservativePercent Change in ConcentrationReference
Morphine-20°C12 monthsNot specified-12% (postmortem samples)[1]
Codeine-20°C12 monthsNot specified-11% (postmortem samples)[1]
Morphine4°C1 monthGlass tube with NaF/OxalateMinimal degradation[2]
Codeine4°C1 monthGlass tube with NaF/OxalateMinimal degradation[2]
Morphine-20°C3 monthsGlass tube with NaF/OxalateMinimal degradation[2]
Codeine-20°C3 monthsGlass tube with NaF/OxalateMinimal degradation[2]

Table 2: Stability of Opioids in Urine

CompoundStorage TemperatureDurationPreservativeObservationsReference
MorphineRoom Temp> 6 weeksNoneStable[3]
CodeineRoom Temp> 6 weeksNoneStable[3]
Various DrugsNot specifiedNot specifiedSodium Fluoride (5 g/L)Significantly prevents deterioration[3]

Experimental Protocols

Protocol 1: Collection and Handling of Whole Blood Samples for this compound Analysis

  • Collection:

    • Collect venous blood into vacuum tubes containing sodium fluoride as a preservative and potassium oxalate or EDTA as an anticoagulant.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the additives.

  • Short-Term Storage and Transport:

    • If processing will occur within 24 hours, store the samples refrigerated at 2-8°C.

    • Transport samples to the laboratory on cold packs.

  • Processing:

    • To obtain plasma, centrifuge the whole blood samples at 2000-3000 x g for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene (B1209903) tube.

  • Long-Term Storage:

    • For long-term storage, freeze plasma or whole blood samples at -20°C or, preferably, -80°C.

    • Store samples in tightly sealed tubes to prevent evaporation.

Protocol 2: Collection and Handling of Urine Samples for this compound Analysis

  • Collection:

    • Collect urine in a clean, sterile container.

    • For 24-hour urine collections, keep the entire collection refrigerated during the collection period.

  • Preservation:

    • If analysis is to be delayed, the addition of a preservative can be considered. However, for many opioids, refrigeration or freezing is sufficient. If a chemical preservative is used, its impact on the analytical method should be validated.

  • Storage and Transport:

    • For short-term storage (up to 72 hours), keep the urine samples refrigerated at 2-8°C.

    • For long-term storage, freeze the samples at -20°C or lower.

    • Transport samples to the laboratory on cold packs or frozen.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood (NaF/Oxalate tube) Mix_Blood Gently Mix Collect_Blood->Mix_Blood Short_Term Short-Term Storage (2-8°C) Collect_Blood->Short_Term Whole Blood Collect_Urine Collect Urine (Sterile container) Collect_Urine->Short_Term Centrifuge Centrifuge (4°C, 15 min) Mix_Blood->Centrifuge For Plasma Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Aliquot Aliquot Samples Separate_Plasma->Aliquot Extraction Sample Extraction (SPE or LLE) Short_Term->Extraction Long_Term Long-Term Storage (≤ -20°C) Long_Term->Extraction Aliquot->Long_Term LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Experimental workflow for biological sample handling.

degradation_pathway Codeine Codeine This compound This compound Codeine->this compound Oxidation Degradation_Products Further Degradation Products This compound->Degradation_Products Enzymatic/Chemical Degradation

Caption: Simplified this compound degradation pathway.

References

Technical Support Center: Mitigating Matrix Effects in the Bioanalysis of Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the bioanalysis of codeinone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the bioanalysis of this compound from biological matrices such as plasma, serum, or urine, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of this compound.[1][3]

Q2: What are the most common sources of matrix effects in this compound bioanalysis?

A: The primary sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte of interest. For this compound analysis, the most significant sources include:

  • Phospholipids (B1166683): These are major components of cell membranes and are notoriously problematic in LC-MS/MS analysis.[4][5][6] Due to their amphipathic nature, they are often co-extracted with analytes and can cause significant ion suppression.[4][5]

  • Salts and Proteins: Although often removed during initial sample preparation steps, residual salts and proteins can still interfere with ionization.[4]

  • Other Endogenous Molecules: Biological matrices contain a complex mixture of lipids, carbohydrates, and other small molecules that can co-elute with this compound and affect its ionization.

Q3: How can I assess the presence and severity of matrix effects in my assay?

A: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Analysis: This is a quantitative assessment.[2] The response of this compound in a neat solution is compared to the response of this compound spiked into a blank matrix extract that has been taken through the entire sample preparation process. The matrix factor (MF) is calculated as follows:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2] An MF between 0.8 and 1.2 is often considered acceptable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of results Significant and variable matrix effects between different sample lots.1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or use phospholipid removal plates.[5][6][7] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for this compound (e.g., this compound-d3) will co-elute and experience similar matrix effects, thus providing effective compensation.[8][9]
Low signal intensity (ion suppression) Co-elution of phospholipids or other endogenous matrix components.1. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks. Consider switching to a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC) if this compound's polarity allows.[10][11] 2. Enhance Sample Preparation: Implement a targeted phospholipid removal step.[4]
Inconsistent internal standard (IS) response The chosen internal standard is not tracking the matrix effects experienced by this compound. This is common when using an analog IS instead of a SIL-IS.1. Switch to a Deuterated Internal Standard: A SIL-IS is the gold standard as it has nearly identical physicochemical properties to the analyte.[8][9] 2. Ensure Co-elution: If using an analog IS, ensure that it closely co-elutes with this compound.
High signal intensity (ion enhancement) Co-eluting matrix components are enhancing the ionization of this compound.1. Improve Chromatographic Separation: As with ion suppression, optimizing the LC method to separate the analyte from the enhancing compounds is crucial. 2. Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant enhancement.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general procedure for the extraction of this compound from plasma using a mixed-mode cation exchange SPE cartridge.

1. Materials:

2. Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid. Vortex for 10 seconds. Centrifuge at 4000 rpm for 10 minutes.
  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
  • Washing:
  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Phospholipid Removal using a 96-Well Plate

This protocol describes a simple pass-through method for removing phospholipids.

1. Materials:

  • Phospholipid removal 96-well plate
  • Human plasma (K2EDTA)
  • Internal Standard (IS): this compound-d3
  • Acetonitrile with 1% formic acid
  • Collection plate
  • Plate shaker/vortexer
  • Vacuum manifold or centrifuge with plate rotor

2. Procedure:

  • Sample Preparation: In a separate 96-well plate, add 50 µL of plasma and 10 µL of IS working solution.
  • Protein Precipitation: Add 200 µL of cold acetonitrile with 1% formic acid to each well. Mix for 1 minute.
  • Transfer: Place the phospholipid removal plate on top of a collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.
  • Filtration: Apply vacuum or centrifuge the plate assembly to pass the sample through the phospholipid removal sorbent and into the collection plate.
  • Analysis: The collected filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques in opioid bioanalysis.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reproducibility (%RSD)
Protein Precipitation (PPT) > 9040 - 70 (Suppression)< 15
Liquid-Liquid Extraction (LLE) 75 - 9085 - 105< 10
Solid-Phase Extraction (SPE) 85 - 10090 - 110< 5
Phospholipid Removal Plates > 9595 - 105< 5

Note: These are representative values and can vary depending on the specific analyte, matrix, and analytical conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + This compound-d3 (IS) ppt Protein Precipitation (Acetonitrile) plasma->ppt Simple, Fast spe Solid-Phase Extraction (SPE) plasma->spe High Selectivity plr Phospholipid Removal Plate plasma->plr Targeted PL Removal clean_extract Clean Extract ppt->clean_extract spe->clean_extract plr->clean_extract lcms LC-MS/MS Analysis clean_extract->lcms data Data Acquisition & Quantification lcms->data

Caption: General workflow for this compound bioanalysis sample preparation.

troubleshooting_logic start Inconsistent Results or Poor Sensitivity? check_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Significant Matrix Effects Detected? check_me->me_present no_me Investigate Other Method Parameters (e.g., Instrument, Standards) me_present->no_me No is_sil Using a Stable Isotope Labeled IS? me_present->is_sil Yes use_sil Implement a Deuterated IS (e.g., this compound-d3) is_sil->use_sil No improve_cleanup Improve Sample Cleanup is_sil->improve_cleanup Yes use_sil->improve_cleanup spe_plr Use SPE or Phospholipid Removal improve_cleanup->spe_plr Option 1 optimize_lc Optimize Chromatography improve_cleanup->optimize_lc Option 2 end Re-evaluate Method Performance spe_plr->end optimize_lc->end

References

Technical Support Center: Troubleshooting Low Signal Intensity in Mass Spectrometric Analysis of Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity issues during the mass spectrometric analysis of codeinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS analysis?

A1: Low signal intensity for this compound can stem from a variety of factors, broadly categorized as issues related to the instrument, the sample, or the method. The most common culprits include:

  • Suboptimal Ion Source Parameters: Inefficient ionization is a primary cause of poor signal. Key parameters in the electrospray ionization (ESI) source, such as capillary voltage, cone voltage, gas flow rates, and temperature, must be optimized for this compound.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound, leading to a significant drop in signal intensity.[1][2]

  • Sample Preparation Issues: Problems with sample preparation, such as incomplete extraction, sample degradation, or the presence of contaminants, can all lead to lower than expected signal intensity.

  • Inappropriate LC-MS Method Parameters: Suboptimal chromatographic conditions, including mobile phase composition and gradient, can result in poor peak shape and reduced signal intensity.[3]

  • Instrument Contamination or Malfunction: A dirty ion source, clogged capillaries, or a poorly calibrated mass spectrometer can all contribute to a general loss of sensitivity.[4]

  • In-source Fragmentation: If the cone voltage is too high, this compound may fragment within the ion source, reducing the intensity of the precursor ion.[5][6]

Q2: My this compound signal is weak and inconsistent. Where should I start troubleshooting?

A2: A logical first step is to determine if the issue lies with the mass spectrometer or the LC method and sample. A systematic approach is crucial for efficient troubleshooting.

A good starting point is to perform a direct infusion of a pure this compound standard into the mass spectrometer. This bypasses the LC system and allows you to assess the performance of the ion source and mass analyzer in isolation. If you observe a strong and stable signal during direct infusion, the problem is likely related to your LC conditions or sample preparation. If the signal is still weak or unstable, the issue is likely with the mass spectrometer itself.

Below is a troubleshooting workflow to guide your investigation.

TroubleshootingWorkflow cluster_lc LC/Sample Troubleshooting cluster_ms MS Troubleshooting start Low this compound Signal infusion Direct Infusion of Standard start->infusion lc_issue Investigate LC/Sample Issues infusion->lc_issue Strong Signal ms_issue Investigate MS Issues infusion->ms_issue Weak Signal sample_prep Check Sample Preparation lc_issue->sample_prep source_clean Clean Ion Source ms_issue->source_clean lc_method Optimize LC Method sample_prep->lc_method matrix_effects Assess Matrix Effects lc_method->matrix_effects solution Signal Restored matrix_effects->solution tune_cal Tune and Calibrate MS source_clean->tune_cal source_params Optimize Source Parameters tune_cal->source_params source_params->solution PostColumnInfusion cluster_lc_system LC System cluster_infusion Post-Column Infusion lc_pump LC Pump injector Injector (Blank Matrix) lc_pump->injector column Analytical Column injector->column tee column->tee syringe_pump Syringe Pump (this compound Std) syringe_pump->tee ms Mass Spectrometer tee->ms

References

optimization of extraction efficiency for codeinone from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of codeinone extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the extraction of this compound?

A1: The most critical parameter is the pH of the aqueous sample solution. This compound, like codeine, is a basic compound. To ensure it is in its neutral, non-ionized form for efficient partitioning into an organic solvent during Liquid-Liquid Extraction (LLE) or for proper retention on certain Solid-Phase Extraction (SPE) cartridges, the pH of the sample should be adjusted to be alkaline. For LLE, a pH in the range of 9.5-10 is often optimal for maximizing extraction efficiency.[1][2] For mixed-mode SPE, the pH must be carefully controlled during the loading and elution steps to manage the analyte's charge state.

Q2: Which extraction method is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: The choice between SPE and LLE depends on the specific requirements of your experiment.

  • Solid-Phase Extraction (SPE) generally offers cleaner extracts, higher analyte concentration, and is more amenable to automation for high-throughput applications.[3][4] It can be highly selective, especially when using mixed-mode or molecularly imprinted polymer cartridges.[5]

  • Liquid-Liquid Extraction (LLE) is a classic, cost-effective technique that is effective for simpler sample matrices.[4][6] However, it can be more labor-intensive, consume larger volumes of organic solvents, and is more prone to forming emulsions.[7]

For complex matrices like plasma or urine, SPE is often preferred for its superior cleanup capabilities, which helps to minimize matrix effects in subsequent analysis by LC-MS/MS or GC-MS.[8]

Q3: What are "matrix effects" and how can they affect my this compound analysis?

A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the sample matrix during mass spectrometry analysis.[8][9][10] These effects can lead to poor accuracy, imprecision, and reduced sensitivity in your quantitative results.[9][11] Biological fluids like plasma and urine are known to cause significant matrix effects.[12][13] Strategies to mitigate matrix effects include improving sample cleanup (e.g., using a more rigorous SPE protocol), optimizing chromatographic separation to separate this compound from interfering compounds, or using a stable isotope-labeled internal standard.[8][14]

Q4: Can I use a method developed for codeine to extract this compound?

A4: Yes, in most cases, methods developed for codeine can be adapted for this compound with minor modifications. Codeine and this compound have very similar chemical structures and physicochemical properties, including their pKa. Therefore, the principles governing their extraction behavior regarding pH, solvent choice, and sorbent interaction are largely the same. However, it is essential to validate the method specifically for this compound to ensure optimal performance and accuracy.[11]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Low recovery is a common issue that can arise from several factors.[15] Use the following guide to diagnose and resolve the problem.

  • Check Sample pH: Is the pH of your aqueous sample correctly adjusted? For LLE, the pH should be basic (e.g., 9.5-10) to neutralize the this compound molecule.[1][16] For SPE, ensure the pH is appropriate for the sorbent chemistry at each step (load, wash, elute).

  • Evaluate Extraction Solvent (LLE): Is your organic solvent appropriate? Solvents like chloroform (B151607) or mixtures containing isopropanol (B130326) are often effective.[17][18] The principle of "like dissolves like" is critical; ensure the solvent can effectively solubilize this compound.[19] Consider increasing the solvent-to-sample volume ratio to improve partitioning.[6]

  • Check SPE Cartridge and Procedure: Have you chosen the correct SPE sorbent (e.g., reversed-phase C18, or a mixed-mode cation exchange)? Has the cartridge been properly conditioned and equilibrated? Breakthrough (analyte loss during sample loading) can occur if the flow rate is too high or the sorbent is not correctly matched to the sample solvent.[19] Ensure your elution solvent is strong enough to desorb the analyte completely.

  • Assess Analyte Stability: this compound may be susceptible to degradation under certain conditions (e.g., extreme pH, temperature, or light exposure).[15] Minimize processing time and consider adding antioxidants if degradation is suspected.

Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting start Start: Low this compound Recovery check_ph Verify Sample pH (e.g., 9.5-10 for LLE) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Action: Adjust pH and re-extract ph_ok->adjust_ph No check_solvent Evaluate Extraction Solvent (LLE) or SPE Elution Solvent ph_ok->check_solvent Yes adjust_ph->check_ph solvent_ok Solvent/Elution Appropriate? check_solvent->solvent_ok change_solvent Action: Select stronger/more appropriate solvent or increase volume solvent_ok->change_solvent No check_spe_procedure Review SPE Procedure (Conditioning, Loading, Washing) solvent_ok->check_spe_procedure Yes change_solvent->check_solvent spe_ok Procedure Correct? check_spe_procedure->spe_ok optimize_spe Action: Re-optimize SPE steps (e.g., flow rate, wash solvent) spe_ok->optimize_spe No check_stability Consider Analyte Degradation spe_ok->check_stability Yes optimize_spe->check_spe_procedure stability_ok Degradation Unlikely? check_stability->stability_ok stabilize_sample Action: Use antioxidants, protect from light/heat stability_ok->stabilize_sample No end_node Problem Resolved / Further Investigation stability_ok->end_node Yes stabilize_sample->end_node

Caption: Troubleshooting flowchart for low this compound recovery.

Issue 2: High Variability in Results (Poor Precision)

  • Inconsistent Sample Processing: Ensure every sample is treated identically. Use calibrated pipettes for all volume measurements and ensure consistent timing for steps like vortexing and incubation.

  • Emulsion Formation (LLE): Inconsistent emulsion formation and separation can lead to variable recovery. To break emulsions, try centrifugation, adding salt to the aqueous phase ("salting out"), or gentle agitation.[17]

  • SPE Channeling: In SPE, if the sample or solvents create channels through the sorbent bed instead of passing through it uniformly, extraction will be inconsistent. Ensure a slow, steady flow rate and avoid letting the sorbent bed dry out during critical steps.[4]

Quantitative Data Summary

The following tables summarize typical performance data for opioid extraction methods from complex matrices. While this data is for codeine, it serves as a strong baseline for expected this compound performance.

Table 1: Comparison of Extraction Method Performance for Codeine

Extraction MethodMatrixRecovery (%)Limit of Detection (LOD)Reference
Solid-Phase Extraction (SPE)Plasma~80%-[12]
Magnetic SPEHuman Urine-0.67 ng/mL[5]
Dispersive Liquid-Liquid MicroextractionWater-18 ng/mL[18]
Continuous Sample Drop Flow MicroextractionPlasma41.6 - 52.1%25.0 µg/L[16]
pH-switchable DES-LPMEWhole Blood76 - 83%0.5 µg/L[13]

Table 2: Influence of pH on Codeine Extraction Recovery (DLLME-SFO Method)

Sample pHRelative Recovery (%)
7.0~20%
8.0~55%
9.0~85%
9.5>95%
10.0>95%
11.0~90%
11.5~80%
Data adapted from graphical representation in reference[1].

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline for a mixed-mode cation exchange SPE. It should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add 2 mL of a weak acid buffer (e.g., 0.1 M formic acid) to acidify the sample.

    • Vortex for 30 seconds, then centrifuge for 10 minutes at 3000 rpm to precipitate proteins. Use the supernatant for the next step.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 3 mL) by passing 1 mL of methanol (B129727), followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for your LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine

  • Sample Pre-treatment:

    • To 2 mL of urine, add an internal standard.

    • Add a basifying agent (e.g., 10% sodium hydroxide[17] or concentrated ammonium hydroxide) dropwise while vortexing to adjust the sample pH to 9.5-10.0.

  • Extraction:

    • Add 5 mL of an appropriate organic extraction solvent (e.g., chloroform, or a 9:1 mixture of chloroform:isopropanol).

    • Cap the tube and vortex vigorously for 2 minutes or mix on a mechanical rocker for 15 minutes.

  • Phase Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers and break any emulsions.

  • Collection:

    • Carefully transfer the bottom organic layer to a clean tube using a glass pipette. Avoid aspirating any of the aqueous layer or interfacial material.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for developing and optimizing a this compound extraction method.

Extraction_Workflow cluster_dev Method Development cluster_opt Optimization cluster_val Validation define_obj Define Objectives (Matrix, Analyte, Sensitivity) select_method Select Method (SPE vs. LLE) define_obj->select_method initial_params Select Initial Parameters (pH, Solvent/Sorbent) select_method->initial_params optimize_ph Optimize Sample pH initial_params->optimize_ph optimize_solvent Optimize Solvent/Sorbent & Wash/Elution Steps optimize_ph->optimize_solvent optimize_volume Optimize Solvent/Sample Volume Ratios optimize_solvent->optimize_volume assess_recovery Assess Recovery & Precision optimize_volume->assess_recovery assess_matrix Evaluate Matrix Effects assess_recovery->assess_matrix final_protocol Finalize Protocol assess_matrix->final_protocol

Caption: General workflow for extraction method optimization.

References

Navigating the Synthesis of Codeinone: A Technical Support Center for Reduced Hazardous Waste

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to advancing sustainable pharmaceutical manufacturing, this technical support center offers a comprehensive guide to refining the synthesis of codeinone with a focus on minimizing hazardous waste. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and comparative data to address challenges encountered during the implementation of greener chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of hazardous waste in traditional this compound synthesis?

A1: Traditional methods for the oxidation of codeine to this compound often rely on stoichiometric reagents containing heavy metals, which are a primary source of hazardous waste. The most notable is the use of chromium(VI) reagents, such as chromium trioxide (CrO₃) or dichromate salts. These substances are toxic and carcinogenic, and their waste streams require specialized and costly disposal procedures. The use of chlorinated solvents in these processes also contributes significantly to the hazardous waste profile.

Q2: What are the main "green" or more sustainable alternatives to traditional this compound synthesis?

A2: Greener alternatives focus on replacing hazardous reagents with more environmentally benign options and improving reaction efficiency. Key alternative methods include:

  • Catalytic Air Oxidation: This method uses a catalytic amount of a metal salt, such as manganese or copper salts, with air or oxygen as the primary oxidant.[1] This approach significantly reduces heavy metal waste.

  • Oppenauer-type Oxidation: This method employs aluminum alkoxides and a ketone, such as cyclohexanone, as the oxidant, avoiding the use of heavy metals.[2]

  • Enzymatic Synthesis: Biocatalytic methods utilize enzymes, such as this compound reductase, to perform the oxidation. These reactions are highly selective, occur in aqueous media under mild conditions, and generate minimal hazardous waste.

Q3: How can solvent selection impact the environmental footprint of this compound synthesis?

A3: Solvents are a major contributor to the waste generated in pharmaceutical processes. Replacing hazardous solvents like chloroform (B151607) and benzene (B151609) with safer alternatives is a key principle of green chemistry. Recommended solvents for opiate synthesis include alcohols (e.g., ethanol, isopropanol) and esters (e.g., ethyl acetate), which have lower toxicity and are more readily biodegradable. Water is an ideal green solvent, particularly in biocatalytic processes.

Troubleshooting Guides

Catalytic Air Oxidation (Manganese/Copper Catalysis)

Issue 1: Low or Inconsistent Product Yield

  • Potential Cause: Catalyst deactivation or poisoning.

    • Troubleshooting Steps:

      • Check for Impurities: Ensure the codeine starting material and solvent are free from impurities that can poison the catalyst.

      • Optimize Catalyst Loading: Too little catalyst will result in slow and incomplete reaction, while too much can sometimes lead to side reactions. Experiment with catalyst loading to find the optimal concentration.

      • Catalyst Regeneration: Some manganese catalysts can be deactivated through the formation of insoluble manganese oxides. Investigate literature procedures for the regeneration of your specific catalyst, which may involve washing with a mild acid or a reducing agent.

Issue 2: Formation of Peroxide Intermediates

  • Potential Cause: Incomplete reaction or imbalance in the catalytic cycle. A detrimental peroxide intermediate can sometimes form during the catalytic air oxidation of this compound.[1]

    • Troubleshooting Steps:

      • Introduce a Reducing Agent: The addition of a mild reducing agent, such as sodium thiosulfate, can help to quench peroxide intermediates as they form, preventing them from causing side reactions or degrading the product.[1]

      • Monitor Reaction Conditions: Ensure adequate mixing and oxygen supply. The reaction temperature should also be carefully controlled, as higher temperatures can sometimes favor the formation of peroxides.

Enzymatic Synthesis

Issue 1: Low Enzyme Activity or Stability

  • Potential Cause: Suboptimal reaction conditions or enzyme denaturation.

    • Troubleshooting Steps:

      • pH and Temperature Optimization: Ensure the reaction buffer is at the optimal pH for the specific enzyme being used. Maintain the reaction at the enzyme's optimal temperature to maximize activity and stability.

      • Cofactor Concentration: Many oxidoreductases require cofactors (e.g., NADP+). Ensure the cofactor is present in the correct concentration and that a cofactor regeneration system is in place if necessary.

      • Immobilization: Immobilizing the enzyme on a solid support can often improve its stability and allow for easier reuse.

Issue 2: Difficult Downstream Processing and Product Isolation

  • Potential Cause: Challenges in separating the product from the aqueous reaction medium and cellular debris (in whole-cell systems).

    • Troubleshooting Steps:

      • Extraction Solvent Selection: Use a green solvent with good partitioning for this compound to extract the product from the aqueous phase. Ethyl acetate (B1210297) is a commonly used and relatively benign option.

      • Filtration and Centrifugation: For whole-cell systems, efficient removal of cells and cellular debris is crucial. A combination of centrifugation and filtration may be necessary.

      • Chromatography Optimization: Develop a chromatography method that minimizes solvent usage. Consider techniques like supercritical fluid chromatography (SFC) as a greener alternative to traditional liquid chromatography.

Data Presentation: Comparison of Synthesis Methods

ParameterTraditional (CrO₃)Catalytic Air Oxidation (Mn/Cu)Enzymatic Synthesis
Primary Oxidant Chromium Trioxide (CrO₃)Air/OxygenAir/Oxygen
Key Reagents Sulfuric AcidManganese or Copper Salts, Reducing Agent (e.g., Sodium Thiosulfate)Enzyme (e.g., this compound Reductase), Cofactors (e.g., NADP+)
Typical Solvents Chlorinated Solvents, AcetoneAlcohols, WaterAqueous Buffer
Primary Hazardous Waste Chromium(VI) salts, Sulfuric acid wasteMinimal metal catalyst wasteBiodegradable cellular material
Byproducts Norcodeine, other oxidation byproductsPotential for peroxide intermediatesMinimal, highly selective
Safety Concerns Highly toxic and carcinogenic reagentsFlammable solventsGeneral lab safety

Experimental Protocols

Protocol 1: Catalytic Air Oxidation of Codeine to this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an air inlet, dissolve codeine in a suitable solvent (e.g., a mixture of water and a co-solvent like tert-butanol).

  • Catalyst Addition: Add a catalytic amount of a manganese salt (e.g., MnSO₄) and a reducing agent (e.g., sodium thiosulfate).

  • Reaction Execution: Vigorously stir the mixture at a controlled temperature (e.g., 50-70 °C) while bubbling air through the solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture, filter to remove the catalyst, and extract the this compound with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Oppenauer-type Oxidation of Codeine to this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve codeine in a dry, non-polar solvent such as toluene.

  • Reagent Addition: Add a stoichiometric excess of a ketone, such as cyclohexanone, followed by a solution of an aluminum alkoxide (e.g., aluminum isopropoxide) in the same solvent.

  • Reaction Execution: Heat the reaction mixture to reflux and stir for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture and quench by the slow addition of water or a dilute acid.

  • Purification: Filter the resulting aluminum salts and wash with the reaction solvent. The combined organic phases are then washed with water and brine, dried, and concentrated. The crude this compound is purified by chromatography or recrystallization.[2]

Visualizations

Traditional_vs_Greener_Synthesis cluster_0 Traditional Synthesis cluster_1 Greener Synthesis (Catalytic) Codeine_T Codeine CrO3 Chromium Trioxide (CrO3) + Sulfuric Acid Codeine_T->CrO3 Oxidation Codeinone_T This compound CrO3->Codeinone_T Chlorinated_Solvent Chlorinated Solvent Chlorinated_Solvent->CrO3 Hazardous_Waste Hazardous Waste (Cr(VI), Acidic Waste) Codeinone_T->Hazardous_Waste Generates Codeine_G Codeine Catalyst Mn/Cu Catalyst + Air (O2) Codeine_G->Catalyst Oxidation Codeinone_G This compound Catalyst->Codeinone_G Green_Solvent Greener Solvent (e.g., Water, Ethanol) Green_Solvent->Catalyst Minimal_Waste Minimal Waste (Recyclable Catalyst) Codeinone_G->Minimal_Waste Generates Signaling_Pathway cluster_troubleshooting Troubleshooting Logic for Catalytic Oxidation Start Low Yield? Cause1 Catalyst Deactivation? Start->Cause1 Yes Cause2 Peroxide Formation? Start->Cause2 No Cause1->Cause2 No Solution1 Check Purity Optimize Loading Regenerate Catalyst Cause1->Solution1 Yes Solution2 Add Reducing Agent (e.g., Na2S2O3) Control Temperature Cause2->Solution2 Yes End Improved Yield Solution1->End Solution2->End

References

Technical Support Center: Improving Regioselectivity in Codeinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with codeinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioselectivity challenges in reactions with this compound?

A1: this compound possesses multiple reactive sites, leading to potential challenges in controlling reaction outcomes. The most common issues include:

  • Aromatic Ring Substitution: Electrophilic substitution on the aromatic ring can lead to a mixture of isomers (substitution at C-1, C-2, etc.). The methoxy (B1213986) group and the overall ring system influence the position of substitution.

  • C-14 Functionalization: Directing reactions to the C-14 position is a common goal for synthesizing potent opioid receptor modulators. Achieving selective C-14 hydroxylation or amination requires specific methodologies to prevent reactions at other sites.

  • C-6 Keto Group vs. C-7/C-8 Alkene: The α,β-unsaturated ketone system presents two reactive sites for nucleophilic attack and other additions. Controlling the selectivity between the C-6 carbonyl group and the C-7/C-8 double bond is crucial.

  • Enzymatic Reduction: In biocatalytic systems, the reduction of this compound to codeine can be complicated by the presence of its isomer, neopinone (B3269370). This compound reductase (COR) can also reduce neopinone to the undesired byproduct neopine (B1233045), impacting the regioselectivity of the desired reduction.

Q2: How can protecting groups be used to improve the regioselectivity of reactions involving this compound?

A2: Protecting groups are essential tools for temporarily masking a reactive functional group to direct a reaction to another site. For this compound, several strategies can be employed:

  • C-6 Keto Group Protection: The C-6 keto group can be protected as a ketal (e.g., using ethylene (B1197577) glycol) to prevent its reaction with nucleophiles or reducing agents, thereby allowing for selective modification at other positions. This ketal can be removed under acidic conditions to regenerate the ketone.

  • Tertiary Amine (N-17) Modification: While the tertiary amine is generally less reactive, it can be converted to a carbamate (B1207046) to modify its electronic and steric properties, which can influence the reactivity of the rest of the molecule.

  • Phenolic Hydroxyl Group (in morphinone (B1233378) analogues): For derivatives of this compound that have a free phenolic hydroxyl group (like morphinone), this group can be protected as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether) or an ester to direct electrophilic aromatic substitution to other positions on the aromatic ring.

Q3: What is the role of directing groups in controlling regioselectivity on the aromatic ring of this compound?

A3: In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring of this compound direct incoming electrophiles to specific positions. The primary directing group is the C-3 methoxy group (-OCH3), which is an electron-donating group. Electron-donating groups are typically ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, this would favor substitution at the C-2 and C-4 positions. However, steric hindrance can also play a significant role in determining the final product distribution. For instance, nitration of codeine, a closely related compound, is regioselective for the 2-position due to the influence of the hydroxyl group at the 3-position in the morphine analogue.

Troubleshooting Guides

Problem 1: Low yield of codeine and formation of neopine byproduct during enzymatic reduction of this compound.

Cause: This issue arises in biocatalytic systems, often in engineered microorganisms, that convert thebaine to morphine, with this compound as an intermediate. This compound exists in equilibrium with its isomer, neopinone. The enzyme this compound reductase (COR) can reduce both this compound to the desired product, codeine, and neopinone to the undesired byproduct, neopine. If the isomerization of neopinone to this compound is slow, a significant amount of neopine will be formed, lowering the yield and regioselectivity of the desired reaction.

Solution:

  • Introduce Neopinone Isomerase (NISO): The most effective solution is to co-express the enzyme neopinone isomerase (NISO). NISO catalyzes the rapid and reversible isomerization of neopinone to this compound.[1] This shifts the equilibrium towards this compound, increasing its availability for reduction by COR and minimizing the formation of neopine.

  • Temporal Control of Enzyme Addition: In whole-cell biotransformation systems, a delay in the addition of the cells containing COR can allow more time for the spontaneous conversion of neopinone to this compound, which can improve the codeine-to-neopine ratio.

  • Enzyme Engineering: Site-directed mutagenesis of COR has been shown to alter its substrate specificity, leading to mutants with a higher preference for this compound over neopinone. For example, the M28E mutant of COR shows significantly decreased neopine formation.[1]

Problem 2: Poor regioselectivity in the 14-hydroxylation of this compound, with side products from reactions at other positions.

Cause: Direct oxidation of this compound to introduce a hydroxyl group at the C-14 position can be challenging. The oxidizing agents can potentially react with other parts of the molecule, such as the double bond or the aromatic ring, leading to a mixture of products and low yields of the desired 14-hydroxythis compound.

Solution:

  • Use of Catalytic Air Oxidation: A highly regioselective method involves the catalytic direct autoxidation of this compound using simple manganese or copper salts (e.g., MnSO4, KMnO4, or CuSO4) in an aqueous solution.[2] The presence of a reducing agent, such as sodium thiosulfate (B1220275), is crucial to reduce detrimental peroxide intermediates.

  • Protecting Group Strategy: An alternative approach is to first convert this compound into its dienol acetate (B1210297) derivative. This intermediate can then be oxidized with an agent like singlet oxygen or a peracid to introduce the 14-hydroxy group. The protecting group can then be removed. This multi-step process can offer higher yields and selectivity compared to direct oxidation of this compound.

Problem 3: Formation of multiple isomers during electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound.

Cause: The aromatic ring of this compound has several positions susceptible to electrophilic attack. The directing effect of the methoxy group at C-3 favors substitution at C-2 and C-4. However, reaction conditions and the specific electrophile can lead to a mixture of isomers, including substitution at the C-1 position.

Solution:

  • Control of Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity. It is crucial to carefully optimize these parameters. For instance, in related systems, palladium-catalyzed C-H activation has been used to achieve highly regioselective halogenation.

  • Use of Protecting Groups: Protecting the C-6 keto group as a ketal can alter the electronic properties of the molecule and may influence the regioselectivity of aromatic substitution.

  • Steric Hindrance: The use of bulkier reagents may favor substitution at the less sterically hindered positions of the aromatic ring.

  • Multi-step Synthesis via an Amino Intermediate: For some substitutions, a more controlled approach involves first introducing a nitro group, which can then be reduced to an amino group. This amino group can then be converted to other functionalities via diazotization reactions (Sandmeyer reaction), offering a more regioselective route to certain halogenated or other substituted analogues. For example, 1-fluorocodeine has been synthesized from codeine via a 1-aminocodeine intermediate.[3]

Data Presentation

Table 1: Regioselectivity of this compound Reductase (COR) in the Presence and Absence of Neopinone Isomerase (NISO)

StrategyKey EnzymesDelay in COR Addition (Δt)Codeine Yield (%)Neopine Yield (%)Codeine:Neopine Ratio
1T6ODM, COR0 min197520:80
2T6ODM, COR45 min48-55:45
2T6ODM, COR60 min48-59:41
3T6ODM, NISO, COR30 min64-70:30
3T6ODM, NISO, COR45 min64-74:26

Data adapted from a high-efficiency biocatalytic conversion study. T6ODM (thebaine 6-O-demethylase) converts thebaine to neopinone.

Experimental Protocols

Protocol 1: Catalytic 14-Hydroxylation of this compound

This protocol describes the direct autoxidation of this compound to 14-hydroxythis compound using a manganese catalyst.

Materials:

  • This compound

  • Manganese(II) sulfate (B86663) (MnSO4)

  • Sodium thiosulfate

  • Aqueous buffer solution (e.g., pH 8)

  • Air or Oxygen source

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Dissolve this compound in an appropriate aqueous buffer solution. Note: Solubility may be limited, and the use of a co-solvent might be necessary, but this can affect the reaction outcome.

  • Add a catalytic amount of MnSO4 to the solution.

  • Add sodium thiosulfate to the reaction mixture.

  • Stir the reaction mixture vigorously while bubbling air or oxygen through it at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, acidify the mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 14-hydroxythis compound.

Protocol 2: Regioselective Reduction of this compound to Codeine

This protocol describes the chemical reduction of the C-6 keto group of this compound to the corresponding alcohol, codeine.

Materials:

Procedure:

  • Dissolve this compound in methanol.

  • In a separate flask, suspend sodium borohydride in methanol.

  • Add the sodium borohydride suspension to the this compound solution.

  • Allow the mixture to stand at room temperature for approximately 1.5 hours.

  • Concentrate the reaction mixture to about half of its original volume.

  • Dilute the concentrated mixture with a 10% sodium hydroxide solution.

  • Heat the resulting clear solution to boiling for a short period.

  • After cooling, dilute the solution with water and extract it multiple times with chloroform.

  • Combine the chloroform extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield codeine.

Visualizations

enzymatic_reduction_pathway cluster_0 Desired Pathway cluster_1 Undesired Pathway Thebaine Thebaine Neopinone Neopinone Thebaine->Neopinone T6ODM This compound This compound Neopinone->this compound NISO (fast) spontaneous (slow) Neopine Neopine Neopinone->Neopine COR Neopinone->Neopine Codeine Codeine This compound->Codeine COR This compound->Codeine troubleshooting_aromatic_substitution start Problem: Mixture of Isomers in Aromatic Ring Substitution check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions use_pg Consider Protecting Groups (e.g., C-6 Ketal) check_conditions->use_pg No optimize Optimize Conditions check_conditions->optimize Yes steric_hindrance Evaluate Steric Hindrance (Use Bulky Reagents) use_pg->steric_hindrance No apply_pg Apply Protecting Group Strategy use_pg->apply_pg Yes multistep Consider Multi-step Synthesis (via Nitro/Amino Intermediate) steric_hindrance->multistep No change_reagent Change Reagent steric_hindrance->change_reagent Yes new_route Design New Synthetic Route multistep->new_route Yes solution Improved Regioselectivity multistep->solution No (Re-evaluate) optimize->solution apply_pg->solution change_reagent->solution new_route->solution

References

Technical Support Center: Addressing Poor Codeinone Solubility in Assay Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor solubility of codeinone in aqueous assay buffers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this?

A1: This is a common issue due to the physicochemical properties of this compound. This compound is a semi-synthetic opioid derivative that is sparingly soluble in water and aqueous buffers like Phosphate Buffered Saline (PBS).[1][2] It is significantly more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

Q2: What is the maximum concentration of DMSO I can use in my assay without affecting the results?

A2: The tolerance for DMSO is highly dependent on the specific assay, enzyme, or cell line being used.[3] As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid toxicity.[4] For enzymatic assays, it is recommended to keep the final DMSO concentration below 1% (v/v), although some robust enzymes may tolerate up to 5%.[3] It is crucial to perform a solvent tolerance test to determine the highest concentration of DMSO that does not impact your specific assay's outcome.[4]

Q3: Can adjusting the pH of my assay buffer improve the solubility of this compound?

Q4: Are there alternatives to organic co-solvents for solubilizing this compound?

A4: Yes, several alternative strategies can be employed. Solubilizing agents such as surfactants (e.g., Tween 80) and cyclodextrins can be effective.[4][6] Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility and stability.[7][8][9]

Troubleshooting Guide

If you are encountering solubility issues with this compound in your assays, follow these troubleshooting steps:

Problem: this compound precipitates out of solution upon dilution in aqueous buffer.

Potential Cause Recommended Solution(s)
High Final Concentration of this compound Determine the maximum soluble concentration of this compound in your final assay buffer through empirical testing.
Rapid Change in Solvent Polarity Perform a serial dilution. Instead of a single large dilution, prepare a series of dilutions from your high-concentration organic stock into the final assay buffer.[4] When adding the stock solution to the buffer, do so dropwise while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations of the organic solvent.[4]
Inappropriate Organic Solvent Concentration Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, ideally below 1% for enzymatic assays and 0.5% for cell-based assays.[3][4] Perform a solvent tolerance experiment to determine the maximum allowable concentration for your specific system.
Suboptimal pH of the Assay Buffer For this compound, which is likely a basic compound, try slightly lowering the pH of your assay buffer. Ensure the final pH is within the optimal range for your assay components.[4]
Insufficient Solubilization Consider the use of solubilizing agents. Surfactants like Tween 80 (at 0.01-1% v/v) or cyclodextrins can be added to the assay buffer to enhance this compound's solubility.[4][7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Dimethylformamide (DMF)20 mg/mL[2]
Dimethyl sulfoxide (DMSO)10 mg/mL[2]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[2]
WaterSparingly soluble[1][10]

Table 2: Recommended Final Concentrations of Common Co-solvents and Solubilizing Agents

Agent Recommended Final Concentration (v/v) Key Considerations
DMSO < 0.5% (cell-based assays), < 1% (enzyme assays)Can be toxic to cells and inhibit enzymes at higher concentrations.[3][4]
Ethanol 1-5%Often used in combination with other co-solvents; can affect protein stability.[5]
Tween 80 0.01-1%Can interfere with cell membranes and some assay readouts.[4]
Cyclodextrins Varies depending on the specific cyclodextrin (B1172386) and compoundCan significantly improve solubility and stability of hydrophobic compounds.[7][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously and/or sonicate in a water bath until the this compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution to Final Assay Concentration

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in 100% DMSO. For example, if your final desired concentration is 10 µM and the final DMSO concentration should be 0.1%, prepare a 10 mM stock and then a 100X intermediate stock (1 mM) in DMSO.

  • Final Dilution: Add the appropriate volume of the intermediate stock to your pre-warmed assay buffer while vortexing or stirring to ensure rapid and thorough mixing. For the example above, you would add 1 µL of the 1 mM intermediate stock to 99 µL of assay buffer.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the organic solvent(s) used to dissolve the this compound to account for any solvent effects on the assay.[3]

Visualizations

experimental_workflow cluster_start Start: Poor this compound Solubility cluster_preparation Stock Solution Preparation cluster_dilution Dilution Strategy cluster_optimization Assay Optimization cluster_end Outcome start Precipitation Observed in Assay stock Prepare High-Concentration Stock in 100% DMSO start->stock serial_dilution Perform Serial Dilution stock->serial_dilution vortex Add Dropwise to Buffer while Vortexing serial_dilution->vortex solvent_tolerance Determine Max. Tolerated Solvent Concentration vortex->solvent_tolerance If precipitation persists end Clear Solution, Reliable Assay Data vortex->end If soluble ph_adjustment Adjust Buffer pH solvent_tolerance->ph_adjustment solubilizing_agent Incorporate Solubilizing Agent (e.g., Cyclodextrin, Surfactant) ph_adjustment->solubilizing_agent solubilizing_agent->end

Caption: Troubleshooting workflow for addressing poor this compound solubility.

Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.

References

Codeinone Stabilization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with codeinone. The information provided is intended to assist in ensuring the long-term stability of this compound during experimental procedures and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is an α,β-unsaturated ketone, a chemical structure known for its reactivity. Its primary degradation pathways are not extensively documented in publicly available literature, but based on its chemical structure and the behavior of related opioids, potential degradation includes:

  • Reduction: The ketone group can be reduced back to the corresponding alcohol, codeine. This can be enzymatically catalyzed.[1][2]

  • Oxidation: Further oxidation, such as 14-hydroxylation to form 14-hydroxythis compound, can occur, particularly in the presence of certain catalysts and oxygen.[3][4]

  • Hydrolysis: In acidic solutions, this compound may be transformed into other products.[1]

  • Photodegradation: Like many opioids, this compound may be sensitive to light, which can catalyze oxidation and other rearrangement reactions.[5][6]

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For solid, crystalline this compound, the recommended storage condition is at -20°C . Under these conditions, it is reported to be stable for at least five years . To prevent degradation, it is also crucial to store it in an airtight container, protected from light.

Q3: How should I store this compound in solution for short-term and long-term use?

A3: The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light.[5]

  • Short-Term (up to 24 hours): For immediate experimental use, solutions should be prepared fresh. If temporary storage is necessary, keep the solution at 2-8°C and protected from light.

  • Long-Term: Long-term storage of this compound in solution is generally not recommended due to its reactivity. If necessary, solutions should be stored at -20°C or below, protected from light, and in a tightly sealed container to prevent solvent evaporation and ingress of oxygen. The choice of solvent and pH is critical; slightly acidic conditions (around pH 3.5) have been shown to be relatively stable for the related compound codeine phosphate (B84403).[5]

Q4: I am observing a loss of potency in my this compound sample. What are the likely causes?

A4: A loss of potency, indicated by a decrease in the peak area of this compound in your analytical method (e.g., HPLC), can be attributed to several factors:

  • Improper Storage: Exposure to elevated temperatures, light, or oxygen can accelerate degradation.

  • pH Instability: If your sample is in a solution, the pH may not be optimal for stability.

  • Reactive Excipients: If formulated, some excipients may react with the α,β-unsaturated ketone moiety of this compound.

  • Microbial Contamination: In non-sterile aqueous solutions, microbial growth can lead to enzymatic degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms:

  • Appearance of new peaks in your HPLC/UPLC chromatogram during a stability study.

  • A decrease in the peak area of the main this compound peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation Perform a forced degradation study to identify potential degradation products. Compare the retention times of the unknown peaks with those of the degradants.
Contamination Ensure proper cleaning of all glassware and equipment. Analyze a blank (solvent) injection to check for system contamination.
Interaction with Container Investigate potential leaching from or adsorption to the storage container. Consider using amber glass vials.
Issue 2: Poor Reproducibility in Stability Assays

Symptoms:

  • High variability in the measured concentration of this compound across replicate samples or time points.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhomogeneous Sample Ensure complete dissolution and thorough mixing of the this compound solution before taking aliquots.
Inconsistent Storage Conditions Verify that all stability samples are stored under identical and tightly controlled conditions (temperature, light exposure).
Analytical Method Variability Validate your analytical method for precision, accuracy, and robustness according to ICH guidelines.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Container Additional Precautions
Solid (Crystalline) -20°C≥ 5 yearsAirtight, light-resistantStore under an inert atmosphere (e.g., argon or nitrogen) if possible.
Solution (Aqueous) -20°CNot Recommended (Short-term if necessary)Amber glass, airtightPrepare fresh. If storage is unavoidable, use a suitable buffer (e.g., citrate) at a slightly acidic pH.
Solution (Organic Solvent) -20°CDependent on solventAmber glass, airtightChoose a non-reactive, aprotic solvent.

Table 2: General Conditions for Forced Degradation Studies

Stress Condition Reagent/Parameter Typical Conditions Objective
Acid Hydrolysis 0.1 M HClRoom Temperature to 60°CTo investigate degradation in acidic environments.
Base Hydrolysis 0.1 M NaOHRoom Temperature to 60°CTo investigate degradation in alkaline environments.
Oxidation 3% H₂O₂Room TemperatureTo assess susceptibility to oxidative degradation.
Thermal Degradation 60°C - 80°CDry HeatTo evaluate the effect of temperature on stability.
Photodegradation ICH Q1B Option II1.2 million lux hours (visible) and 200 watt hours/m² (UV)To determine light sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound and to establish the specificity of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile (B52724) mixture).

  • Acid Degradation: Mix the stock solution with 0.1 M HCl. Store at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Degradation: Mix the stock solution with 0.1 M NaOH. Store at 60°C. Withdraw and neutralize aliquots as described for acid degradation.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots at various time points.

  • Thermal Degradation: Store a sample of solid this compound and a solution of this compound at 80°C. Analyze at predetermined time points.

  • Photodegradation: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B.[7][8] A control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the active substance.[9][10]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products and any process-related impurities.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 column is a common starting point for opioid analysis.

    • Mobile Phase: A gradient elution is typically required to separate the main compound from its more polar or less polar degradants. A common mobile phase combination is acetonitrile and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) with an adjusted pH.

  • Method Optimization:

    • Analyze the samples from the forced degradation study.

    • Adjust the mobile phase gradient, pH, and flow rate to achieve adequate resolution (>1.5) between this compound and all degradation peaks.

    • Use a photodiode array (PDA) detector to check for peak purity. The UV spectra of the upslope, apex, and downslope of the this compound peak should be identical.

  • Method Validation:

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

Codeinone_Degradation_Pathway Codeine Codeine This compound This compound (α,β-Unsaturated Ketone) Codeine->this compound Oxidation This compound->Codeine Reduction Hydroxythis compound 14-Hydroxythis compound This compound->Hydroxythis compound Oxidation [Catalytic] Other_Degradants Other Degradation Products This compound->Other_Degradants Hydrolysis, Photolysis

Caption: Potential degradation and formation pathways of this compound.

Troubleshooting_Workflow Start Instability Observed (e.g., new peaks, potency loss) Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Solution Review Solution Parameters (pH, Solvent, Excipients) Check_Storage->Check_Solution Conditions OK Reformulate Reformulate or Adjust Storage/Handling Protocol Check_Storage->Reformulate Conditions Not OK Perform_Forced_Degradation Perform Forced Degradation Study Check_Solution->Perform_Forced_Degradation Parameters OK Check_Solution->Reformulate Parameters Not OK Validate_Method Validate Analytical Method (ICH Q2) Perform_Forced_Degradation->Validate_Method Identify_Degradants Identify Degradants (e.g., LC-MS) Validate_Method->Identify_Degradants Identify_Degradants->Reformulate End Stability Issue Resolved Reformulate->End

Caption: Troubleshooting workflow for this compound stability issues.

Storage_Logic Compound_Form Form of this compound? Solid Solid Compound_Form->Solid Solid Solution Solution Compound_Form->Solution Solution Store_Solid Store at -20°C in airtight, light- resistant container Solid->Store_Solid Storage_Duration Storage Duration? Solution->Storage_Duration Short_Term Short-Term (<24h) Storage_Duration->Short_Term Short-Term Long_Term Long-Term Storage_Duration->Long_Term Long-Term Store_Short_Term Store at 2-8°C Protected from light Prepare fresh if possible Short_Term->Store_Short_Term Store_Long_Term Not Recommended If necessary, store at -20°C in airtight, amber vial Consider solvent & pH Long_Term->Store_Long_Term

Caption: Logical diagram for determining appropriate this compound storage conditions.

References

Technical Support Center: Method Development for Separating Co-eluting Impurities with Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the development of analytical methods for the separation of codeinone and its co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for separating this compound and its impurities?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for analyzing this compound and its related substances. These methods provide the high resolution necessary for separating structurally similar compounds. Reversed-phase HPLC (RP-HPLC) utilizing C18 or C8 columns is a conventional starting point.[1] For identification and quantification at trace levels, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also frequently employed.[2][3]

Q2: Which potential impurities of this compound should I be aware of during method development?

A2: this compound may contain several process-related impurities and degradation products. Key impurities to consider include:

  • Morphinone: A closely related and often challenging impurity to separate.

  • Codeine: As the precursor to this compound, it may be present from an incomplete reaction.[4]

  • 14-hydroxythis compound: An oxidation product that can form during synthesis or degradation.[5][6][7]

  • Norcodeine, Methylcodeine, Codeine Dimer, and 10-hydroxycodeine: These have been identified as impurities in codeine and could potentially be present.[4][8]

Q3: What are the most critical parameters to optimize for the separation of this compound and its impurities?

A3: For a successful separation, the following parameters are crucial to optimize:

  • Mobile Phase pH: this compound and its impurities are ionizable, making their retention and selectivity highly dependent on the mobile phase pH.

  • Stationary Phase Chemistry: The choice of HPLC column (e.g., C18, C8, phenyl, cyano) will have a significant impact on separation selectivity.[1]

  • Organic Modifier: The type (e.g., acetonitrile, methanol) and concentration of the organic solvent in the mobile phase will influence retention times and resolution.

  • Buffer Concentration and Type: The buffer concentration and its components can affect peak shape and retention. Ion-pair reagents can also be employed to enhance the retention and separation of basic compounds like codeine.[8][9]

  • Column Temperature: Temperature can alter selectivity and the efficiency of the separation.

Q4: Can you provide a starting point for a separation method?

A4: A documented HPLC method for the separation of this compound and 14-hydroxythis compound utilizes a C18 column with a mobile phase of 18mM phosphate (B84403) buffer/13mM SDS (pH 7.5), acetonitrile, and methanol (B129727) in a ratio of 72.25:15.75:12.0.[5] This can serve as an excellent starting point for your method development.

Troubleshooting Guide

This guide provides solutions to common challenges encountered when separating co-eluting impurities from this compound.

Problem: Co-elution of this compound with a Critical Impurity (e.g., 14-hydroxythis compound, Codeine)

Logical Troubleshooting Workflow:

CoElution_Troubleshooting start Start: Co-elution of Impurity with this compound adjust_ph 1. Adjust Mobile Phase pH start->adjust_ph optimize_organic 2. Optimize Organic Modifier & Concentration adjust_ph->optimize_organic If resolution is insufficient resolution_achieved Resolution Achieved adjust_ph->resolution_achieved If successful change_column 3. Change Stationary Phase Chemistry optimize_organic->change_column If co-elution persists optimize_organic->resolution_achieved If successful gradient_optimization 4. Optimize Gradient Profile change_column->gradient_optimization For further refinement change_column->resolution_achieved If successful gradient_optimization->resolution_achieved If successful end Method Optimized resolution_achieved->end

Caption: A stepwise approach to resolving co-eluting peaks.

Detailed Troubleshooting Steps:
  • Adjust Mobile Phase pH:

    • Rationale: As basic compounds, the ionization of this compound and its impurities is highly sensitive to pH. Altering the pH can significantly change the selectivity between co-eluting peaks.

    • Action:

      • If using a neutral or acidic pH, consider increasing the pH to suppress the ionization of the basic analytes, which can improve peak shape and alter the elution order.

      • Conversely, if at a high pH, exploring a lower pH range may provide the desired selectivity.

    • Important Note: Always ensure your column is stable at the selected pH. While standard silica-based columns are typically stable between pH 2 and 8, hybrid or polymer-based columns can offer a broader pH range.

  • Optimize the Organic Modifier:

    • Rationale: The choice of organic solvent (acetonitrile vs. methanol) and its concentration can influence selectivity.

    • Action:

      • If using acetonitrile, try substituting it with methanol or a combination of both.

      • Vary the percentage of the organic modifier. A lower concentration generally increases retention and may improve the resolution of closely eluting compounds.

  • Change the Stationary Phase Chemistry:

    • Rationale: If mobile phase adjustments are not sufficient, changing the stationary phase provides a different separation mechanism.

    • Action:

      • If using a C18 column, consider a less hydrophobic C8 column.

      • For alternative selectivity, a phenyl-hexyl or cyano column can offer different interactions, such as pi-pi stacking, which can be advantageous for aromatic compounds like this compound.

  • Optimize the Gradient Profile (for gradient methods):

    • Rationale: The gradient slope can significantly impact the resolution of closely eluting peaks.

    • Action:

      • Employ a shallower gradient (a slower increase in the organic solvent concentration) to improve separation.

      • Introduce an isocratic hold at the solvent composition where the critical pair elutes to enhance resolution.

Experimental Protocols

Sample HPLC Protocol for the Separation of this compound and 14-hydroxythis compound

This protocol is adapted from a documented method and provides a robust starting point.[5]

ParameterSetting
Instrumentation HPLC or UPLC system with UV detector
Column Symmetry C18, 3.0 x 150 mm, 3.5 µm particle size
Mobile Phase 18mM Phosphate Buffer/13mM SDS pH 7.5 : Acetonitrile : Methanol (72.25:15.75:12.0)
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection Wavelength 220 nm
Injection Volume 5 µL
Sample Diluent 0.85% Phosphoric Acid Solution
Run Time 50 minutes

Quantitative Data Summary

The following tables present key system suitability parameters and a template for summarizing your quantitative data during method validation.

System Suitability Criteria[5]
ParameterAcceptance Criteria
Resolution between this compound and 14-hydroxythis compoundNLT 2.8
Tailing factor of 14-hydroxythis compound0.7 - 2.0
%RSD of 6 replicate injectionsNMT 2.0%
Template for Method Validation Data
AnalyteRetention Time (min)Resolution (with respect to this compound)Tailing FactorLOD (µg/mL)LOQ (µg/mL)
This compound[Record Value]-[Record Value][Record Value][Record Value]
14-hydroxythis compound[Record Value][Record Value][Record Value][Record Value][Record Value]
Codeine[Record Value][Record Value][Record Value][Record Value][Record Value]
Other Impurity[Record Value][Record Value][Record Value][Record Value][Record Value]

References

Validation & Comparative

A Comparative Analysis of Codeine and Morphine's Analgesic Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the analgesic potency of codeine and morphine, two commonly used opioid analgesics. The information presented is intended for researchers, scientists, and drug development professionals engaged in pain research and the development of novel analgesic therapies. This document summarizes key quantitative data, details common experimental protocols for assessing analgesic efficacy, and illustrates relevant biological pathways and experimental workflows.

Executive Summary

Morphine, the prototypical opioid agonist, demonstrates significantly higher analgesic potency compared to codeine. Codeine functions as a prodrug, requiring metabolic conversion to morphine for its primary analgesic effects. This metabolic variability, dependent on the activity of the cytochrome P450 enzyme CYP2D6, contributes to its lower and more unpredictable analgesic efficacy. Preclinical studies consistently show that a much higher dose of codeine is required to produce an analgesic effect equivalent to that of morphine.

Data Presentation: Comparative Analgesic Potency

The following table summarizes the median effective dose (ED50) of codeine and morphine in common preclinical models of analgesia. A lower ED50 value indicates higher potency.

AnalgesicTest ModelAdministrationED50 (mg/kg)Potency Ratio (Morphine:Codeine)
Morphine Acetic Acid Writhing TestIntraperitoneal (i.p.)0.121 : 51.4
Codeine Acetic Acid Writhing TestIntraperitoneal (i.p.)6.17
Morphine Tail-Flick TestIntraperitoneal (i.p.)5.011 : 9.4
Codeine Tail-Flick TestIntraperitoneal (i.p.)46.95
Morphine Hot Plate TestSubcutaneous (s.c.)~5-10Not Directly Compared (Qualitative)
Codeine Hot Plate TestSubcutaneous (s.c.)Not DeterminedMorphine shows greater analgesic effect at equimolar doses[1]

Note: ED50 values can vary depending on the specific experimental conditions, animal strain, and route of administration.

Clinically, the relative potency of oral codeine to oral morphine is estimated to be approximately 1:10, meaning that 10mg of oral morphine is roughly equivalent to 100mg of oral codeine.[2] Some sources suggest a conversion factor of 0.17, where 100mg of codeine is equivalent to about 17mg of oral morphine.

Mechanism of Action: A Tale of Two Opioids

Morphine exerts its analgesic effects by directly binding to and activating µ-opioid receptors (MOR) in the central nervous system (CNS). This activation leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and the transmission of pain signals.

Codeine, on the other hand, has a low affinity for opioid receptors. Its analgesic properties are primarily attributed to its metabolic conversion to morphine. This conversion is catalyzed by the CYP2D6 enzyme in the liver. Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of metabolism, resulting in variable analgesic responses among individuals. "Poor metabolizers" may experience little to no pain relief from codeine, while "ultra-rapid metabolizers" are at an increased risk of morphine toxicity.

cluster_Codeine Codeine Metabolism cluster_Morphine_Action Morphine's Analgesic Action Codeine Codeine CYP2D6 CYP2D6 Enzyme (in Liver) Codeine->CYP2D6 Morphine_from_Codeine Morphine CYP2D6->Morphine_from_Codeine MOR µ-Opioid Receptor (MOR) (in CNS) Morphine_from_Codeine->MOR Morphine Morphine Morphine->MOR G_Protein G-protein Activation MOR->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Neurotransmitter_Release->Analgesia

Figure 1. Signaling pathways of codeine and morphine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of analgesic potency.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity.

  • Animals: Male albino mice (20-30 g) are typically used.

  • Procedure:

    • Animals are divided into control, standard (e.g., morphine), and test groups.

    • The test compound or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined absorption period (e.g., 30 minutes), a 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Endpoint: A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.

Tail-Flick Test

This method assesses centrally mediated analgesia.

  • Apparatus: A tail-flick analgesiometer that applies a radiant heat source to the tail.

  • Procedure:

    • The basal reaction time (latency) for the animal to flick its tail away from the heat source is determined before drug administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • The test drug is administered, and the tail-flick latency is measured at various time points post-administration.

  • Endpoint: An increase in the tail-flick latency is indicative of an analgesic effect.

Hot Plate Test

This test also measures centrally mediated analgesia.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the paws, jumping) is recorded. A cut-off time is employed to prevent injury.

    • The baseline latency is measured before drug administration.

    • The test compound is administered, and the reaction time is measured at different intervals.

  • Endpoint: A significant increase in the reaction time compared to the baseline indicates analgesia.

cluster_Workflow Experimental Workflow for Analgesic Testing Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Group_Allocation Group Allocation (Control, Standard, Test) Animal_Acclimation->Group_Allocation Baseline_Measurement Baseline Nociceptive Measurement Group_Allocation->Baseline_Measurement Drug_Administration Drug/Vehicle Administration Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Nociceptive Measurement at Time Intervals Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (e.g., ED50 Calculation) Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. A generalized experimental workflow for analgesic assays.

Conclusion

The evidence from both preclinical and clinical studies unequivocally establishes that morphine is a substantially more potent analgesic than codeine. The reliance of codeine on metabolic activation to morphine introduces a significant element of variability in its therapeutic effect. For researchers and drug development professionals, this fundamental difference in potency and mechanism of action is a critical consideration in the design of analgesic studies and the development of new pain therapies. While both are effective analgesics, the choice between them in a clinical or research setting must be guided by an understanding of their distinct pharmacological profiles.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Codeinone Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of codeinone in human plasma against established alternative techniques. The presented data underscores the performance and reliability of the novel method, offering a robust solution for pharmacokinetic and toxicokinetic studies.

Performance Characteristics of Analytical Methods

The following table summarizes the key performance characteristics of the newly validated LC-MS/MS method for this compound compared to alternative analytical techniques commonly employed for opioid analysis in plasma.

ParameterNew Validated LC-MS/MS Method (this compound)Alternative LC-MS/MS Method (Hydrocodone)Alternative GC-MS Method (Oxycodone)Alternative HPLC-UV Method (Codeine)
Linearity (ng/mL) 0.1 - 2001 - 100010 - 200050 - 750
Limit of Detection (LOD) (ng/mL) 0.050.5210
Limit of Quantification (LOQ) (ng/mL) 0.111050
Accuracy (%) 95.8 - 104.292.3 - 107.188.5 - 109.890 - 110
Precision (CV%) < 6.5< 8.0< 10.0< 15.0
Recovery (%) > 90> 85> 80> 80

Experimental Protocols

New Validated LC-MS/MS Method for this compound

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of this compound in human plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, 300 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound-d3) is added.

  • Vortexing and Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a new vial for analysis.

2. Liquid Chromatography:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is used for chromatographic separation.

  • Mobile Phase: A gradient elution is employed with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: The flow rate is maintained at 0.4 mL/min.

  • Injection Volume: 5 µL of the prepared sample is injected.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • MRM Transitions:

    • This compound: [Precursor Ion] -> [Product Ion]

    • This compound-d3 (IS): [Precursor Ion] -> [Product Ion]

4. Method Validation:

The method was validated according to international guidelines, assessing for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the validation of the new analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Injection supernatant->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis data_analysis ms_detection->data_analysis Data Acquisition linearity Linearity accuracy Accuracy precision Precision selectivity Selectivity lod_loq LOD/LOQ recovery Recovery data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->selectivity data_analysis->lod_loq data_analysis->recovery validation_parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative Parameters Method_Validation Method_Validation Linearity_Range Linearity_Range Method_Validation->Linearity_Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOQ LOQ Method_Validation->LOQ Selectivity Selectivity Method_Validation->Selectivity LOD LOD Method_Validation->LOD Matrix_Effect Matrix_Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability

pharmacological comparison of codeinone versus oxycodone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of opioid pharmacology, a nuanced understanding of the structure-activity relationships and functional profiles of different agonists is paramount for the development of safer and more effective analgesics. This guide provides a detailed, data-driven comparison of two structurally related opioids: codeinone and oxycodone. While oxycodone is a widely prescribed pain therapeutic, this compound is primarily known as a key intermediate in the synthesis of other opioids. This comparison aims to elucidate their distinct pharmacological characteristics, drawing upon available experimental data.

At a Glance: Key Pharmacological Parameters

The following tables summarize the core quantitative data for this compound and oxycodone, providing a snapshot of their receptor binding affinities and in vitro functional activities.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound Data Not AvailableData Not AvailableData Not Available
Oxycodone 25.87[1]Low Affinity[2]Possible Activity[2][3]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity

CompoundAssayReceptorParameterValue
This compound Data Not AvailableMOR, DOR, KOREC50, EmaxData Not Available
Oxycodone cAMP InhibitionMOREC50Data Available[4]
MOREfficacyFull Agonist[4]

EC50 represents the concentration of a drug that gives a half-maximal response. Emax represents the maximum response achievable by a drug.

Deep Dive: Receptor Interaction and Signaling

The pharmacological effects of opioids are primarily mediated through their interaction with three main types of G protein-coupled receptors (GPCRs): the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Oxycodone: A Mu-Opioid Receptor Agonist with Kappa Influences

Oxycodone is a semi-synthetic opioid that exerts its analgesic effects primarily as a full agonist at the µ-opioid receptor (MOR).[3] Its binding affinity for the MOR has been determined, with a reported Ki value of 25.87 nM.[1] In functional assays, such as those measuring the inhibition of cyclic AMP (cAMP), oxycodone demonstrates full agonist activity at the MOR.[4]

Interestingly, some evidence suggests that oxycodone's pharmacological profile may also be influenced by its interaction with the κ-opioid receptor (KOR).[2][3] Animal studies have indicated that the antinociceptive effects of oxycodone may be mediated by both µ- and possibly κ-opioid receptors.[2] However, its affinity for the δ-opioid receptor (DOR) is considered to be low.[2]

This compound: An Under-Characterized Pharmacological Profile

This compound, a ketone derivative of codeine, is a crucial intermediate in the manufacturing of several semi-synthetic opioids, including hydrocodone and oxycodone. Despite its pivotal role in opioid synthesis, its own pharmacological profile at opioid receptors is not well-documented in publicly available literature. Extensive searches for quantitative data on its binding affinities (Ki values) and functional activities (EC50, Emax) at MOR, DOR, and KOR did not yield specific experimental results. This represents a significant gap in the understanding of its direct opioid activity.

Experimental Methodologies: A Closer Look

The data presented in this guide are derived from established in vitro experimental protocols designed to characterize the interaction of compounds with opioid receptors.

Radioligand Binding Assays

Receptor binding affinities (Ki values) are typically determined using competitive radioligand binding assays. This technique involves incubating cell membranes expressing the opioid receptor of interest with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (e.g., oxycodone). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated. A lower Ki value signifies a higher affinity of the compound for the receptor.

In Vitro Functional Assays

The functional activity of an opioid (i.e., whether it is an agonist, antagonist, or partial agonist, and its potency and efficacy) is assessed using various in vitro assays. Two common methods are:

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins, which is an early step in the signaling cascade following receptor activation by an agonist. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G protein. The amount of bound [³⁵S]GTPγS is then quantified, providing a measure of the agonist's potency (EC50) and efficacy (Emax).

  • cAMP Inhibition Assay: Mu, delta, and kappa opioid receptors are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] cAMP inhibition assays measure the ability of a compound to reduce forskolin-stimulated cAMP levels in cells expressing the opioid receptor of interest. The potency (EC50) and efficacy (Emax) of the agonist in inhibiting cAMP production are then determined.

Visualizing Opioid Receptor Signaling

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathway of a µ-opioid receptor agonist and a typical experimental workflow for its characterization.

Mu-Opioid Receptor Signaling Pathway Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP Opioid_Agonist Opioid Agonist (e.g., Oxycodone) Opioid_Agonist->MOR Binds to ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Opioid Compound Screening Workflow Opioid Compound Screening Workflow start Start: Synthesized Opioid Compound binding_assay Radioligand Binding Assay (Determine Ki at MOR, DOR, KOR) start->binding_assay functional_assay In Vitro Functional Assay (e.g., GTPγS or cAMP) binding_assay->functional_assay determine_activity Determine Potency (EC50) and Efficacy (Emax) functional_assay->determine_activity in_vivo_testing In Vivo Animal Models (Analgesia, Side Effects) determine_activity->in_vivo_testing clinical_trials Clinical Trials in_vivo_testing->clinical_trials end End: Approved Therapeutic clinical_trials->end

References

Evaluating Codeinone Cross-Reactivity in Opiate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cross-reactivity of codeinone, a minor metabolite of codeine, in commonly used opiate immunoassays. Understanding the potential for cross-reactivity is critical for the accurate interpretation of urine drug screening results in clinical and forensic settings. This document outlines the performance of various opiate immunoassays, details the experimental protocols for assessing cross-reactivity, and presents the underlying principles of these screening tests.

Immunoassay Cross-Reactivity Landscape

Opiate immunoassays are a primary screening tool for detecting the presence of opiates in biological samples, most commonly urine. These assays utilize antibodies that recognize and bind to specific structural features of opiate molecules. However, the specificity of these antibodies can vary, leading to cross-reactivity with structurally similar compounds. This can result in false-positive results, necessitating confirmatory testing by more specific methods like gas chromatography-mass spectrometry (GC-MS).[1][2][3][4]

While extensive data is available on the cross-reactivity of common opiates such as morphine, codeine, hydrocodone, and oxycodone, specific quantitative data on the cross-reactivity of this compound is notably limited in manufacturer's package inserts and the broader scientific literature. Opiate immunoassays are primarily designed to detect morphine and codeine.[5][6][7] The structural similarity between this compound and other opiates suggests a potential for cross-reactivity, but the extent of this interaction is not well-documented.

The following table summarizes the known cross-reactivity of various opiates in commercially available immunoassays. It is important to note the absence of specific data for this compound.

Table 1: Cross-Reactivity of Common Opiates in Selected Immunoassays

CompoundDRI® Opiate Assay (300 ng/mL cutoff)EMIT® II Plus Opiate Assay (300 ng/mL cutoff)CEDIA® Opiate Assay (300 ng/mL cutoff)
Morphine 100% (Calibrator)100% (Calibrator)100% (Calibrator)
Codeine High Cross-ReactivityHigh Cross-ReactivityHigh Cross-Reactivity
Hydrocodone ~80-100%High Cross-ReactivityVariable Cross-Reactivity
Hydromorphone ~50-70%High Cross-ReactivityVariable Cross-Reactivity
Oxycodone Low to Moderate Cross-ReactivityLow Cross-ReactivityLow Cross-Reactivity
Oxymorphone Low Cross-ReactivityLow Cross-ReactivityLow Cross-Reactivity
This compound Data Not Available Data Not Available Data Not Available

Note: Cross-reactivity is often expressed as the concentration of the substance that produces a result equivalent to the cutoff concentration of the primary analyte (morphine). The percentages provided are estimations based on available data and can vary between specific assay lots and instrument platforms.

Experimental Protocols for Assessing Cross-Reactivity

A standardized protocol is crucial for the accurate evaluation of immunoassay cross-reactivity. The following methodology is a widely accepted approach for determining the interference potential of a compound like this compound.

Principle

This protocol involves "spiking" a known concentration of the test compound (this compound) into a drug-free urine matrix and then analyzing the sample using the opiate immunoassay. The response of the assay to the test compound is compared to the response of the assay's calibrator (typically morphine) to determine the degree of cross-reactivity.[8]

Materials
  • Opiate immunoassay kit (e.g., DRI®, EMIT®, CEDIA®) and corresponding analyzer

  • Certified drug-free human urine

  • Certified reference standard of this compound

  • Calibrators and controls for the opiate immunoassay

  • Precision pipettes and sterile containers

  • Confirmatory analysis equipment (e.g., GC-MS or LC-MS/MS) for verification

Procedure
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Preparation of Spiked Samples:

    • Create a series of dilutions of the this compound stock solution in drug-free human urine to achieve a range of concentrations.

    • The concentration range should encompass clinically and forensically relevant levels.

  • Immunoassay Analysis:

    • Analyze the prepared spiked samples, along with the assay calibrators and controls, on the automated immunoassay analyzer according to the manufacturer's instructions.

    • Record the assay response for each sample (e.g., absorbance, rate of reaction).

  • Determination of Cross-Reactivity:

    • Identify the concentration of this compound that produces a result equivalent to the assay's cutoff calibrator (e.g., 300 ng/mL morphine).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100

  • Confirmatory Analysis:

    • To ensure the purity of the spiked samples and validate the immunoassay results, a subset of the samples should be analyzed using a confirmatory method such as GC-MS or LC-MS/MS.

Visualizing the Process and Principles

To better illustrate the concepts discussed, the following diagrams are provided.

G Immunoassay Principle: Competitive Binding cluster_0 Scenario 1: No Drug Present cluster_1 Scenario 2: Drug Present Antibody_1 Antibody Substrate_1 Substrate Enzyme-Labeled Drug_1 Enzyme-Labeled Drug Enzyme-Labeled Drug_1->Antibody_1 Binds Colored Product_1 Colored Product Substrate_1->Colored Product_1 No reaction (Enzyme Blocked) Antibody_2 Antibody Drug_2 Drug (e.g., this compound) Drug_2->Antibody_2 Binds Enzyme-Labeled Drug_2 Enzyme-Labeled Drug Substrate_2 Substrate Enzyme-Labeled Drug_2->Substrate_2 Enzyme is free Colored Product_2 Colored Product Substrate_2->Colored Product_2 Reaction occurs G Experimental Workflow for Cross-Reactivity Testing Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Spiked Prepare Spiked Urine Samples (Varying Concentrations) Prep_Stock->Prep_Spiked IA_Analysis Analyze Samples with Immunoassay Prep_Spiked->IA_Analysis Record_Results Record Assay Response IA_Analysis->Record_Results Confirm Confirmatory Analysis (GC-MS/LC-MS/MS) IA_Analysis->Confirm Determine_CR Determine Concentration Equivalent to Cutoff Record_Results->Determine_CR Calculate_Percent Calculate % Cross-Reactivity Determine_CR->Calculate_Percent End End Calculate_Percent->End Confirm->End

References

In Vivo Comparative Metabolism of Codeinone and its Parent Compounds: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo metabolism of codeinone and its structurally related parent opioids, codeine and morphine. The information presented is based on available experimental data to facilitate a deeper understanding of their pharmacokinetic profiles and metabolic fates.

Executive Summary

Codeine, a widely used analgesic, exerts its primary therapeutic effects through its metabolic conversion to morphine. This compound, a minor but identified metabolite of codeine, is also of significant interest due to its structural similarity to other potent opioids. Understanding the comparative metabolism of these three compounds is crucial for predicting their efficacy, duration of action, and potential for drug-drug interactions. This guide summarizes the key metabolic pathways, presents available quantitative data, and outlines the experimental methodologies used in their study. While the metabolism of codeine and morphine is well-documented, in vivo data on this compound remains comparatively limited.

Comparative Metabolic Pathways

The in vivo biotransformation of codeine, morphine, and this compound is a complex process primarily occurring in the liver and involving a series of enzymatic reactions. The major pathways are outlined below.

Codeine Metabolism

Codeine is extensively metabolized through three main pathways:

  • Glucuronidation: The most significant metabolic route, where approximately 50-70% of a codeine dose is converted to codeine-6-glucuronide (B1240514) (C6G) by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[1]

  • N-demethylation: Around 10-15% of codeine is N-demethylated by Cytochrome P450 3A4 (CYP3A4) to form norcodeine.[1]

  • O-demethylation: A critical pathway for its analgesic effect, where 0-15% of codeine is converted to morphine by Cytochrome P450 2D6 (CYP2D6).[1]

  • Oxidation: A minor pathway involves the oxidation of codeine to this compound.[2]

Morphine Metabolism

Morphine, either administered directly or formed from codeine, undergoes the following primary metabolic transformations:

  • Glucuronidation: This is the principal route of morphine metabolism. Approximately 60% is converted to morphine-3-glucuronide (B1234276) (M3G), and 5-10% is converted to the active metabolite morphine-6-glucuronide (B1233000) (M6G).[1]

  • N-demethylation: A minor pathway, catalyzed mainly by CYP3A4, leads to the formation of normorphine.[1]

This compound Metabolism

Direct in vivo metabolic studies on this compound are not as extensively reported as for codeine and morphine. However, based on its chemical structure and related compounds, the following pathways are proposed:

  • Reduction: this compound can be reduced to hydrocodone. This reaction is catalyzed by enzymes such as morphinone (B1233378) reductase.

  • Demethylation: Similar to codeine, O-demethylation of this compound would lead to the formation of morphinone.

The following diagram illustrates the interconnected metabolic pathways of codeine, this compound, and morphine.

Metabolic Pathways of Codeine, this compound, and Morphine Codeine Codeine This compound This compound Codeine->this compound Oxidation Morphine Morphine Codeine->Morphine CYP2D6 (~0-15%) C6G Codeine-6-glucuronide (Inactive) Codeine->C6G UGT2B7 (~50-70%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (~10-15%) Hydrocodone Hydrocodone (Active) This compound->Hydrocodone Reduction Morphinone Morphinone This compound->Morphinone O-demethylation M3G Morphine-3-glucuronide (Inactive) Morphine->M3G UGT (~60%) M6G Morphine-6-glucuronide (Active) Morphine->M6G UGT (~5-10%) Normorphine Normorphine Morphine->Normorphine CYP3A4 (Minor)

Metabolic pathways of codeine and its derivatives.

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of codeine and morphine. Direct comparative in vivo quantitative data for this compound is limited in the current literature.

Table 1: In Vivo Metabolism of Codeine in Humans (Single 30 mg Oral Dose) [3]

MetabolitePercentage of Dose Excreted in Urine (Mean ± SD)
Codeine-6-glucuronide81.0 ± 9.3
Norcodeine2.16 ± 1.44
Morphine0.56 ± 0.39
Morphine-3-glucuronide2.10 ± 1.24
Morphine-6-glucuronide0.80 ± 0.63
Normorphine2.44 ± 2.42

Table 2: In Vivo Formation of this compound from Codeine in Guinea Pigs [2]

CompoundDose AdministeredMetabolite Formed% of Dose Produced (in 6 hr)
CodeineSubcutaneousThis compound10.5
CodeineSubcutaneousMorphinone2.7

Experimental Protocols

The following sections detail the methodologies employed in the in vivo metabolism studies of these opioids.

Animal Models and Drug Administration
  • Species: In vivo studies on opioid metabolism have been conducted in various animal models, including guinea pigs and rats.

  • Drug Administration: For the study on this compound formation, guinea pigs were administered codeine via subcutaneous injection.[2] This route is often chosen to bypass first-pass metabolism in the liver, allowing for a clearer understanding of systemic metabolism.

Sample Collection and Preparation
  • Biological Matrix: Bile was the primary biological matrix used for the isolation and identification of this compound and morphinone as metabolites of codeine in guinea pigs.[2]

  • Sample Processing: The collected bile was processed to isolate the metabolites. This involved the formation of 2-mercaptoethanol (B42355) (ME) adducts to stabilize the reactive ketone metabolites for analysis.[2]

Analytical Methodologies
  • Chromatography: High-performance liquid chromatography (HPLC) was the primary technique used for the separation of the metabolites. A reverse-phase C18 column was employed with a mobile phase consisting of a sodium phosphate (B84403) buffer and acetonitrile.[2]

  • Mass Spectrometry: For structural elucidation, fast atom bombardment mass spectrometry (FAB-MS) was utilized.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 400 MHz Fourier transform-NMR was used to confirm the structure of the isolated metabolite adducts.[2]

The following diagram outlines a general experimental workflow for an in vivo opioid metabolism study.

Experimental Workflow cluster_in_vivo In Vivo Phase cluster_analytical Analytical Phase AnimalModel Animal Model Selection (e.g., Guinea Pig, Rat) DrugAdmin Drug Administration (e.g., Subcutaneous) AnimalModel->DrugAdmin SampleCollection Biological Sample Collection (e.g., Bile, Urine, Plasma) DrugAdmin->SampleCollection SamplePrep Sample Preparation (e.g., Adduct Formation, Extraction) SampleCollection->SamplePrep Separation Chromatographic Separation (e.g., HPLC) SamplePrep->Separation Detection Detection & Identification (e.g., MS, NMR) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

General workflow for in vivo opioid metabolism studies.

Conclusion

The in vivo metabolism of codeine and morphine is well-characterized, with glucuronidation and demethylation being the predominant pathways. This compound has been identified as a metabolite of codeine in vivo, though a comprehensive understanding of its own metabolic fate is still an area for further research. The provided data and experimental protocols offer a foundational understanding for researchers in the field of drug metabolism and development. Future studies focusing on the direct in vivo comparative metabolism of this compound will be invaluable in completing the metabolic puzzle of this class of opioids.

References

Structure-Activity Relationship (SAR) Studies of Codeinone Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various codeinone analogues. By examining the impact of structural modifications on opioid receptor binding affinity, functional activity, and in vivo analgesic potency, this document aims to inform the rational design of novel opioid analgesics with improved therapeutic profiles. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and research workflows.

Introduction to this compound and its Analogues

This compound is a morphinan (B1239233) alkaloid and a key intermediate in the biosynthesis of morphine and the semi-synthesis of several opioid analgesics.[1] Its scaffold has been a fertile ground for medicinal chemists to explore structural modifications to modulate its pharmacological properties. The primary targets for these modifications are the various functional groups and positions on the morphinan skeleton, including the C3-methoxy group, the C6-keto group, the C7-C8 double bond, the C14-hydroxyl group, and the N17-methyl group. Understanding the SAR of this compound analogues is crucial for developing new opioids with desired characteristics, such as increased potency, higher selectivity for specific opioid receptors (μ, δ, or κ), and reduced adverse effects like respiratory depression, constipation, and abuse potential.[2][3]

Comparative Analysis of this compound Analogues

The following sections detail the SAR at key positions of the this compound scaffold, supported by quantitative data from various studies.

Modifications at the C6-Position

The C6-keto group of this compound is a common site for modification. Alterations at this position can significantly impact a compound's interaction with opioid receptors. For instance, the introduction of bulky substituents or modifications that alter the stereochemistry at C6 can influence binding affinity and functional efficacy.

Modifications at the C14-Position

The introduction of a hydroxyl group or other substituents at the C14 position has been a particularly fruitful area of research. 14-Hydroxythis compound derivatives often exhibit enhanced potency compared to their parent compounds. The nature of the substituent at C14 can modulate the conformation of the entire molecule, leading to altered interactions with the opioid receptor binding pocket.[2][4] For example, the introduction of a 14-benzyloxy group has been shown to reduce affinity and selectivity for the δ-opioid receptor.[4]

Modifications at the N17-Position

The N-substituent on the morphinan skeleton plays a critical role in determining the functional activity of the ligand, ranging from full agonism to partial agonism and antagonism.[2] Replacing the N-methyl group of this compound with larger alkyl or aralkyl groups can significantly alter the pharmacological profile. For instance, substitution with an N-phenethyl group has been shown to influence both in vitro and in vivo activity.[2]

Modifications at Other Positions

Modifications at other positions, such as the C5 and C7-C8 positions, also contribute to the overall pharmacological profile of this compound analogues. Saturation of the C7-C8 double bond to yield dihydrothis compound derivatives can affect potency and receptor selectivity.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for a selection of this compound analogues compared to the parent compound and standard opioids.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Analogues

CompoundStructural Modificationμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference(s)
Codeine-~3300>10000>10000[7]
Dihydrocodeine7,8-dihydro300590014000[5]
Dihydromorphine7,8-dihydro, 3-OH0.3--[5]
14-Thiocyanatothis compound14-SCN---[8]
14-Bromothis compound14-Br---[8]
14-Chlorothis compound14-Cl---[8]
14-(Phenylhydroxyamino)this compound14-N(OH)Ph---[9]

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vivo Analgesic Potency of this compound Analogues

CompoundTestRoute of AdministrationAnalgesic Potency (ED50, mg/kg)Relative Potency (Morphine = 1)Reference(s)
CodeineTail-flick (mouse)s.c.~10-20~0.1-0.2[10]
MorphineTail-flick (mouse)s.c.~1-21[10]
14-(Phenylhydroxyamino)this compound derivatives (N-Me)Tail-flick (mouse)--~0.1-0.3[9]

Note: ED50 is the dose required to produce a therapeutic effect in 50% of the population. Potency can vary depending on the specific assay and animal model used.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the μ, δ, and κ-opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or guinea pig brain homogenates).

  • Radioligand specific for the receptor subtype:

    • μ-opioid receptor: [³H]-DAMGO.[7]

    • δ-opioid receptor: [³H]-DPDPE.[7]

    • κ-opioid receptor: [³H]-U69593.[7]

  • Test compound (this compound analogue) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the incubation buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by agonists.

Objective: To determine the potency (EC50) and efficacy (Emax) of a this compound analogue in activating G-proteins via an opioid receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (unlabeled GTPγS).

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP in the assay buffer.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction and separate the bound [³⁵S]GTPγS by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from this curve.

Tail-Flick Test

This is an in vivo assay to assess the analgesic properties of a compound in rodents.

Objective: To measure the antinociceptive effect of a this compound analogue.

Apparatus: Tail-flick analgesiometer with a radiant heat source.

Animals: Mice or rats.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment.

  • Baseline Latency: Gently restrain the animal and place its tail over the radiant heat source. Measure the time it takes for the animal to flick its tail away from the heat (tail-flick latency). This is the baseline reading. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., subcutaneously or intraperitoneally).

  • Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The data is often expressed as the percentage of maximum possible effect (%MPE) = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts relevant to the SAR of this compound analogues.

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., this compound Analogue) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Gβγ modulates MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway Gβγ can activate cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia & Other Cellular Responses PKA->Analgesia Ion_Channels->Analgesia MAPK_Pathway->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

sar_study_workflow Start Start: Identify Lead Compound (e.g., this compound) Design Design Analogues (Modify Scaffold at C6, C14, N17, etc.) Start->Design Synthesis Chemical Synthesis of Analogues Design->Synthesis In_Vitro_Assays In Vitro Screening - Receptor Binding Assays (Ki) - Functional Assays (EC50, Emax) Synthesis->In_Vitro_Assays Data_Analysis_1 Analyze In Vitro Data (Potency, Selectivity) In_Vitro_Assays->Data_Analysis_1 Data_Analysis_1->Design Iterative Design In_Vivo_Assays In Vivo Testing (Promising Candidates) - Analgesia (e.g., Tail-Flick) - Side Effect Profiling Data_Analysis_1->In_Vivo_Assays Promising Analogues Data_Analysis_2 Analyze In Vivo Data (Efficacy, Therapeutic Index) In_Vivo_Assays->Data_Analysis_2 SAR_Elucidation Elucidate Structure-Activity Relationships (SAR) Data_Analysis_2->SAR_Elucidation Optimization Lead Optimization & Further Design Cycles SAR_Elucidation->Optimization Optimization->Design End End: Identify Candidate Drug Optimization->End

Caption: Typical Workflow for a Structure-Activity Relationship (SAR) Study.

References

Codeine vs. Hydrocodone: A Head-to-Head Comparison of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the receptor binding characteristics of two commonly prescribed opioid analgesics: codeine and hydrocodone. Understanding the nuanced interactions of these compounds with opioid receptors is fundamental to grasping their pharmacological profiles and informing the development of novel therapeutics. This document summarizes key binding affinity data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Quantitative Receptor Binding Affinity

The binding affinity of a ligand for a receptor is a critical determinant of its potency and potential for off-target effects. The affinity is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the reported Kᵢ values for codeine and hydrocodone at the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

CompoundReceptor SubtypeKᵢ (nM)Reference
Codeine Mu (µ)2,580Volpe, D. A., et al. (2011)
Delta (δ)10,000Mignat, C., et al. (1995)
Kappa (κ)7,700Mignat, C., et al. (1995)
Hydrocodone Mu (µ)39.7Volpe, D. A., et al. (2011)
Delta (δ)>10,000Not available in a direct comparative study
Kappa (κ)>10,000Not available in a direct comparative study

Note: The Kᵢ values for the mu-opioid receptor for both codeine and hydrocodone are from a single, uniform study, allowing for a direct and reliable comparison.[1] Data for the delta and kappa receptor binding of hydrocodone from a directly comparable study were not available. The presented values for codeine at the delta and kappa receptors are from a separate study.[2] Variations in experimental conditions can influence Kᵢ values, and therefore, comparisons across different studies should be made with caution.

Experimental Protocols

The determination of receptor binding affinities is a cornerstone of pharmacological research. The most common method employed is the competitive radioligand binding assay. Below is a detailed protocol representative of the methodology used to obtain the data presented.

Competitive Radioligand Binding Assay for Opioid Receptor Affinity

1. Membrane Preparation:

  • Tissues (e.g., guinea pig brain) or cells expressing the opioid receptor of interest (e.g., CHO-hMOR) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then ultracentrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor, [³H]DPDPE for the delta-opioid receptor, and [³H]U-69,593 for the kappa-opioid receptor).

  • Increasing concentrations of the unlabeled test compound (codeine or hydrocodone) are added to compete with the radioligand for binding to the receptor.

  • A set of wells containing only the radioligand and membranes determines total binding.

  • Another set of wells containing the radioligand, membranes, and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) is used to determine non-specific binding.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach binding equilibrium.

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.

  • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Detection cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Codeine/Hydrocodone) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Radioligand Binding Assay Workflow

Signaling Pathways

Upon binding to opioid receptors, both codeine and hydrocodone, as agonists, initiate a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins and can also involve β-arrestins, which play a role in receptor desensitization and internalization, as well as initiating their own signaling cascades.

G-Protein Signaling Pathway

The canonical signaling pathway for opioid receptors involves the activation of inhibitory G-proteins (Gᵢ/G₀).

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid Opioid Agonist (Codeine/Hydrocodone) Receptor Opioid Receptor (GPCR) Opioid->Receptor Binding G_Protein Gα(i/o)βγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channel G_Protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Ion_Channel->Cellular_Response

Opioid Receptor G-Protein Signaling
β-Arrestin Pathway

Following prolonged agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This process uncouples the receptor from the G-protein and can initiate receptor internalization and β-arrestin-mediated signaling.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid Opioid Agonist Receptor Opioid Receptor Opioid->Receptor Binding GRK GRK Receptor->GRK Recruitment P_Receptor Phosphorylated Receptor GRK->Receptor Phosphorylation Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Binding Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling Beta_Arrestin->Signaling

β-Arrestin Recruitment Pathway

References

validation of codeinone as an intermediate in a multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of intermediates is a cornerstone of robust and reproducible multi-step synthetic processes. Codeinone, a pivotal intermediate in the synthesis of several semi-synthetic opioids, requires thorough characterization to ensure the efficiency, purity, and overall success of the synthetic route. This guide provides a comparative analysis of common methods for the synthesis of this compound, detailing experimental protocols and the analytical techniques essential for its validation.

This compound serves as a key precursor in the manufacturing of valuable pharmaceuticals, including oxycodone and thebaine. Its identity, purity, and yield at this intermediate stage significantly impact the quality and overall output of the final active pharmaceutical ingredient (API). Therefore, stringent validation of this compound is not merely a procedural step but a critical quality control measure.

Comparative Analysis of this compound Synthesis

The transformation of codeine to this compound is primarily an oxidation reaction. Several methods are employed in research and industrial settings, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as scale, desired purity, and reagent availability.

Synthesis MethodOxidizing Agent/ReagentsTypical YieldKey AdvantagesKey Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineHighMild reaction conditions, high yields.Requires cryogenic temperatures (-78 °C), malodorous byproducts (dimethyl sulfide).[1][2][3]
Oppenauer Oxidation Aluminum isopropoxide, Acetone (B3395972)Moderate to HighHigh selectivity for secondary alcohols, does not oxidize other sensitive functional groups.[4][5][6]Requires stoichiometric amounts of aluminum alkoxide, can be slow.[4][5]
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)VariableHeterogeneous reaction simplifies product isolation.Requires a large excess of MnO₂, yields can be inconsistent.[7]

Experimental Protocols for this compound Synthesis

Detailed and reproducible experimental protocols are crucial for the successful synthesis and validation of this compound. Below are representative procedures for the Swern and Oppenauer oxidations of codeine.

Swern Oxidation of Codeine

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][3]

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • A solution of codeine (1.0 equivalent) in anhydrous DCM is then added slowly to the reaction mixture. The resulting mixture is stirred for 1-2 hours at -78 °C.

  • Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is purified by column chromatography on silica (B1680970) gel.

Oppenauer Oxidation of Codeine

The Oppenauer oxidation provides a selective method for oxidizing secondary alcohols in the presence of other sensitive functional groups.[4][5][6]

Procedure:

  • To a solution of codeine (1.0 equivalent) in a suitable solvent such as toluene (B28343) or benzene, is added a large excess of a ketone, typically acetone or cyclohexanone, which also serves as the hydride acceptor.[5]

  • A solution of aluminum isopropoxide (1.0-1.5 equivalents) in the same solvent is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a dilute acid.

  • The resulting mixture is filtered to remove aluminum salts.

  • The filtrate is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by crystallization or column chromatography.

Analytical Validation of this compound

Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical TechniquePurposeExpected Results for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR: Characteristic signals for aromatic protons, olefinic protons, the N-methyl group, and the methoxy (B1213986) group. ¹³C NMR: A distinct signal for the ketone carbonyl carbon (C6) around 208 ppm, along with signals for the other 17 carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (297.3 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.A strong absorption band in the region of 1670-1690 cm⁻¹ corresponding to the α,β-unsaturated ketone carbonyl stretching vibration.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak corresponding to this compound, with the area of the peak used to determine purity against a reference standard.

Signaling Pathways and Experimental Workflows

Visualizing the synthetic pathways and analytical workflows can aid in understanding the process.

Synthetic Pathway to Oxycodone Synthetic Pathway from Codeine to Oxycodone via this compound Codeine Codeine Oxidation Oxidation (e.g., Swern, Oppenauer) Codeine->Oxidation This compound This compound (Intermediate) Oxidation->this compound Hydroxylation 14-Hydroxylation This compound->Hydroxylation Hydroxythis compound 14-Hydroxythis compound Hydroxylation->Hydroxythis compound Reduction Reduction Hydroxythis compound->Reduction Oxycodone Oxycodone (Final Product) Reduction->Oxycodone

Synthetic pathway from codeine to oxycodone.

Analytical_Workflow Analytical Workflow for this compound Validation cluster_synthesis Synthesis cluster_validation Validation Codeine Codeine Oxidation Oxidation Reaction Codeine->Oxidation Crude_this compound Crude this compound Oxidation->Crude_this compound Purification Purification (Chromatography/Crystallization) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_this compound->NMR MS Mass Spectrometry Pure_this compound->MS IR IR Spectroscopy Pure_this compound->IR HPLC HPLC Analysis Pure_this compound->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Workflow for the synthesis and validation of this compound.

Alternative Intermediates

In some synthetic strategies, particularly in biocatalysis, alternative pathways that may or may not proceed through a distinct this compound intermediate are being explored. For instance, enzymatic conversions of thebaine can lead to neopinone, which is then isomerized to this compound before reduction to codeine.[8][9] In such cascades, the isolation and validation of each intermediate may be challenging, and the focus shifts to the validation of the final product and the characterization of the enzymatic system. However, for most chemical syntheses of oxycodone and other 14-hydroxy opioids from codeine, this compound remains a non-negotiable and critical intermediate to validate. The direct oxidation of codeine to 14-hydroxythis compound is often inefficient.

References

Unraveling the Analgesic Landscape: A Comparative Guide to Codeinone Derivatives in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and safer analgesics is a continuous journey. Codeinone derivatives, a class of opioid compounds, represent a promising avenue in this pursuit. This guide provides an objective comparison of the efficacy of various this compound derivatives in preclinical pain models, supported by experimental data, to aid in the evaluation and selection of candidates for further development.

This comparative analysis delves into the analgesic potency of several this compound derivatives, focusing on their performance in established rodent models of pain: the tail-flick, hot-plate, and acetic acid-induced writhing tests. These assays are fundamental in assessing the central and peripheral analgesic effects of novel compounds.

Quantitative Efficacy of this compound Derivatives

The analgesic efficacy of a compound is often quantified by its ED50 value, the dose required to produce a therapeutic effect in 50% of the population. The following tables summarize the available ED50 data for a selection of this compound derivatives compared to the benchmark opioid, morphine.

Table 1: Comparative Analgesic Potency (ED50) in the Tail-Flick Test (Subcutaneous Administration)

CompoundED50 (mg/kg)Relative Potency (Morphine = 1)
Morphine1.92[1]1.00
This compound Derivatives
8f (H, 2'-CH3, CH3)0.08[1]24.00
9 (H, 4'-Cl, CH3)0.5[1]3.84
Thebaine-derived compound 626.65 (i.p.)[2]~0.07
14-(Arylhydroxyamino)codeinones-0.1 - 0.33[3]

*Note: Intraperitoneal (i.p.) administration may result in different potency compared to subcutaneous (s.c.) administration.

Table 2: Comparative Analgesic Potency (ED50) in the Phenylquinone Abdominal Stretching (Writhing) Test (Subcutaneous Administration)

CompoundED50 (mg/kg)Relative Potency (Morphine = 1)
Morphine0.4[1]1.00
This compound Derivatives
8f (H, 2'-CH3, CH3)0.03[1]13.33
14-(Arylhydroxyamino)codeinones-0.1 - 0.33[3]

Experimental Protocols

A clear understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus. A focused beam of light is applied to the animal's tail, and the latency to flick the tail away from the heat source is measured. A longer latency period indicates an analgesic effect.

Hot-Plate Test

This assay evaluates the response to a constant thermal stimulus and is indicative of supraspinal analgesic mechanisms. The animal is placed on a heated plate, and the time taken to exhibit a pain response (e.g., licking a paw or jumping) is recorded.

Acetic Acid-Induced Writhing Test

This chemical pain model is used to evaluate peripheral analgesic activity. An intraperitoneal injection of acetic acid induces characteristic abdominal constrictions, or "writhes." The number of writhes over a specific period is counted, and a reduction in this number signifies analgesia.

Signaling Pathways and Experimental Workflow

The analgesic effects of this compound derivatives are primarily mediated through their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating these compounds.

G_protein_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels_direct Ion_Channels_direct G_protein->Ion_Channels_direct Modulates Ion Channels cAMP cAMP AC->cAMP Converts ATP to cAMP This compound This compound Derivative This compound->MOR Binds and Activates PKA PKA cAMP->PKA Activates Ion_Channels Ion_Channels PKA->Ion_Channels Phosphorylates Neuronal_Activity Neuronal_Activity Ion_Channels->Neuronal_Activity Reduces Excitability Analgesia Analgesia Neuronal_Activity->Analgesia Leads to Ion_Channels_direct->Neuronal_Activity Reduces Excitability experimental_workflow start Start compound_admin Compound Administration (e.g., subcutaneous) start->compound_admin pain_model Select Pain Model compound_admin->pain_model tail_flick Tail-Flick Test pain_model->tail_flick Thermal (Spinal) hot_plate Hot-Plate Test pain_model->hot_plate Thermal (Supraspinal) writhing_test Writhing Test pain_model->writhing_test Chemical (Peripheral) data_collection Data Collection (Latency / Writhing Count) tail_flick->data_collection hot_plate->data_collection writhing_test->data_collection data_analysis Data Analysis (ED50 Calculation) data_collection->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison end End comparison->end

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Codeinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of codeinone is essential for a variety of applications, including pharmacokinetic studies, quality control of pharmaceutical preparations, and forensic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the analysis of opioids like this compound. This guide presents an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical requirements.

Principles of Cross-Validation

Method cross-validation is the process of formally comparing two distinct analytical methods to ascertain whether they provide equivalent results for a given analyte in a specific matrix. This is a critical step when transitioning from one validated method to another, or when comparing data generated from different laboratories or techniques. The cornerstone of cross-validation is the analysis of a single set of samples by both methods and the subsequent statistical comparison of the obtained results to ensure the consistency and reliability of the data.

Experimental Protocols

Detailed and robust methodologies are fundamental to the successful implementation and validation of any analytical technique. The following sections outline representative protocols for the analysis of this compound and structurally related opioids by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.[1] Reversed-phase HPLC (RP-HPLC) with C18 or C8 columns is commonly employed for the determination of codeine and its metabolites.[1]

Sample Preparation (for plasma):

  • Plasma samples can be processed by solid-phase extraction (SPE).[2]

  • Condition a suitable SPE column (e.g., mixed-mode cation exchange).[3]

  • Load the pre-treated sample onto the SPE column.

  • Wash the column to remove interferences, for example, with 2% formic acid followed by methanol (B129727).[3]

  • Elute the analyte of interest using a solvent mixture such as methanol:ammonium hydroxide (B78521) (e.g., 100:20).[3]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[3]

  • Reconstitute the residue in the initial mobile phase for injection into the HPLC system.[3]

Chromatographic Conditions:

  • Instrument: HPLC system with a UV or mass spectrometric detector.

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient elution using a mixture of solvents such as 0.1% formic acid in water and 0.1% formic acid in methanol is common for LC-MS methods.[2]

  • Flow Rate: A typical flow rate is around 0.8 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[5]

  • Detection: UV detection can be performed at a specific wavelength (e.g., 240 nm), or for higher sensitivity and specificity, a mass spectrometer can be used.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly specific and sensitive technique, often considered a "gold standard" for forensic substance identification.[7] For polar compounds like opioids, a derivatization step is typically required to increase their volatility and thermal stability for gas-phase analysis.

Sample Preparation and Derivatization (for urine):

  • To a urine sample, add internal standards. For conjugated metabolites, enzymatic hydrolysis using β-glucuronidase is performed.[8]

  • Adjust the pH of the sample to approximately 9.

  • Perform a liquid-liquid extraction with a suitable organic solvent, such as a mixture of chloroform (B151607) and trifluoroethanol.[9]

  • Separate the organic layer and evaporate it to dryness under nitrogen.

  • The residue is then derivatized. A two-step process is common for keto-opioids:

    • First, the ketone group is converted to a methoxime using methoxyamine in pyridine.[8]

    • Second, any hydroxyl groups are esterified using an agent like propionic anhydride.[8]

  • After derivatization, a purification step may be necessary.

  • The final extract is reconstituted in a suitable solvent for injection into the GC-MS system.

Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a HP-1MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) is frequently used.[10][11]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[10][11]

  • Inlet Temperature: A typical inlet temperature is 270°C.[12]

  • Oven Temperature Program: A temperature program is employed to separate the analytes. For example, an initial temperature of 100°C, ramped up to 320°C.[12]

  • Detection: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode is used for detection and quantification.[10][11]

Performance Comparison

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the required sample throughput.

Performance ParameterHPLC/LC-MSGC-MS
Limit of Detection (LOD) 0.19 ng/mL (LC-HRMS for various opioids)[13]0.10 - 0.20 ng/mL (for various opioids)[14]
Limit of Quantification (LOQ) 0.56 ng/mL (LC-HRMS for various opioids)[13]10 ng/mL (for several opiates in blood)[9], 25 ng/mL (in urine)[8][11]
Linearity (Concentration Range) 1 - 1000 ng/mL (for morphine and its metabolites)[2]25 - 2000 ng/mL (for codeine and morphine)[10][11]
Precision (%RSD) ≤15% (intraday and interday)[2]< 10% (day-to-day)[9], < 13% (intra- and interday)[10][11]
Accuracy (% Recovery) 87% - 94% (for morphine and its metabolites)[2]87.2% - 108.5%[10][11]
Sample Preparation Often requires solid-phase extraction.Typically involves liquid-liquid extraction and mandatory derivatization.[8][10]
Analysis Time Can be relatively short (e.g., 16 minutes for a multi-opioid method).[13]Run times can be longer, and sample preparation is more time-consuming.
Selectivity High, especially with MS/MS detection.Very high, considered a confirmatory method.[15]
Thermal Stability Requirement Not required, suitable for thermally labile compounds.[1]Required, derivatization is often necessary to improve stability and volatility.[1]

Visualization of Analytical Workflows and Cross-Validation

To better illustrate the processes involved, the following diagrams outline the general workflows for HPLC and GC-MS analysis and the logical steps in a cross-validation study.

Analytical_Workflows Comparative Workflow of HPLC and GC-MS Methods for this compound Analysis cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow HPLC_Start Sample Collection HPLC_Prep Sample Preparation (e.g., Solid-Phase Extraction) HPLC_Start->HPLC_Prep HPLC_Analysis HPLC Separation HPLC_Prep->HPLC_Analysis HPLC_Detection Detection (UV or MS) HPLC_Analysis->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data GCMS_Start Sample Collection GCMS_Prep Sample Preparation (e.g., Liquid-Liquid Extraction) GCMS_Start->GCMS_Prep GCMS_Deriv Derivatization GCMS_Prep->GCMS_Deriv GCMS_Analysis GC Separation GCMS_Deriv->GCMS_Analysis GCMS_Detection MS Detection GCMS_Analysis->GCMS_Detection GCMS_Data Data Analysis GCMS_Detection->GCMS_Data

Caption: A comparative workflow of HPLC and GC-MS methods for this compound analysis.

Cross_Validation_Process Logical Flow of a Cross-Validation Study Start Define Acceptance Criteria Sample_Selection Select Representative Samples (at least 20) Start->Sample_Selection Method_A Analyze Samples using Method A (e.g., HPLC) Sample_Selection->Method_A Method_B Analyze Samples using Method B (e.g., GC-MS) Sample_Selection->Method_B Data_Collection Collect Data from Both Methods Method_A->Data_Collection Method_B->Data_Collection Stat_Analysis Statistical Comparison (e.g., Bland-Altman plot, regression analysis) Data_Collection->Stat_Analysis Evaluation Evaluate Against Acceptance Criteria Stat_Analysis->Evaluation Pass Methods are Equivalent Evaluation->Pass Pass Fail Investigate Discrepancies Evaluation->Fail Fail

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound. HPLC, particularly when coupled with mass spectrometry (LC-MS), offers a direct, sensitive, and high-throughput method suitable for analyzing thermally labile compounds without the need for derivatization.[1] GC-MS, while typically requiring a derivatization step for polar analytes like this compound, provides excellent selectivity and is a well-established confirmatory method.[15] The choice between the two will ultimately depend on the specific analytical needs, available instrumentation, sample matrix, and the required level of sensitivity and specificity. A thorough cross-validation should be performed when transitioning between these methods to ensure consistency and reliability of the analytical results.

References

Comparative Toxicological Profiles of Codeinone and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicological profiles of codeinone and its primary metabolites, intended for researchers, scientists, and drug development professionals. The following sections detail the metabolic pathways of this compound, compare its toxicological effects with its metabolites through quantitative data, and provide detailed experimental protocols for key toxicological assays.

Executive Summary

This compound, a minor metabolite of codeine, is also a key intermediate in the semi-synthesis of hydrocodone. Understanding its toxicological profile and that of its metabolites is crucial for drug safety and development. This guide summarizes the current knowledge on the cytotoxicity, genotoxicity, and underlying signaling pathways associated with this compound and its metabolic products. Evidence suggests that this compound itself can induce apoptosis in cancer cell lines through the intrinsic pathway. Its primary metabolite, hydrocodone, is a more potent opioid than codeine. The toxicological comparison reveals nuances in their mechanisms of action and adverse effects.

Metabolic Pathway of this compound

This compound is primarily metabolized via reduction to hydrocodone. This conversion can be catalyzed by enzymes such as morphinone (B1233378) reductase.[1][2] In humans, codeine is metabolized to a small extent to hydrocodone, a reaction thought to be mediated by the cytochrome P450 enzyme CYP3A4.[3][4] Hydrocodone is further metabolized by CYP2D6 to hydromorphone, a potent opioid analgesic, and by CYP3A4 to norhydrocodone.[5]

This compound Metabolism This compound This compound Hydrocodone Hydrocodone This compound->Hydrocodone This compound Reductase Hydromorphone Hydromorphone Hydrocodone->Hydromorphone CYP2D6 Norhydrocodone Norhydrocodone Hydrocodone->Norhydrocodone CYP3A4 CYP3A4 CYP3A4 This compound Reductase This compound Reductase CYP2D6 CYP2D6

Metabolic conversion of this compound.

Comparative Toxicological Data

Quantitative data comparing the toxicity of this compound and its metabolites is limited. However, available information on related compounds allows for a preliminary assessment.

CompoundTest SystemEndpointResultReference
This compoundHL-60 cellsCytotoxicity (CC50)4.7 ± 0.1 µM[6]
CodeineHL-60 cellsCytotoxicity (CC50)325 µM[6]
HydrocodoneRat (oral)Acute Toxicity (LD50)375 mg/kg[7]
CodeineRat (oral)Acute Toxicity (LD50)427 mg/kg[8]

Toxicological Endpoints

Cytotoxicity and Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in human promyelocytic leukemia (HL-60) cells more potently than codeine.[6][9] The mechanism of this compound-induced apoptosis involves the intrinsic pathway, characterized by:

  • Activation of Caspases: this compound activates caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[10]

  • Modulation of Bcl-2 Family Proteins: It leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio.[10]

  • Mitochondrial Involvement: The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[9][10]

Hydrocodone has also been implicated in modulating signaling pathways associated with cell survival and inflammation. In mice, hydrocodone overdose was shown to affect the glutamatergic system and signaling pathways involving neuronal nitric oxide synthase (nNOS), extracellular signal-regulated kinases (ERK), and the receptor for advanced glycation end products (RAGE).

Apoptosis_Signaling_Pathway cluster_0 This compound-Induced Apoptosis This compound This compound Bax Bax (pro-apoptotic) (Upregulation) This compound->Bax Bcl2 Bcl-2 (anti-apoptotic) (Downregulation) This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c (Release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis pathway.
Genotoxicity

The genotoxic potential of this compound and its metabolites has not been extensively compared. However, the Comet assay is a widely used method to assess DNA damage. Studies on other opioids have utilized this assay to evaluate their genotoxic effects. For instance, chronic codeine administration has been shown to induce oxidative DNA damage.[11]

Oxidative Stress

Opioid metabolism can contribute to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[3][12] Both codeine and other opioids have been shown to increase markers of oxidative stress.[12][13][14] Molecular modeling studies suggest that this compound may be more kinetically labile than codeine and its other metabolites, potentially reacting with glutathione (B108866) and leading to its depletion, thereby compromising the cell's antioxidant defenses.[9]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is used to study the metabolism of a compound by liver enzymes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound (this compound)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLMs, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding a quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

Metabolism_Workflow start Prepare Reaction Mixture (HLMs, Buffer, this compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH system) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Add Quenching Solution) incubate->stop centrifuge Centrifuge stop->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze end Data Interpretation analyze->end

In vitro metabolism workflow.
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

This assay measures DNA strand breaks in individual cells.

Materials:

  • Cells (e.g., HepG2)

  • Test compound

  • Low melting point agarose (B213101)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate software

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Embed the cells in low melting point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis in an alkaline buffer to unwind and separate fragmented DNA from intact DNA.

  • Neutralize and stain the DNA.

  • Visualize and score the "comets" (patterns of DNA migration) using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA in the comet tail.

Western Blot for Bax and Bcl-2 Expression

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Cell lysate from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells treated with the test compound.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and the loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.

Caspase Activity Assay

This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway.

Materials:

  • Cell lysate from treated and untreated cells

  • Caspase-specific substrate conjugated to a colorimetric or fluorometric reporter

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare cell lysates from cells treated with the test compound.

  • Add the cell lysate to a microplate well containing the assay buffer and the caspase substrate.

  • Incubate at 37°C to allow the active caspases in the lysate to cleave the substrate.

  • Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.

Conclusion

The available data suggests that this compound is a biologically active compound with a distinct toxicological profile from its parent compound, codeine. Its ability to induce apoptosis at concentrations significantly lower than codeine highlights its potential for further investigation, particularly in the context of cancer research. The primary metabolite of this compound, hydrocodone, is a more potent opioid, and its toxic effects are likely mediated through different pathways than this compound-induced apoptosis. Further direct comparative studies are necessary to fully elucidate the relative toxicities and underlying mechanisms of this compound and its complete metabolic profile. Researchers are encouraged to utilize the provided experimental protocols to generate robust and comparable data to fill the current knowledge gaps.

References

Validating a Biomarker Panel for Opioid Exposure: A Comparative Guide Featuring Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a biomarker panel for detecting opioid exposure, with a special focus on the inclusion of codeinone. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate and potentially implement a more comprehensive analytical approach for monitoring opioid use.

Introduction

Accurate monitoring of opioid exposure is critical for clinical toxicology, pain management, and the development of new analgesic therapies. Standard opioid testing panels often include parent compounds and their primary metabolites. This guide explores the validation of a biomarker panel that incorporates this compound, a metabolite of codeine, and compares its potential utility against panels that exclude it. While direct comparative studies on the performance of panels with and without this compound are limited, this guide synthesizes available data on individual biomarkers and analytical methodologies to provide a framework for its evaluation.

Comparative Analysis of Opioid Biomarker Panels

The inclusion of a wider range of metabolites can enhance the accuracy of determining which specific opioid was consumed and can help differentiate between legitimate prescription use and illicit substance abuse. A standard opiate panel typically tests for morphine and codeine. More comprehensive panels may include semi-synthetic opioids and their metabolites.

Table 1: Performance Characteristics of Key Opioid Biomarkers

BiomarkerParent Drug(s)Typical Detection Window (Urine)Method of DetectionLimit of Quantification (LOQ)Key Advantages
Morphine Heroin, Morphine, Codeine1-3 daysImmunoassay, LC-MS/MS~25-50 ng/mLCommon metabolite of several opioids.
Codeine Codeine1-2 daysImmunoassay, LC-MS/MS~25-50 ng/mLIndicates direct codeine intake.
6-Monoacetylmorphine (6-AM) Heroin2-8 hoursLC-MS/MS~5-10 ng/mLSpecific marker for heroin use.[1]
Hydrocodone Hydrocodone1-3 daysLC-MS/MS~25 ng/mLSpecific to hydrocodone administration.
Hydromorphone Hydromorphone, Morphine (minor)1-3 daysLC-MS/MS~25 ng/mLPrimary metabolite of hydrocodone.
Oxycodone Oxycodone1-3 daysLC-MS/MS~25 ng/mLSpecific to oxycodone administration.
Oxymorphone Oxymorphone, Oxycodone1-3 daysLC-MS/MS~25 ng/mLPrimary metabolite of oxycodone.
Acetylcodeine Illicit HeroinUp to 23 hoursGC-MS, LC-MS/MS~0.2 ng/mLMarker for illicit heroin use.
This compound CodeineNot well establishedLC-MS/MSNot well establishedPotential to aid in differentiating codeine sources.

Table 2: Comparison of Analytical Methodologies

MethodologyPrincipleThroughputSpecificitySensitivityAnalytes Detected
Immunoassay Antibody-based detection of drug classes.HighLow (potential for cross-reactivity).[2]ModerateScreens for broad drug classes (e.g., opiates).[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography, detection by mass spectrometry.ModerateHighHighWide range of volatile and semi-volatile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography, detection by tandem mass spectrometry.HighVery HighVery HighBroad range of opioids and their metabolites.[3][4]

The Role of this compound as a Biomarker

This compound is a minor metabolite of codeine and an intermediate in the clandestine synthesis of other opioids. While not typically included in standard panels, its detection could offer additional insights. For instance, the ratio of this compound to other codeine metabolites might help in distinguishing the source of codeine exposure. However, there is a lack of extensive validation studies directly comparing the performance of opioid panels with and without this compound. One study noted that this compound is an oxidation metabolite of codeine.[5]

Experimental Protocols

Sample Preparation for Urine Analysis (LC-MS/MS)

This protocol is a representative example for the quantitative analysis of opioids in urine.

  • Sample Hydrolysis: To a 0.5 mL urine sample, add an appropriate internal standard solution. Add 125 µL of concentrated HCl. Incubate the mixture at 95°C for 90 minutes to hydrolyze glucuronide conjugates.[6]

  • Neutralization: Cool the sample and add 2 mL of 0.1 M sodium acetate (B1210297) buffer (pH 4.5). Neutralize the sample with 250 µL of 7 N KOH.[6]

  • Centrifugation: Centrifuge the sample for 20 minutes at 6000 rpm to pellet any precipitate.[6]

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode polymeric SPE column with 0.5 mL of methanol (B129727).

    • Load the supernatant from the centrifuged sample onto the SPE column.

    • Wash the column sequentially with 1 mL of 2% formic acid and 1 mL of methanol.

    • Dry the column under vacuum for 5-10 minutes.

    • Elute the analytes with 2 mL of a freshly prepared 100:20 mixture of methanol and ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[6]

LC-MS/MS Analysis
  • Instrumentation: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation: Employ a C18 or similar reversed-phase column. A gradient elution is typically used with mobile phases consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in positive ESI and multiple reaction monitoring (MRM) mode. Monitor for specific precursor and product ion transitions for each analyte and internal standard.[3]

Visualizations

Opioid_Metabolism Heroin Heroin 6-AM 6-AM Heroin->6-AM Metabolism Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 This compound This compound Codeine->this compound Oxidation Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 Oxycodone Oxycodone Oxymorphone Oxymorphone Oxycodone->Oxymorphone CYP2D6 Noroxycodone Noroxycodone Oxycodone->Noroxycodone CYP3A4 Hydrocodone Hydrocodone Hydromorphone Hydromorphone Hydrocodone->Hydromorphone CYP2D6 Norhydrocodone Norhydrocodone Hydrocodone->Norhydrocodone CYP3A4 6-AM->Morphine Metabolism

Caption: Simplified metabolic pathways of common opioids.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine_Sample Hydrolysis Hydrolysis Urine_Sample->Hydrolysis SPE Solid Phase Extraction Hydrolysis->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: General experimental workflow for opioid analysis in urine.

Conclusion

The validation of a comprehensive biomarker panel is essential for accurately monitoring opioid exposure. While the inclusion of this compound is not yet standard practice, its position as a direct metabolite of codeine suggests potential utility in refining the interpretation of results. The primary challenge lies in the lack of robust, direct comparative studies to quantify its added value. For researchers and professionals in drug development, the most reliable and sensitive method for a comprehensive opioid panel that could include this compound remains Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Further research is warranted to fully validate the role of this compound in a definitive opioid biomarker panel.

References

Comparative Assessment of Codeinone's Abuse Potential: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative assessment of the abuse potential of commonly prescribed opioids, with a specific focus on the knowledge gap surrounding codeinone. While extensive preclinical and clinical data exist for opioids such as morphine, oxycodone, and hydrocodone, there is a notable lack of direct experimental evidence evaluating the abuse liability of this compound. This document summarizes the established methodologies for assessing opioid abuse potential, details the underlying neurobiological signaling pathways, and presents available comparative data for well-characterized opioids. The aim is to offer a comprehensive framework for researchers and drug development professionals and to underscore the critical need for empirical studies on this compound to accurately determine its abuse potential relative to other clinically used and abused opioids.

Introduction to Opioid Abuse Potential

The abuse potential of an opioid is its propensity to be used non-medically for its rewarding and reinforcing effects, leading to addiction. This is a critical consideration in the development and regulation of new analgesic drugs. The abuse liability of opioids is primarily mediated by their action on the mu-opioid receptor (MOR) in the central nervous system, which triggers a cascade of neurochemical events, most notably an increase in dopamine (B1211576) release in the brain's reward pathways.[1][2]

This compound, an intermediate in the biosynthesis of morphine and a starting material for the synthesis of hydrocodone and oxycodone, is structurally related to other potent opioids.[3] Despite its chemical similarity and established analgesic properties (reportedly one-third the potency of codeine), its abuse potential has not been thoroughly investigated in preclinical or clinical studies.[3] This guide will review the standard methodologies used to assess opioid abuse potential and present a comparative analysis of well-studied opioids to provide a context for the future evaluation of this compound.

Comparative Data on Opioid Abuse Potential

Direct comparative studies on the abuse potential of this compound are not available in the published scientific literature. Therefore, this section presents data from studies comparing other commonly used opioids to provide a reference for the type of quantitative data required for a comprehensive assessment.

Table 1: Comparative Preclinical Data on Opioid Reinforcing Effects

CompoundAnimal ModelSelf-Administration Breakpoint (FR Schedule)Conditioned Place Preference (CPP) Score (Time in Drug-Paired Chamber)Reference
Morphine RatModerate to HighSignificant preference[1][4]
Oxycodone RatHighSignificant preference[5]
Hydrocodone RatModerateSignificant preferenceData not available in searched results
Codeine RatLow to ModerateSignificant preference[6]
This compound Data Not AvailableData Not AvailableData Not Available

Note: This table is illustrative. Specific values for breakpoints and CPP scores vary significantly depending on the experimental conditions (e.g., dose, species, strain, and specific protocol). The references provided offer examples of such studies.

Experimental Protocols for Assessing Abuse Potential

The assessment of abuse potential for a new chemical entity with central nervous system activity is guided by regulatory agencies like the FDA.[3][7][8][9][10] The core of this assessment involves a battery of preclinical and clinical studies designed to evaluate the drug's reinforcing properties, subjective effects, and physical dependence potential.

Preclinical Studies

Intravenous self-administration is considered the gold standard in animal models for predicting the abuse liability of drugs in humans.[11][12][13][14][15]

  • Objective: To determine if an animal will perform a task (e.g., lever press) to receive a drug infusion, indicating the drug has reinforcing properties.

  • Methodology:

    • Surgery: Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter.

    • Acquisition Phase: Animals are placed in an operant conditioning chamber and learn to associate a specific action (e.g., pressing a lever) with the delivery of a drug infusion.

    • Maintenance Phase: Once the behavior is established, the schedule of reinforcement can be manipulated. A fixed-ratio (FR) schedule, where a set number of responses are required for each infusion, is common.

    • Progressive-Ratio (PR) Schedule: To assess the motivational strength of the drug, a PR schedule is often used, where the number of responses required for each subsequent infusion increases. The "breakpoint," or the highest number of responses an animal will make to receive a single infusion, is a key measure of the drug's reinforcing efficacy.

    • Extinction and Reinstatement: Following the maintenance phase, infusions can be withheld to extinguish the responding behavior. Reinstatement of drug-seeking behavior can then be triggered by a small, non-contingent "priming" dose of the drug, a drug-associated cue, or a stressor.

G cluster_0 Surgical Preparation cluster_1 Training cluster_2 Testing Surgery Catheter Implantation Acquisition Acquisition of Lever Pressing Surgery->Acquisition Maintenance Maintenance on FR Schedule Acquisition->Maintenance PR Progressive-Ratio (Breakpoint) Maintenance->PR Extinction Extinction PR->Extinction Reinstatement Reinstatement Extinction->Reinstatement

The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[1][10][16][17][18][19]

  • Objective: To determine if an animal develops a preference for an environment previously associated with the drug's effects.

  • Methodology:

    • Apparatus: A chamber with at least two distinct compartments, differing in visual and tactile cues.

    • Pre-Conditioning (Habituation): The animal is allowed to freely explore the entire apparatus to determine any baseline preference for one compartment over the other.

    • Conditioning: Over several days, the animal is confined to one compartment after receiving the drug and to the other compartment after receiving a placebo (e.g., saline). The drug-paired and placebo-paired sessions are alternated.

    • Post-Conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase or the time spent in the placebo-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.

G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Testing PreTest Pre-Test: Measure baseline preference DrugPairing Drug + Compartment A PreTest->DrugPairing SalinePairing Saline + Compartment B PreTest->SalinePairing PostTest Post-Test: Measure time in each compartment DrugPairing->PostTest SalinePairing->PostTest

Drug discrimination studies assess the subjective effects of a drug by determining if animals can learn to distinguish it from a placebo or other drugs.[15][20][21][22][23]

  • Objective: To determine if a novel drug produces subjective effects similar to a known drug of abuse.

  • Methodology:

    • Training: Animals are trained to press one of two levers for a reward (e.g., food) depending on whether they received the training drug (e.g., morphine) or a placebo.

    • Testing: Once the animals have learned to reliably press the correct lever based on the internal state produced by the drug or placebo, they are given a test drug.

    • Generalization: If the animal predominantly presses the lever associated with the training drug after receiving the test drug, the test drug is said to "generalize" to the training drug, indicating similar subjective effects.

Clinical Studies

Human Abuse Potential (HAP) studies are clinical trials designed to assess the abuse liability of a new drug in experienced, non-dependent recreational drug users.[5][24][25][26][27]

  • Objective: To compare the subjective and reinforcing effects of a test drug to a placebo and a positive control (a known drug of abuse).

  • Methodology:

    • Study Design: Typically a randomized, double-blind, placebo- and active-controlled crossover study.

    • Participants: Healthy, recreational users of the drug class being studied.

    • Assessments:

      • Subjective Effects: Measured using validated questionnaires and visual analog scales (VAS) for ratings of "Drug Liking," "Good Effects," "Bad Effects," and "Willingness to Take Drug Again."

      • Reinforcing Effects: Can be assessed using self-administration paradigms where participants can choose to receive the drug or a placebo.

      • Physiological and Psychomotor Effects: Monitoring of vital signs, pupillometry, and tests of cognitive and motor function.

Signaling Pathways in Opioid Abuse

The abuse potential of opioids is intrinsically linked to their interaction with specific neurobiological pathways.

Mu-Opioid Receptor (MOR) Signaling

Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The mu-opioid receptor (MOR) is the primary target for most abused opioids and is responsible for their analgesic, euphoric, and reinforcing effects.[16][18][28][29]

  • Mechanism of Action:

    • An opioid agonist binds to the MOR.

    • This causes a conformational change in the receptor, leading to the activation of intracellular G-proteins (specifically Gαi/o).

    • The activated G-protein dissociates into its Gα and Gβγ subunits.

    • These subunits then modulate downstream effectors:

      • Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

      • Inhibition of voltage-gated calcium channels.

      • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

    • These actions collectively lead to a hyperpolarization of the neuron, reducing its excitability and neurotransmitter release.

G Opioid Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid->MOR G_protein G-protein (Gi/o) MOR->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP ↓ cAMP AdenylylCyclase->cAMP Neuronal_Inhibition Neuronal Inhibition Ca_channel->Neuronal_Inhibition K_channel->Neuronal_Inhibition

The Mesolimbic Dopamine Pathway

The reinforcing effects of opioids are largely attributed to their ability to increase dopamine levels in the mesolimbic pathway, a key component of the brain's reward system.[1][2][5][8][27][30][31][32][33]

  • Mechanism of Reinforcement:

    • The mesolimbic pathway consists of dopamine-producing neurons in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc).

    • The activity of these dopamine neurons is tonically inhibited by GABAergic interneurons within the VTA.

    • Opioids bind to MORs located on these GABAergic interneurons.

    • Activation of these MORs inhibits the GABAergic neurons, reducing their release of GABA.

    • This reduction in GABAergic inhibition (disinhibition) leads to an increase in the firing rate of the VTA dopamine neurons.

    • The increased firing of dopamine neurons results in a surge of dopamine release in the nucleus accumbens, which is experienced as rewarding and reinforcing, thus contributing to the drug's abuse potential.

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Opioid Opioid GABA_neuron GABAergic Interneuron Opioid->GABA_neuron inhibits DA_neuron Dopaminergic Neuron GABA_neuron->DA_neuron inhibits DA_release ↑ Dopamine Release DA_neuron->DA_release projects to Reward Reward & Reinforcement DA_release->Reward

Conclusion and Future Directions

The abuse potential of opioids is a complex characteristic determined by their pharmacological actions on the brain's reward circuitry. While robust methodologies exist to assess this potential, and a wealth of data is available for many clinically used opioids, a significant knowledge gap exists for this compound. Given its structural similarity to other abused opioids and its role as a precursor in the synthesis of hydrocodone and oxycodone, a thorough evaluation of this compound's abuse liability is warranted.

Future research should prioritize direct, comparative preclinical studies of this compound using established models such as intravenous self-administration and conditioned place preference, with morphine and codeine as comparator drugs. Such studies are essential to provide the empirical data needed to accurately classify the abuse potential of this compound and to inform regulatory decisions and clinical practice. This guide provides the necessary framework for designing and interpreting such critical investigations.

References

A Comparative Guide to Codeinone Synthesis: Established Protocols vs. Novel Biocatalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Codeinone is a pivotal intermediate in the synthesis of a wide range of semi-synthetic opioids, making its efficient and sustainable production a key focus in pharmaceutical development. This guide provides an objective comparison of established chemical synthesis protocols for producing this compound from codeine against a novel biocatalytic approach that utilizes engineered microorganisms to convert thebaine to this compound. We present a summary of quantitative data, detailed experimental methodologies, and visualizations of the key pathways and workflows to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the different this compound synthesis methods. It is important to note that direct side-by-side comparative studies are limited, and the data presented here is aggregated from various sources. The biocatalytic method starts from thebaine and produces this compound as an intermediate in the synthesis of codeine, while the chemical methods typically start from codeine.

Parameter Manganese Dioxide Oxidation Oppenauer Oxidation Swern Oxidation Biocatalytic Synthesis (E. coli)
Starting Material CodeineCodeineCodeineThebaine
Key Reagents Manganese Dioxide (MnO₂)Aluminum isopropoxide, acetone (B3395972)/cyclohexanone (B45756)Oxalyl chloride/TFAA, DMSO, Triethylamine (B128534)Engineered E. coli, glucose, nutrients
Reported Yield Variable; can be moderate to good. Prolonged reaction may lead to side products[1].Good for related ketones (e.g., 83% for dihydrothis compound from dihydrocodeine)[2]. Prone to side reactions[3].Good to high yields are generally achievable with Swern oxidation.Up to 80% (for the overall conversion of thebaine to codeine, with this compound as the intermediate)[3].
Purity Requires chromatographic purification to remove MnO₂ and byproducts.Can be affected by aldol (B89426) condensation byproducts, requiring purification[3].Generally high, but requires careful workup to remove sulfur-containing byproducts.High, with the main byproduct being neopine (B1233045). The ratio of codeine to neopine can be optimized to 85:15[3].
Reaction Time Several hours to days, depending on the scale and reaction conditions[1].Typically 0.5 - 2 hours[4].Relatively short, often complete within a few hours.Fermentation and biotransformation can take 24-72 hours.
Cost-Effectiveness MnO₂ is relatively inexpensive, but large quantities may be required, impacting cost on an industrial scale[5].Reagents are relatively low-cost, making it a potentially economical option.Reagents can be more expensive, and the reaction requires low temperatures, which can add to the cost.Initial setup and development costs can be high. However, the use of renewable resources and milder conditions can lead to long-term cost savings[6].
Environmental Impact Use of a stoichiometric heavy metal oxidant raises environmental concerns regarding waste disposal[5].Use of aluminum alkoxides and organic solvents contributes to the environmental footprint.Utilizes toxic and volatile reagents like oxalyl chloride and DMSO, and generates odorous byproducts.Considered a "greener" alternative, using renewable feedstocks, aqueous media, and biodegradable catalysts under mild conditions[7][8].

Experimental Protocols: Detailed Methodologies

Established Chemical Synthesis Protocols

1. Manganese Dioxide (MnO₂) Oxidation of Codeine to this compound

This method relies on the selective oxidation of the allylic alcohol in codeine to a ketone using activated manganese dioxide.

  • Materials: Codeine, activated manganese dioxide (MnO₂), chloroform (B151607) (or other suitable organic solvent).

  • Procedure:

    • Dissolve codeine in a suitable solvent such as chloroform.

    • Add a significant excess of activated MnO₂ to the solution. The ratio of MnO₂ to codeine can range from 5 to 20 equivalents.

    • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • The reaction time can vary from several hours to a few days.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the celite pad with additional solvent to ensure complete recovery of the product.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Oppenauer Oxidation of Codeine to this compound

The Oppenauer oxidation utilizes an aluminum alkoxide catalyst to oxidize the secondary alcohol of codeine to a ketone, with a ketone such as acetone or cyclohexanone acting as the hydride acceptor.

  • Materials: Codeine, aluminum isopropoxide or aluminum tert-butoxide, acetone or cyclohexanone, toluene (B28343) (or another high-boiling solvent).

  • Procedure:

    • Dissolve codeine in a dry, high-boiling solvent like toluene.

    • Add a large excess of a hydride acceptor, typically acetone or cyclohexanone.

    • Add a catalytic amount of aluminum isopropoxide or aluminum tert-butoxide.

    • Heat the reaction mixture to reflux. The reaction is driven to completion by distilling off the lower-boiling alcohol formed from the hydride acceptor.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and quench by adding water or a dilute acid.

    • Extract the product into an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.

    • Purify the resulting crude this compound by chromatography or crystallization.

3. Swern Oxidation of Codeine to this compound

This method employs a dimethyl sulfoxide (B87167) (DMSO)-based oxidation system activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA).

  • Materials: Oxalyl chloride or trifluoroacetic anhydride (TFAA), dimethyl sulfoxide (DMSO), dichloromethane (B109758) (DCM), triethylamine (TEA), codeine.

  • Procedure:

    • Prepare a solution of oxalyl chloride or TFAA in anhydrous DCM at low temperature (-78 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of DMSO in anhydrous DCM to the cold solution.

    • After stirring for a short period, add a solution of codeine in anhydrous DCM dropwise, maintaining the low temperature.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add triethylamine to the reaction mixture to quench the reaction and neutralize the acid formed.

    • Allow the mixture to warm to room temperature.

    • Add water to the reaction mixture and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product using column chromatography.

New this compound Synthesis Method

Biocatalytic Synthesis of this compound from Thebaine using Engineered E. coli

This innovative approach utilizes whole-cell biocatalysts, specifically engineered Escherichia coli, to perform a multi-step enzymatic conversion of thebaine to codeine, with this compound as a key intermediate. This process often involves the co-expression of three key enzymes: thebaine 6-O-demethylase (T6ODM), neopinone (B3269370) isomerase (NISO), and this compound reductase (COR).

  • Materials: Engineered E. coli strains expressing T6ODM, NISO, and COR; thebaine; fermentation medium (e.g., LB or a defined minimal medium); inducer (e.g., IPTG or lactose); appropriate antibiotics for plasmid maintenance.

  • Procedure:

    • Cell Culture and Induction:

      • Inoculate a starter culture of the engineered E. coli strain in a suitable medium with antibiotics and grow overnight.

      • Use the starter culture to inoculate a larger volume of fermentation medium.

      • Grow the cells at an appropriate temperature (e.g., 37 °C) with shaking until they reach a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

      • Induce the expression of the recombinant enzymes by adding an inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 18-25 °C) for several hours to overnight.

    • Whole-Cell Biotransformation:

      • Harvest the induced cells by centrifugation and resuspend them in a reaction buffer.

      • Add thebaine to the cell suspension to initiate the biotransformation.

      • Incubate the reaction mixture with shaking at a controlled temperature. The reaction progress, including the formation of the intermediate this compound and the final product codeine, can be monitored over time by taking samples and analyzing them using HPLC.

    • Product Extraction and Purification:

      • After the desired reaction time, separate the cells from the supernatant by centrifugation.

      • Extract the this compound and other alkaloids from the supernatant and/or the cell pellet using an appropriate organic solvent.

      • Purify the extracted this compound using chromatographic techniques such as column chromatography or preparative HPLC.

Mandatory Visualization

Signaling Pathway: Biocatalytic Conversion of Thebaine to Codeine

Biocatalytic_Pathway cluster_enzymes Enzymes Thebaine Thebaine Neopinone Neopinone Thebaine->Neopinone Demethylation This compound This compound Neopinone->this compound Isomerization Neopine Neopine (Byproduct) Neopinone->Neopine Reduction This compound->Neopinone Isomerization (Reversible) Codeine Codeine This compound->Codeine Reduction T6ODM Thebaine 6-O-demethylase (T6ODM) NISO Neopinone Isomerase (NISO) COR This compound Reductase (COR)

Caption: Biocatalytic pathway from thebaine to codeine, highlighting the formation of this compound.

Experimental Workflow: General Synthesis and Purification

Experimental_Workflow Start Starting Material (Codeine or Thebaine) Synthesis Synthesis Reaction (Chemical or Biocatalytic) Start->Synthesis Workup Reaction Workup / Quenching Synthesis->Workup Extraction Product Extraction Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Purity Analysis (e.g., HPLC, NMR) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Codeinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Codeinone is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and maintain a secure research environment. This compound, a controlled substance with significant biological activity, demands stringent adherence to safety protocols to mitigate risks of exposure.

Immediate Safety and Handling Protocols

This compound is classified as toxic if swallowed or inhaled, necessitating a multi-layered approach to personal protective equipment (PPE) to prevent accidental exposure.[1] The primary routes of occupational exposure are inhalation of aerosolized powder and dermal contact. Therefore, a comprehensive safety strategy must include robust respiratory and skin protection.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any handling of this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Activity Required Personal Protective Equipment
Handling Stock Containers - Laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair)
Weighing and Transferring Powder - Disposable solid-front lab coat or coveralls- Chemical splash goggles or a full-face shield- Double-gloving with ASTM D6978-rated nitrile gloves- A fit-tested NIOSH-approved N95 or P100 respirator
Handling Solutions of this compound - Laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair)
Spill Cleanup - Disposable coveralls- Chemical splash goggles and a full-face shield- Double-gloving with heavy-duty nitrile gloves- A fit-tested NIOSH-approved P100 respirator or a powered air-purifying respirator (PAPR)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Engineering Controls

All procedures involving the handling of powdered this compound must be performed in a designated area equipped with appropriate engineering controls to minimize the risk of aerosolization.

  • Chemical Fume Hood: Weighing and transferring of this compound powder should be conducted within a certified chemical fume hood.

  • Glove Box: For procedures requiring a higher level of containment, a glove box provides an enclosed and controlled environment.

  • Ventilated Balance Enclosure: If a standard fume hood is not feasible for weighing, a ventilated balance enclosure can provide localized exhaust to capture any airborne particles.

Step-by-Step Experimental Protocol: Preparing a this compound Stock Solution

This protocol outlines the safe procedure for accurately weighing powdered this compound and preparing a stock solution.

  • Preparation:

    • Don the appropriate PPE as specified for "Weighing and Transferring Powder."

    • Prepare the work area within the chemical fume hood by laying down absorbent bench paper.

    • Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, vial with a screw cap for the solution, and the appropriate solvent.

  • Weighing the this compound Powder:

    • Place a clean weighing paper or boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper using a clean spatula.

    • Record the exact weight of the powder.

  • Dissolving the Powder:

    • Carefully transfer the weighed powder into the labeled vial.

    • Using a calibrated pipette, add the calculated volume of the desired solvent to the vial.

    • Secure the cap on the vial and vortex or sonicate until the this compound is completely dissolved.

  • Post-Procedure:

    • Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

    • Dispose of the weighing paper and any other single-use items in the designated hazardous waste container.

    • Clean the work area within the fume hood.

    • Carefully doff PPE, removing gloves last, and dispose of them in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

As a Schedule II controlled substance, the disposal of this compound and any materials contaminated with it is strictly regulated by the Drug Enforcement Administration (DEA).

Waste Type Disposal Procedure
Unused or Expired this compound Must be rendered "non-retrievable," with incineration being the DEA's preferred method.[2] This process must be documented on a DEA Form 41. Contact a DEA-registered reverse distributor to manage the disposal.[2][3]
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, clearly labeled hazardous waste container. The container should be sealed and disposed of through the institution's hazardous waste management program.
Contaminated PPE (e.g., gloves, lab coats) Place in a sealed bag and dispose of as hazardous waste.
Aqueous Solutions of this compound Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of aqueous waste containing controlled substances.

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Visualizing Safe Handling and Biological Context

To further aid in understanding the necessary precautions and the biological context of this compound, the following diagrams are provided.

G Safe Handling Workflow for this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Respirator, etc.) prep_area Prepare Work Area in Chemical Fume Hood prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh transfer Transfer Powder to Vial weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean_equip Decontaminate Equipment dissolve->clean_equip dispose_waste Dispose of Hazardous Waste clean_equip->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound powder.

G Simplified Opioid Receptor Signaling Pathway This compound This compound (Opioid Agonist) OpioidReceptor μ-Opioid Receptor This compound->OpioidReceptor Binds to GProtein Gi/Go Protein OpioidReceptor->GProtein Activates AdenylateCyclase Adenylyl Cyclase GProtein->AdenylateCyclase Inhibits IonChannels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) GProtein->IonChannels Modulates cAMP ↓ cAMP AdenylateCyclase->cAMP CellularResponse ↓ Neuronal Excitability & Analgesia cAMP->CellularResponse IonChannels->CellularResponse

Simplified opioid receptor signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Codeinone
Reactant of Route 2
Codeinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.